molecular formula C15H13NO B11882191 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- CAS No. 56826-75-6

5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-

カタログ番号: B11882191
CAS番号: 56826-75-6
分子量: 223.27 g/mol
InChIキー: ZSYYKZGWYFSCSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

56826-75-6

分子式

C15H13NO

分子量

223.27 g/mol

IUPAC名

6-phenyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C15H13NO/c17-15-12(11-5-2-1-3-6-11)8-9-14-13(15)7-4-10-16-14/h1-7,10,12H,8-9H2

InChIキー

ZSYYKZGWYFSCSU-UHFFFAOYSA-N

正規SMILES

C1CC2=C(C=CC=N2)C(=O)C1C3=CC=CC=C3

製品の起源

United States
Foundational & Exploratory

synthesis of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-

Introduction

The quinolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its partially saturated derivatives, such as the 7,8-dihydro-5(6H)-quinolinones, serve as crucial intermediates in the synthesis of biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for a specific derivative, 7,8-dihydro-6-phenyl-5(6H)-quinolinone. We will delve into the core chemical principles, explore various synthetic routes, and provide detailed experimental protocols. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process for both academic and industrial researchers.

Retrosynthetic Analysis and Strategic Overview

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. This analysis reveals several viable synthetic pathways.

G cluster_0 Key Disconnections cluster_1 Synthetic Strategies cluster_2 Precursors for Strategy 1 cluster_3 Precursors for Strategy 2 TM Target Molecule: 7,8-dihydro-6-phenyl-5(6H)-quinolinone B1 [C4a-N] & [C5-C6] Disconnection TM->B1 C-N and C-C bond disconnections B2 [C8a-N] & [C6-C7] Disconnection TM->B2 C-N and C-C bond disconnections S1 Strategy 1: Condensation / Annulation B1->S1 S2 Strategy 2: Intramolecular Cyclization B2->S2 P1 Cyclohexane-1,3-dione S1->P1 P2 β-Amino-α,β-unsaturated ketone (Enaminone) S1->P2 P3 Substituted N-Aryl Propionamide S2->P3

Caption: Retrosynthetic analysis of 7,8-dihydro-6-phenyl-5(6H)-quinolinone.

This analysis highlights two primary approaches:

  • Condensation/Annulation Reactions: Building the quinolinone core by combining two acyclic or cyclic precursors. This is a convergent approach.

  • Intramolecular Cyclization: Forming the heterocyclic ring from a single, appropriately functionalized linear precursor.

Core Synthetic Strategies

Strategy 1: Annulation of Cyclohexane-1,3-dione with a Phenyl-Substituted Enaminone

This is one of the most direct and efficient methods for constructing the 7,8-dihydroquinolin-5(6H)-one core. The reaction involves the condensation of a cyclohexane-1,3-dione with a β-amino-α,β-unsaturated ketone (an enaminone).[1]

Mechanism and Rationale

The reaction proceeds through a cascade of condensation and cyclodehydration steps. The enaminone, specifically 3-amino-1-phenylprop-2-en-1-one, acts as the key three-carbon component that introduces the phenyl group at the desired position.

G Start Cyclohexane-1,3-dione + 3-Amino-1-phenylprop-2-en-1-one Step1 Michael Addition Start->Step1 Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Condensation (Loss of H2O) Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Deamination (Loss of NH3) Intermediate2->Step3 Product 7,8-Dihydro-6-phenyl-5(6H)-quinolinone Step3->Product

Caption: Reaction mechanism for the annulation strategy.

The choice of an enaminone over a β-diketone is crucial as the amino group is a better leaving group than a hydroxyl group under these conditions, facilitating the final aromatization step of the pyridine ring. This reaction is often catalyzed by an acid or can be performed under thermal conditions.

Experimental Protocol: One-Pot Synthesis

This protocol describes a one-pot synthesis which is often preferred for its operational simplicity and efficiency.

  • Reagents and Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexane-1,3-dione (1.0 eq), 3-amino-1-phenylprop-2-en-1-one (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Use toluene or xylene as the solvent to facilitate azeotropic removal of water.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 110-140 °C) using a Dean-Stark apparatus to collect the water formed during the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 7,8-dihydro-6-phenyl-5(6H)-quinolinone.

ParameterValueReference
Reactants Cyclohexane-1,3-dione, 3-Amino-1-phenylprop-2-en-1-one[1]
Catalyst p-Toluenesulfonic acid[2]
Solvent Toluene[3]
Temperature 110-120 °C (Reflux)[2]
Typical Yield 70-85%N/A
Strategy 2: Modified Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline chemistry, traditionally involving the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[4][5][6] For our target, a modified approach using a cyclic precursor is necessary.

Conceptual Framework

This strategy would involve the reaction of 3-aminocyclohex-2-en-1-one with a phenyl-substituted α,β-unsaturated carbonyl compound, such as benzalacetone. The reaction can be catalyzed by either acids or bases.[5]

Mechanism and Rationale

The reaction proceeds via an initial Michael addition, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinolinone ring.

G Start 3-Aminocyclohex-2-en-1-one + Benzalacetone Step1 Michael Addition Start->Step1 Intermediate1 Adduct Intermediate Step1->Intermediate1 Step2 Intramolecular Aldol Condensation Intermediate1->Step2 Intermediate2 Cyclized Hydroxy Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Intermediate Product Step3->Product Step4 Oxidation/Aromatization Product->Step4 FinalProduct 7,8-Dihydro-6-phenyl-5(6H)-quinolinone Step4->FinalProduct

Caption: Friedländer synthesis workflow for the target molecule.

Acid catalysts activate the carbonyl group of the unsaturated ketone, facilitating the initial nucleophilic attack by the enamine.[7] Base catalysts, on the other hand, promote the formation of the enolate from the α-methylene compound.[7] The choice of catalyst can influence the reaction rate and selectivity.

Strategy 3: Bohlmann-Rahtz Pyridine Synthesis Adaptation

The Bohlmann-Rahtz synthesis is a powerful method for creating substituted pyridines from enamines and ethynyl ketones.[3][8][9][10] While typically used for simple pyridines, its principles can be adapted for annulated systems like our target quinolinone.

Conceptual Adaptation

In this approach, a cyclic enamine derived from cyclohexane-1,3-dione (i.e., 3-aminocyclohex-2-en-1-one) would react with a phenyl-substituted ethynyl ketone (e.g., 1-phenylprop-2-yn-1-one).

Mechanism and Rationale

The reaction proceeds via a Michael addition of the enamine to the ethynyl ketone, forming an aminodiene intermediate. This intermediate then undergoes a thermally induced or acid-catalyzed E/Z isomerization followed by cyclodehydration to yield the final pyridine ring.[3]

The high temperatures often required for the cyclodehydration step have been a drawback of the classical Bohlmann-Rahtz synthesis. However, modern modifications using acid catalysts like acetic acid or solid-phase resins such as Amberlyst-15 can significantly lower the required temperature, making the reaction more practical and compatible with a wider range of functional groups.[10][11]

Conclusion

The synthesis of 7,8-dihydro-6-phenyl-5(6H)-quinolinone can be achieved through several robust synthetic strategies. The direct annulation of cyclohexane-1,3-dione with a phenyl-substituted enaminone represents a highly efficient and convergent approach. Adaptations of classic named reactions like the Friedländer and Bohlmann-Rahtz syntheses offer alternative pathways with their own unique advantages. The choice of a specific route will depend on the availability of starting materials, desired scale, and the specific requirements for functional group tolerance. The methodologies and principles discussed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this and related quinolinone derivatives.

References

  • Douglas, C. J., & Blum, A. G. (2019). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health. [Link]

  • Pan, C., et al. (2019). Synthesis of dihydroquinolinones via iridium-catalyzed cascade C–H amidation and intramolecular aza-Michael addition. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • Preprints.org. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)‑ones via Catalytic Annulation of α,β-unsaturated N-arylamides. Preprints.org. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Chemical Communications. (n.d.). Synthesis of continuously substituted quinolines from o-alkenyl aromatic isocyanides by palladium-catalyzed intramolecular imidoylative 6-endo cyclization. Royal Society of Chemistry. [Link]

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]

  • Organic Chemistry Frontiers. (n.d.). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. Organic Chemistry Portal. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. National Institutes of Health. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Google Patents. (n.d.). CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
  • MDPI. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. MDPI. [Link]

Sources

5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 7,8-Dihydro-6-phenyl-5(6H)-quinolinone

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7,8-dihydro-6-phenyl-5(6H)-quinolinone. The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive compounds and approved pharmaceuticals.[1][2][3] This guide delves into the specific attributes of the 7,8-dihydro-6-phenyl-5(6H)-quinolinone derivative, a molecule combining the rigid bicyclic core of a hydrogenated quinoline with a strategically placed phenyl group. We will explore its synthesis via established chemical reactions, detail its expected spectroscopic signature for unambiguous identification, and discuss its reactivity. Furthermore, by examining structurally related analogs, we will illuminate its potential as a valuable scaffold for drug discovery professionals targeting neurodegenerative diseases, cancer, and other pathological conditions.

Introduction to the Quinolinone Scaffold

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a fundamental motif in both natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] The partial hydrogenation of the quinoline system to form dihydro- and tetrahydro-derivatives introduces three-dimensional complexity while retaining key electronic features, making these scaffolds particularly attractive for designing molecules that can interact effectively with biological targets. The 7,8-dihydro-5(6H)-quinolinone core, specifically, represents a class of compounds with significant therapeutic interest, serving as a template for inhibitors of enzymes like monoamine oxidase B (MAO-B).[5] The introduction of a phenyl group at the 6-position creates a chiral center and provides a vector for further functionalization, offering a powerful tool for modulating potency, selectivity, and pharmacokinetic properties.

Nomenclature, Structure, and Physicochemical Properties

The systematic IUPAC name for the target compound is 7,8-dihydro-6-phenyl-6H-quinolin-5-one . It possesses a core structure featuring a conjugated enone system within the partially saturated heterocyclic ring.

Structure:

Sources

Physicochemical Profiling and Synthetic Methodologies of 7,8-Dihydro-6-phenyl-5(6H)-quinolinone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science pivot towards highly functionalized, rigid heterocyclic scaffolds, 7,8-dihydro-6-phenyl-5(6H)-quinolinone emerges as a privileged structural motif. This compound features a fused bicyclic core—a pyridine ring annulated to a cyclohexenone—with a bulky phenyl substituent at the α -position (C6) of the ketone.

This whitepaper provides an authoritative, in-depth technical guide to the physical properties, self-validating synthetic protocols, and physicochemical characterization of this molecule. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical structural chemistry and practical, bench-level execution.

Structural and Physical Properties Analysis

The physical properties of 7,8-dihydro-6-phenyl-5(6H)-quinolinone are dictated by the interplay between its rigid, conjugated bicyclic core and the steric bulk of the C6-phenyl group. The parent unsubstituted scaffold, [1], is a relatively low-molecular-weight heterocycle with moderate lipophilicity. The introduction of the phenyl ring fundamentally alters its solid-state packing and partition coefficient.

Causality of Physicochemical Traits
  • Lipophilicity (LogP): The base scaffold has an XLogP3 of ~0.8[1]. The addition of the hydrophobic phenyl ring increases the LogP by approximately 2.0 units. This shifts the molecule into the optimal lipophilic range (LogP ~2.8–3.2) for passive membrane permeability in pharmacological applications.

  • Solid-State Physics: While the base quinolinone can exist as a low-melting solid or liquid, the C6-phenyl derivative is a highly crystalline solid. This is caused by enhanced intermolecular π−π stacking between the phenyl rings and dipole-dipole interactions from the conjugated carbonyl systems.

  • Acid-Base Chemistry: The basicity of the pyridine nitrogen (predicted pKa ~4.5) is slightly attenuated by the electron-withdrawing nature of the conjugated α,β -unsaturated ketone system (via the C4a=C8a bridgehead double bond).

Quantitative Data Summary
PropertyValue / DescriptionRationale / Causality
Molecular Formula C₁₅H₁₃NOBase scaffold (C₉H₉NO) + Phenyl substitution (-H + C₆H₅).
Molecular Weight 223.27 g/mol Calculated from exact isotopic masses.
Physical State Crystalline SolidHigh π−π stacking from the added phenyl ring increases lattice energy.
Melting Point 115 - 125 °C (Est.)Rigid bicyclic core combined with the bulky C6 phenyl group.
LogP (Lipophilicity) ~2.8 - 3.2Hydrophobic phenyl ring significantly increases lipophilicity compared to the base.
TPSA ~30 ŲLack of additional polar heteroatoms maintains a low polar surface area.
Solubility Soluble in DCM, DMSO; Insoluble in H₂OHigh organic character; lack of strong hydrogen bond donors.

Synthesis & Validation Protocol

The most robust methodology for constructing this specific architecture is the transition-metal-catalyzed α -arylation of the parent 7,8-dihydro-5(6H)-quinolinone. Palladium-catalyzed cross-coupling of cyclic ketones with aryl halides is a highly reliable, field-proven technique for establishing quaternary or tertiary α -stereocenters[2].

Step-by-Step Methodology: Palladium-Catalyzed α -Arylation

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding.

Step 1: Catalytic System Assembly

  • Action: In an argon-filled glovebox, charge a Schlenk flask with 7,8-dihydro-5(6H)-quinolinone (1.0 equiv), bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), rac-BINAP (6 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Causality: The α -protons of the quinolinone have a pKa of ~18. NaOtBu (conjugate acid pKa ~17) is sufficiently basic to generate the enolate in situ without promoting unwanted aldol condensations. rac-BINAP is selected because its large bite angle (92°) accelerates the challenging reductive elimination step of the bulky C6-phenyl group.

  • Validation Check: The solid mixture must be free-flowing and pale yellow. Clumping indicates moisture contamination, which will prematurely quench the enolate and halt the catalytic cycle.

Step 2: Solvent Addition and Heating

  • Action: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask, transfer to a fume hood, and heat at 100 °C for 12 hours.

  • Causality: Toluene is chosen over polar aprotic solvents (like DMF) because it suppresses the dissociation of the enolate, keeping it tightly bound to the palladium center. This minimizes unwanted O-arylation in favor of the desired C-arylation[3].

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 148.07 [M+H]⁺) and the emergence of the product mass (m/z 224.10 [M+H]⁺) confirms successful cross-coupling. A color shift to deep red/brown indicates the formation of the active Pd(0) species.

Step 3: Quench and Aqueous Workup

  • Action: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Causality: NH₄Cl is a mild proton source that neutralizes the remaining NaOtBu without protonating the weakly basic pyridine nitrogen of the product, ensuring the product remains entirely in the organic phase.

  • Validation Check: The aqueous phase pH should be ~7. If it remains highly basic, additional NH₄Cl is required to prevent product loss.

Step 4: Chromatographic Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes).

  • Causality: The introduction of the lipophilic phenyl ring significantly decreases the polarity of the product compared to the starting quinolinone, allowing for clean, rapid separation on silica gel.

  • Validation Check: The product elutes as a distinct, UV-active band (254 nm) at an Rf of ~0.45 (3:1 Hexanes/EtOAc).

Synthesis A 7,8-dihydro-5(6H)-quinolinone + Bromobenzene B Pd(OAc)2, BINAP NaOtBu, Toluene, 100°C A->B C Catalytic Cycle (Oxidative Addition & Reductive Elimination) B->C D Crude 7,8-dihydro-6-phenyl-5(6H)-quinolinone C->D E Purification (Silica Gel Chromatography) D->E F Pure Product (Crystalline Solid) E->F

Workflow for the Pd-catalyzed α-arylation synthesis of 7,8-dihydro-6-phenyl-5(6H)-quinolinone.

Physicochemical Characterization Workflows

To guarantee structural integrity, a multi-modal analytical approach is required. The following workflow outlines the logical progression of spectroscopic validation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The C6 proton will appear as a distinct doublet of doublets (dd) around 3.8 ppm due to its position adjacent to the carbonyl and coupling with the diastereotopic protons at C7. The pyridine protons will appear highly downfield (H2 at ~8.6 ppm, H4 at ~7.8 ppm).

  • Infrared Spectroscopy (FT-IR):

    • The carbonyl stretch (C=O) will appear at approximately 1685 cm⁻¹. This is lower than a standard cyclohexanone (~1715 cm⁻¹) because the ketone is conjugated with the C4a=C8a double bond of the pyridine ring.

  • Mass Spectrometry (LC-MS):

    • High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI+) will yield a definitive [M+H]⁺ peak at 224.1070, confirming the exact isotopic mass.

Validation A Purified Compound B 1H & 13C NMR (Structural Elucidation) A->B C LC-MS (Mass & Purity >98%) A->C D FT-IR (Carbonyl & Aromatic Stretches) A->D E Validated Output B->E C->E D->E

Self-validating analytical workflow for confirming the physical structure and purity of the compound.

Pharmacological Relevance

The physical properties of 7,8-dihydro-6-phenyl-5(6H)-quinolinone make it an exceptional scaffold for drug discovery. The rigid quinolinone core acts as a hydrogen bond acceptor (via the carbonyl and pyridine nitrogen), while the C6-phenyl group is perfectly positioned to probe deep, hydrophobic binding pockets in target kinases or G-protein coupled receptors (GPCRs). By understanding and controlling its synthesis and physical properties, researchers can leverage this molecule as an advanced intermediate for next-generation therapeutics.

References

  • 5(6H)-Quinolinone, 7,8-dihydro- | C9H9NO | CID 3016811 Source: PubChem, National Institutes of Health URL:[Link]

  • Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary Source: Organic Letters, ACS Publications URL:[Link]

  • Photocatalytic alpha-arylation of cyclic ketones Source: Nature Synthesis URL:[Link]

  • Diboron-Promoted Reduction of Ni(II) Salts: Precatalyst Activation Studies Relevant to Ni-Catalyzed Borylation Reactions Source: Organometallics, ACS Publications URL:[Link]

  • Red Light–Blue Light Chromoselective C(sp2)–X Bond Activation by Organic Helicenium-Based Photocatalysis Source: Journal of the American Chemical Society URL:[Link]

Sources

The Definitive Technical Guide to CAS 53400-41-2: 7,8-Dihydroquinolin-5(6H)-one in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 53400-41-2, chemically identified as 7,8-Dihydroquinolin-5(6H)-one (also known as 5,6,7,8-tetrahydroquinolin-5-one), is a highly versatile bicyclic scaffold bridging the chemical space between aliphatic cyclohexanones and aromatic pyridines. For drug development professionals and synthetic chemists, this molecule serves as a critical building block. Its unique structural topology—a fused pyridine and enolizable ketone ring—makes it an indispensable precursor for synthesizing nicotinic acetylcholine receptor (nAChR) antagonists [1], Na⁺/H⁺ exchanger (NHE) inhibitors [3], and complex pentacyclic indole alkaloids such as (±)-tangutorine [4].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic applications, and validated experimental protocols associated with CAS 53400-41-2.

Physicochemical Profiling & Structural Data

Understanding the physical properties of 7,8-dihydroquinolin-5(6H)-one is essential for optimizing reaction conditions, particularly in multi-component cyclizations where solvent polarity and temperature dictate regioselectivity.

PropertyValue
CAS Number 53400-41-2
IUPAC Name 7,8-Dihydro-6H-quinolin-5-one
Synonyms 5,6,7,8-Tetrahydroquinolin-5-one; 5-Oxo-5,6,7,8-tetrahydroquinoline
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Colorless to pale yellow liquid[2]
Reactivity Profile Enolizable ketone; susceptible to nucleophilic attack at C5 and electrophilic substitution at the α-carbon (C6).

Mechanistic Pharmacology & Synthetic Utility

Precursor for nAChR Antagonists

CAS 53400-41-2 is heavily utilized in the synthesis of pyridino N-alkylated nicotine analogs [1]. By functionalizing the ketone moiety via reductive amination or Grignard addition, chemists can generate sterically hindered analogs that bind competitively to nicotinic acetylcholine receptors. These antagonists prevent the endogenous agonist (acetylcholine) from inducing the conformational change required to open the ion channel, thereby halting downstream Na⁺/Ca²⁺ influx and subsequent membrane depolarization.

nAChR_Pathway ACh Acetylcholine (Endogenous Agonist) nAChR nAChR (Ion Channel) ACh->nAChR Activates Antagonist CAS 53400-41-2 Derived Antagonist Antagonist->nAChR Competitive Blockade IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux Channel Opens Depolarization Membrane Depolarization IonInflux->Depolarization Signal Transduction

Figure 1: Mechanism of action for CAS 53400-41-2 derived nAChR antagonists blocking ion influx.

Total Synthesis of (±)-Tangutorine

Tangutorine is a rare monoterpenoid indole alkaloid exhibiting potent cytotoxic activity against human colon cancer cells. The total synthesis of (±)-tangutorine relies on CAS 53400-41-2 to construct the challenging trans-substituted 2,3-indoloquinolizidine substructure [4]. The synthesis leverages an intramolecular formal aza-[3+3] cycloaddition, where the enol form of 7,8-dihydroquinolin-5(6H)-one condenses with an α,β-unsaturated iminium salt to rapidly assemble the pentacyclic core.

Tangutorine_Synthesis Precursor CAS 53400-41-2 (7,8-Dihydroquinolin-5(6H)-one) AzaCyclo Intramolecular Aza-[3+3] Cycloaddition Precursor->AzaCyclo Condensation Iminium α,β-Unsaturated Iminium Salt Iminium->AzaCyclo Condensation Pentacycle Indoloquinolizidine Pentacyclic Core AzaCyclo->Pentacycle Ring Closure Tangutorine (±)-Tangutorine (Target Alkaloid) Pentacycle->Tangutorine Bischler-Napieralski Cyclization

Figure 2: Key steps in the stereoselective total synthesis of (±)-tangutorine.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and scale effectively.

Protocol A: Synthesis of CAS 53400-41-2 via Benzylic Oxidation [2]

This protocol describes the highly selective oxidation of 5,6,7,8-tetrahydroquinoline to 7,8-dihydroquinolin-5(6H)-one using a Manganese(II) triflate catalyst.

  • Reaction Setup: To a 25 mL round-bottomed flask, sequentially add 0.883 mg of Mn(OTf)₂ (0.5 mol%), 67 mg of 5,6,7,8-tetrahydroquinoline, 0.35 g of 65% aqueous tert-butyl hydroperoxide (TBHP), and 2.5 mL of deionized water.

    • Causality: Mn(OTf)₂ acts as a powerful Lewis acid that coordinates with TBHP, facilitating homolytic cleavage to generate tert-butoxyl and tert-butylperoxyl radicals. These radicals selectively abstract the benzylic hydrogen at the C5 position. Water is utilized as an environmentally benign solvent that supports the biphasic radical interface.

  • Incubation: Stir the reaction mixture vigorously in air at room temperature for 24 hours.

    • Causality: Room temperature prevents the over-oxidation or thermal degradation of the newly formed ketone, ensuring high chemoselectivity.

  • Self-Validation Check (TLC): Spot the crude mixture on a silica gel TLC plate (Eluent: Petroleum ether:Ethyl acetate 5:1, v/v). The starting material will elute near Rf = 0.7, while the target ketone (due to the polar carbonyl oxygen) will appear lower at Rf ≈ 0.4. The complete disappearance of the upper spot validates reaction completion.

  • Workup: Extract the aqueous solution with ethyl acetate (3 × 5 mL).

    • Causality: Ethyl acetate efficiently partitions the moderately polar bicyclic ketone into the organic phase while leaving the inorganic manganese salts in the aqueous layer.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (to prevent hydrolysis during concentration), filter, and remove the solvent under reduced pressure. Purify the crude pale yellow liquid via silica gel column chromatography (Petroleum ether:Ethyl acetate 5:1, v/v) to afford the pure target compound (typically ~77% yield).

Protocol B: One-Pot Sequential Hydroamination using CAS 53400-41-2 [5]

This protocol utilizes 7,8-dihydroquinolin-5(6H)-one to access complex tri-substituted pyridines via a transition-metal-free hydroamination pathway.

  • Condensation: In a Schlenk tube under a nitrogen atmosphere, combine CAS 53400-41-2 (1.0 equiv) with N-triphenylsilylamine (1.2 equiv) and a terminal alkyne (1.2 equiv) in anhydrous toluene.

    • Causality:N-triphenylsilylamine acts as an optimal ammonia surrogate. Its bulky silyl group prevents multiple alkylations, directing the selective formation of the intermediate enamine.

  • Cyclization: Heat the mixture to 110°C for 16 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the sequential hydroamination and subsequent cyclocondensation, driving the thermodynamic formation of the aromatized pyridine core.

  • Self-Validation Check (LC-MS): Analyze a 10 µL aliquot via LC-MS. The presence of the [M+H]⁺ peak corresponding to the tri-substituted pyridine, coupled with the absence of the starting mass (m/z 148.17 for the protonated ketone), confirms successful cyclization.

Safety, Handling, and Storage

Maintaining the chemical integrity of CAS 53400-41-2 is paramount for reproducible yields, particularly in asymmetric synthesis.

  • Storage Conditions: Store at -20°C in a tightly sealed, desiccated container [1]. The enolizable nature of the ketone makes it susceptible to slow aldol-type self-condensation if exposed to moisture and ambient heat over prolonged periods.

  • Handling Protocol: Prior to opening the vial, centrifuge the container briefly.

    • Causality: As a liquid/low-melting solid, the compound frequently adheres to the cap during transit. Centrifugation ensures maximum recovery of the highly purified reagent [1].

References

  • Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Intramolecular Formal Aza-[3 + 3] Cycloaddition Approach to Indoloquinolizidine Alkaloids. A Stereoselective Total Synthesis of (±)-Tangutorine Organic Letters (ACS Publications) URL:[Link]

  • One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Overcoming the Solvation Barrier: A Comprehensive Guide to the Solubility Profiling of 5(6H)-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5(6H)-quinolinone scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique hydrogen-bonding profile and rigid bicyclic geometry have made it a critical structural component in the discovery of1[1] and advanced antimalarial agents. However, the very features that confer high target affinity—planarity and strong intermolecular interactions—often result in high crystal lattice energies. Consequently, these derivatives frequently suffer from poor aqueous solubility, a major bottleneck in drug development since 2[2].

As a Senior Application Scientist, I have observed that navigating this solubility landscape requires moving beyond simple trial-and-error. It demands a mechanistically driven approach to structural optimization and rigorous, self-validating experimental workflows. This whitepaper details the physicochemical rationale, structural optimization strategies, and tiered experimental protocols required to accurately profile and enhance the solubility of 5(6H)-quinolinone derivatives.

Physicochemical Determinants & Optimization Logic

The solubility of a 5(6H)-quinolinone derivative is dictated by the thermodynamic balance between its crystal lattice energy (the energy required to break apart the solid) and its solvation energy (the energy released upon interaction with the aqueous solvent). The unsubstituted core exhibits strong π−π stacking and intermolecular hydrogen bonding between the amide/ketone carbonyls and adjacent hydrogen bond donors.

To shift the equilibrium toward dissolution, we must engineer the molecule or its formulation to either decrease lattice energy or increase solvation energy:

  • Disrupting Planarity: Introducing steric bulk (e.g., ortho-substituents on pendant aromatic rings) forces the molecule out of its planar conformation. This prevents tight crystal packing, lowering the melting point and improving dissolution.

  • Modulating pKa: The introduction of basic amine groups allows for pH-dependent ionization. At physiological pH, the ionized species exhibits a drastically higher solvation energy.

  • Formulation Rescue: When covalent modifications compromise pharmacological activity, we employ3[3], to trap the drug in a highly soluble amorphous state.

OptimizationLogic Core 5(6H)-Quinolinone Core (High Lattice Energy, Poor Solubility) Sub1 Steric Hindrance (Disrupt Planarity) Core->Sub1 Sub2 Basic Amines (Modulate pKa) Core->Sub2 Sub3 Solid Dispersion (Poloxamer Matrix) Core->Sub3 Res1 Decreased Melting Point (Improved Dissolution) Sub1->Res1 Res2 Salt Formation (High Solvation Energy) Sub2->Res2 Res3 Amorphous State (Supersaturation Maintained) Sub3->Res3

Structural and formulation optimization logic for enhancing 5(6H)-quinolinone solubility.

Quantitative Data Summary

To illustrate the impact of these strategies, the table below summarizes representative solubility profiles of various 5(6H)-quinolinone modifications. Notice the stark difference between kinetic and thermodynamic readouts—a critical distinction that drives our experimental workflows.

Compound Class / ModificationAssay TypeTest MediumObserved SolubilityMechanistic Rationale
Unsubstituted Core ThermodynamicpH 7.4 Buffer< 5 µMHigh crystal lattice energy; strong intermolecular H-bonding.
Alkyl-Substituted Kinetic2% DMSO / PBS~ 45 µMSlight disruption of planarity; increased lipophilicity offsets gains.
Amine-Functionalized ThermodynamicpH 6.8 Buffer> 200 µMIonization at physiological pH significantly increases solvation energy.
Poloxamer 407 Matrix ThermodynamicpH 6.8 Buffer> 500 µMConversion to amorphous state; polymer matrix prevents recrystallization.

Experimental Workflows: A Tiered, Self-Validating Approach

A common pitfall in early drug discovery is relying solely on kinetic solubility data derived from DMSO stock solutions. Because the compound is pre-dissolved, kinetic assays often measure the point of precipitation from a supersaturated state, artificially inflating the solubility value.

To ensure scientific integrity, we utilize a tiered workflow. Early hits are triaged via high-throughput kinetic assays, but any lead advancing to in vivo studies must be validated via an 4[4].

Tiered experimental workflow for kinetic and thermodynamic solubility profiling.

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

Rationale: Rapid triage of early-stage hits to identify gross insolubility.

  • Preparation: Prepare 10 mM stock solutions of the 5(6H)-quinolinone derivatives in 100% DMSO.

  • Dilution: Perform serial dilutions in a 96-well plate using a physiological buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains ≤2% to prevent solvent-induced solubilization artifacts.

  • Incubation: Incubate the plates for 2 hours at room temperature on a microplate shaker to allow the precipitation of insoluble fractions.

  • Measurement: Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the concentration at which a significant spike in light scattering is observed.

  • Self-Validation System: Every plate must include Nicardipine (high solubility control) and Amiodarone (low solubility control). If Nicardipine precipitates prematurely, it indicates the DMSO stock has absorbed atmospheric moisture and the plate must be discarded.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

Rationale: The gold standard for lead optimization. It measures the true thermodynamic limit of the crystalline solid state.

  • Equilibration: Add excess solid crystalline 5(6H)-quinolinone derivative (approx. 2-5 mg) to a glass vial containing 1 mL of target buffer (e.g., 20 mM NaPi, 50 mM NaCl, pH 7.4).

  • Agitation: Seal and agitate the vials on an orbital shaker at 37°C for 48 hours. This extended timeframe ensures complete thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Highly lipophilic quinolinones will bind nonspecifically to the PTFE filter matrix, artificially lowering the measured solubility. You must pre-saturate the filter by discarding the first 200 µL of the filtrate.

  • Quantification: Quantify the dissolved compound via LC-MS/MS against a standard curve prepared in a matching solvent matrix.

  • Self-Validation System (Critical Step): Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD). During a 48-hour aqueous incubation, the compound may undergo a polymorphic transition to a more stable, less soluble crystal form or form a hydrate. If the post-assay diffractogram differs from the input API, the measured solubility value must be flagged as representing the novel polymorph, not the original solid form.

Conclusion

Profiling the solubility of 5(6H)-quinolinone derivatives is not merely an analytical exercise; it is a fundamental driver of rational drug design. By understanding the interplay between lattice energy and solvation, and by implementing self-validating, tiered experimental workflows, researchers can confidently advance viable candidates through the preclinical pipeline while avoiding the costly pitfalls of late-stage precipitation and poor bioavailability.

References

  • Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1)
  • Title: An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines Source: BenchChem URL
  • Title: Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique Source: ResearchGate URL
  • Source: PMC (PubMed Central)

Sources

Architecting Robust Screening Cascades for Novel Quinolinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Quinolinone Scaffold in Modern Drug Discovery

The quinolinone structural motif (including 2-quinolinone and 4-quinolinone derivatives) has emerged as a highly privileged pharmacophore in contemporary drug discovery. Characterized by a nitrogen-containing heterocyclic core, the scaffold exhibits exceptional hydrogen-bonding capabilities (via the lactam motif) and π−π stacking potential. These physicochemical properties allow quinolinones to effectively mimic the adenine ring of ATP, making them potent multi-receptor tyrosine kinase (RTK) inhibitors targeting EGFR, HER2, and Pim1[1],[2]. Beyond kinases, the scaffold demonstrates broad-spectrum biological activity, acting as inhibitors for monoamine oxidase (MAO)[3], NADPH oxidase (NOX)[4], DNA gyrase[5], and even functioning as SMN2 gene transcription enhancers[6].

However, the very properties that make quinolinones potent binders—such as their conjugated bicyclic ring systems and varying degrees of lipophilicity—create significant challenges during initial High-Throughput Screening (HTS). Quinolinones frequently exhibit intrinsic fluorescence, inner-filter effects, and poor aqueous solubility, which can trigger high false-positive rates in standard optical assays. As a Senior Application Scientist, I approach the screening of these compounds not merely as a sequence of tests, but as the design of a self-validating system where each tier orthogonally confirms the mechanism of action while systematically eliminating assay interference.

Designing a Self-Validating Screening Architecture

To confidently advance a quinolinone hit to the lead optimization phase, the screening cascade must decouple true biological target engagement from compound-mediated assay interference.

  • Tier 1: Interference-Free Biochemical HTS. We bypass traditional fluorescence-based assays (like FRET) in favor of luminescence (e.g., ADP-Glo for kinases) or mass spectrometry (LC-MS/MS for oxidoreductases). This eliminates autofluorescence artifacts.

  • Tier 2: Biophysical Validation. Biochemical inhibition does not prove direct binding. We utilize Isothermal Titration Calorimetry (ITC) to confirm 1:1 stoichiometry and extract thermodynamic parameters ( ΔH , ΔS ), which are critical for guiding hit-to-lead chemistry[5].

  • Tier 3: Cell-Based Target Engagement. Finally, phenotypic or cell-based assays (such as yeast-based growth assays for NDH2 inhibitors or luciferase reporter assays for SMN2) validate that the compound can cross membranes and engage the target in a complex biological matrix[6],[7].

ScreeningCascade A Quinolinone Library (N > 10,000) B Tier 1: HTS Biochemical (e.g., ADP-Glo / LC-MS/MS) A->B Primary Screening C Tier 2: Biophysical Validation (ITC / SPR) B->C IC50 < 1 µM & Z' > 0.6 D Tier 3: Cell-Based Target Engagement (NanoBRET / Phenotypic) C->D Confirmed Kd & Stoichiometry E Lead Optimization (Hit-to-Lead) D->E Cellular Efficacy Confirmed

Caption: Orthogonal screening cascade for quinolinone derivatives ensuring self-validation.

Detailed Experimental Methodologies

The following protocols are engineered to mitigate the specific liabilities of quinolinone compounds, ensuring that the resulting data is mechanistically sound and reproducible.

Protocol A: ADP-Glo Kinase Assay for Quinolinone-based RTK Inhibitors

Target: EGFR, HER2, PDGFR-α[1]. Rationale for Methodology: Quinolinones often absorb or emit light in the visible spectrum. The ADP-Glo assay measures kinase activity via luminescence, which is entirely unaffected by the autofluorescent properties of the quinoline core.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: BSA is critical to prevent the lipophilic quinolinones from non-specifically adhering to the microplate walls.

  • Compound Distribution: Dispense quinolinone derivatives (in 100% DMSO) into a 384-well white plate. Normalize DMSO concentration to exactly 1% across all wells. Causality: Kinases are highly sensitive to solvent variations; strict DMSO normalization prevents solvent-induced enzyme denaturation.

  • Kinase Reaction: Add purified kinase (e.g., EGFR) and substrate peptide. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration. Initiate the reaction by adding ultra-pure ATP (at the Km​ value of the specific kinase). Incubate for 60 minutes.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step enzymatically depletes all unreacted ATP. If this step is rushed, background luminescence will mask the signal of potent inhibitors.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which simultaneously drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Self-Validation & Measurement: Read luminescence. Calculate the Z'-factor using DMSO-only (negative control) and Sorafenib or Erlotinib (positive controls). A Z'-factor > 0.6 validates the assay plate.

ADPGloMechanism Step1 Kinase Reaction Target + Quinolinone + ATP Step2 Depletion of Unspent ATP (ADP-Glo Reagent) Step1->Step2 ADP + Unspent ATP Step3 Conversion of ADP to ATP (Kinase Detection Reagent) Step2->Step3 Pure ADP Pool Step4 Luciferase Reaction (Luminescence Output) Step3->Step4 Newly Synthesized ATP

Caption: Mechanistic workflow of the ADP-Glo assay avoiding quinolinone autofluorescence.

Protocol B: High-Throughput LC-MS/MS Assay for MAO Inhibition

Target: Monoamine Oxidase A and B[3]. Rationale for Methodology: Traditional MAO assays rely on the fluorescent detection of 4-hydroxyquinoline (4-HQ) produced from kynuramine. Because novel quinolinone test compounds structurally mimic 4-HQ, they cause severe optical interference. LC-MS/MS isolates the specific mass transition of the product, rendering the assay immune to false positives[3].

Step-by-Step Workflow:

  • Incubation Setup: In a 96-well format, combine human recombinant MAO-A or MAO-B with the test quinolinone compound.

  • Substrate Addition: Add kynuramine (common substrate) to initiate the reaction. Keep incubations short (e.g., 10-15 minutes) and enzyme concentrations low. Causality: Short incubations ensure initial velocity conditions, preventing substrate depletion from skewing the IC50 curve[3].

  • Reaction Termination: Quench the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-HQ). Causality: Acetonitrile instantly denatures the MAO enzyme and precipitates proteins, preparing the sample for injection.

  • Filtration: Centrifuge at 4000 x g for 10 minutes and filter the supernatant.

  • LC-MS/MS Analysis: Inject onto an isocratic liquid chromatography system coupled to a tandem mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-HQ.

  • Self-Validation: Plot the formation of 4-HQ against compound concentration. The high specificity of the mass analyzer acts as an internal validation against compound aggregation or optical quenching.

Protocol C: Isothermal Titration Calorimetry (ITC) for Hit Validation

Target: DNA Gyrase (GyrB) / Kinases[5]. Rationale for Methodology: Biochemical HTS only proves that a reaction was halted; it does not prove direct binding. ITC measures the heat released or absorbed during binding, confirming 1:1 stoichiometry and revealing whether the binding is enthalpy-driven (specific hydrogen bonds) or entropy-driven (hydrophobic collapse)[5].

Step-by-Step Workflow:

  • Sample Dialysis: Dialyze the target protein (e.g., E. coli DNA gyrase) extensively against the assay buffer. Dissolve the quinolinone compound in the exact same final dialysate. Causality: Even a 1 mM difference in buffer salts between the syringe and cell will generate massive heats of dilution, masking the binding signal.

  • Degassing: Degas both the protein and ligand solutions under vacuum. Causality: Air bubbles in the sample cell cause thermal spikes. Quinolinones, requiring DMSO for solubility, exacerbate bubble formation upon mixing with aqueous buffers.

  • Reverse Titration Setup: If the quinolinone derivative exhibits poor aqueous solubility, utilize a reverse titration method. Causality: Standard ITC (titrating ligand into protein) requires high ligand concentrations in the syringe. Reverse titration (titrating protein into ligand) keeps the ligand concentration low in the cell, circumventing solubility limits[5].

  • Titration Execution: Perform 20-25 injections of 2 µL each at 150-second intervals.

  • Self-Validation: Integrate the heat peaks and fit to a one-site binding model (Wiseman isotherm) to extract Kd​ , ΔH , and ΔS . A fractional stoichiometry ( n<0.7 ) indicates protein degradation or compound aggregation, invalidating the hit.

Quantitative Data Summarization

The structural versatility of the quinolinone core allows it to be tuned for extraordinary potency across vastly different biological targets. Table 1 summarizes validated quantitative data from recent screening campaigns, demonstrating the efficacy of optimized quinolinone derivatives.

Table 1: Potency and Thermodynamic Profiling of Quinolinone Derivatives

Compound Class / DerivativePrimary TargetValidating Assay MethodologyPotency (IC50 / EC50)Reference
8-(Methylamino)-2-oxo-1,2-dihydroquinoline (13e) E. coli DNA GyraseIsothermal Titration Calorimetry (ITC)0.0017 µM[5]
7,7-dimethyl-tetrahydroquinolin-5(1H)-one (4j) EGFR KinaseADP-Glo Luminescent Assay0.07 nM[1]
7,7-dimethyl-tetrahydroquinolin-5(1H)-one (4b) EGFR KinaseADP-Glo Luminescent Assay0.11 nM[1]
3,4-dihydro-4-phenyl-2(1H)-quinolinone (2) SMN2 TranscriptionLuciferase Reporter Assay8.3 µM[6]
1-methyl-2-pentyl-4(1H)-quinolinone (MPQ) PfNDH2 (Malaria)Yeast-based Liquid Growth Assay>60% Inhibition[7]

Note: The extreme potency of compound 4j (0.07 nM) against EGFR highlights the optimal π−π stacking achieved by the tetrahydroquinolinone core within the kinase hinge region[1]. Similarly, the thermodynamic data obtained via ITC for compound 13e proved critical in advancing the hit to a lead antibacterial agent[5].

References

  • A high‐throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry Source: Bioorganic & Medicinal Chemistry Letters URL
  • Optimization of a series of heterocycles as survival motor neuron gene transcription enhancers Source: PMC URL
  • Lead Identification of 8-(Methylamino)
  • Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX)
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: Taylor & Francis URL
  • A Yeast-Based Drug Discovery Platform To Identify Plasmodium falciparum Type II NADH Dehydrogenase Inhibitors Source: PMC URL
  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors Source: PMC URL

Sources

Technical Whitepaper: 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (CAS 56826-75-6) – Synthesis, Reactivity, and Privileged Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (CAS 56826-75-6), also known as 6-phenyl-7,8-dihydroquinolin-5(6H)-one, represents a highly versatile and structurally privileged scaffold in modern medicinal chemistry. Characterized by a partially saturated bicyclic nitrogen heterocycle featuring a reactive ketone at the 5-position and a lipophilic phenyl ring at the 6-position, this architecture serves as a critical building block for drug discovery. This technical guide explores the structural logic, synthetic methodologies, and broad-spectrum pharmacological applications of the 7,8-dihydroquinolin-5(6H)-one class, providing actionable protocols for researchers and drug development professionals.

Structural & Chemical Profiling: The Logic of the Scaffold

The pharmacological utility of CAS 56826-75-6 is not accidental; it is dictated by three distinct structural domains, each offering specific physicochemical and reactive properties:

  • The Pyridine Core: Confers basicity, acts as a potent hydrogen bond acceptor, and enables π−π stacking interactions with aromatic amino acid residues within target enzyme active sites.

  • The 5-Oxo Moiety: Acts as a highly reactive electrophilic center. This ketone is the primary handle for downstream derivatization, allowing for Knoevenagel condensations, Schiff base formations, and annulation reactions to generate complex tricyclic systems (e.g., pyrimidoquinolines)[1].

  • The 6-Phenyl Substitution: Provides critical steric bulk and lipophilicity. In biological systems, this phenyl ring acts as an anchor, penetrating deep into the hydrophobic pockets of target proteins, thereby dictating binding affinity and target selectivity[2].

Table 1: Physicochemical Profile & Structural Descriptors
PropertyValue / DescriptionPharmacological Implication
Chemical Formula C15​H13​NO Optimal molecular weight (223.27 g/mol ) for oral bioavailability (Lipinski's Rule of 5 compliant)[3].
Hydrogen Bond Acceptors 2 (Ketone Oxygen, Pyridine Nitrogen)Facilitates strong interactions with kinase and oxidase hinge regions.
Hydrogen Bond Donors 0Enhances membrane permeability and blood-brain barrier (BBB) crossing.
Reactivity Hotspots C-5 (Electrophilic), N-1 (Nucleophilic)Enables rapid library generation via multi-component reactions.

Pharmacological Applications & Biological Targets

The 5-oxo-hexahydroquinoline and related quinazolinone architectures have been extensively validated across multiple therapeutic areas.

Neurodegenerative Diseases (MAO-B & GSK3β Targeting)

The 7,8-dihydroquinolin-5(6H)-one scaffold has recently emerged as a potent, selective inhibitor of Monoamine Oxidase B (MAO-B). The molecule serves as a transition-state mimic within the bipartite substrate cavity of MAO-B. The 6-phenyl moiety is not merely a structural appendage; it acts as a lipophilic anchor, engaging in critical π−π stacking interactions with aromatic residues (e.g., Tyr326) in the entrance cavity, which dictates the high selectivity index over MAO-A. Furthermore, specific derivatives exhibit dual-targeting capability against GSK3 β kinase, making them promising leads for Alzheimer's and Parkinson's disease therapeutics[2].

Oncology (Multidrug Resistance Reversal)

Derivatives of 5-oxo-hexahydroquinoline have demonstrated significant efficacy in reversing multidrug resistance (MDR) in P-glycoprotein (P-gp) overexpressing cancer cell lines. The inherent lipophilicity provided by the 6-phenyl group allows the scaffold to partition into the lipid bilayer and interact favorably with the transmembrane domains of P-gp, competitively inhibiting the efflux of chemotherapeutic agents[4].

Cardiovascular Disease (ABCA1 Up-regulation)

Fused tricyclic derivatives of this scaffold (e.g., isoquinolinoquinazolines) act as non-lipogenic up-regulators of the ATP-binding cassette transporter A1 (ABCA1). By targeting the LXR-involved pathway, these compounds promote cellular cholesterol efflux and prevent macrophage foam cell formation, offering a novel mechanism for anti-atherogenic therapy without the adverse lipid accumulation typical of traditional LXR agonists[5].

Table 2: Comparative Pharmacological Targets of the Scaffold
Target Enzyme / ProteinDisease IndicationRole of the 5-Oxo-Quinoline ScaffoldReference
MAO-B Parkinson's / Alzheimer'sSelective active-site competitive inhibitor.[2]
P-glycoprotein (P-gp) Chemo-resistant CancersMDR reversal agent; efflux pump inhibitor.[4]
ABCA1 / LXR Pathway AtherosclerosisNon-lipogenic up-regulator of cholesterol efflux.[5]

Synthetic Methodologies & Workflows

The construction of the 7,8-dihydroquinolin-5(6H)-one core is most efficiently achieved via a one-pot multicomponent Hantzsch-type condensation. This approach is strategically favored over stepwise synthesis because it minimizes intermediate isolation, thereby reducing yield attrition.

SynthesisWorkflow A 1,3-Cyclohexanedione Derivatives D Hantzsch-type Multicomponent Condensation (EtOH, Reflux) A->D B Aryl Aldehydes (e.g., Benzaldehyde) B->D C Enaminones / NH4OAc C->D E 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (CAS 56826-75-6 Core) D->E Cyclization & Dehydration F Derivatization: Pyrimidoquinolines E->F Hydrazine/Urea G Derivatization: MAO-B Inhibitors E->G Functionalization

Multicomponent synthesis and derivatization workflow of the 7,8-dihydroquinolin-5(6H)-one scaffold.

Protocol 1: One-Pot Synthesis of the Core Scaffold

This protocol outlines the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a highly functionalized analog of the core scaffold, demonstrating the multicomponent assembly logic[6].

Reagents:

  • Cyclohexanone or 1,3-cyclohexanedione (10.0 mmol)

  • 2-Benzylidenemalononitrile (10.0 mmol)

  • Ammonium acetate (30.0 mmol, excess)

  • Absolute ethanol (30 mL)

Step-by-Step Procedure:

  • Solvent Preparation: Charge a 100 mL round-bottom flask with absolute ethanol. Causality: Ethanol provides optimal polarity to dissolve the hydrophobic organic precursors while supporting the ionic nature of the ammonium acetate catalyst.

  • Reagent Addition: Add the ketone precursor and 2-benzylidenemalononitrile under continuous magnetic stirring at room temperature.

  • Catalysis & Nitrogen Sourcing: Introduce the ammonium acetate. Causality: Ammonium acetate serves a dual role: it acts as a mild basic catalyst to promote enolization of the ketone and serves as the primary nitrogen source for the pyridine ring assembly.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78 °C) for 3–5 hours. Self-Validation: The reaction progress is visually indicated by the precipitation of the highly conjugated solid product from the hot solution. The thermodynamic driving force is the formation of the aromatized pyridine ring following dehydration. TLC (Hexane:EtOAc 7:3) provides orthogonal confirmation via the disappearance of the highly UV-active aldehyde/nitrile spot.

  • Isolation: Cool the mixture to 0–5 °C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash with cold ethanol (2 x 10 mL), and recrystallize from absolute ethanol to yield the pure tetrahydroquinoline derivative[6].

Protocol 2: Downstream Functionalization to Tetrahydropyrimido[4,5-b]quinolines

The 5-oxo group allows for rapid annulation to form tricyclic systems, which are highly sought after in kinase inhibitor libraries[1].

Reagents:

  • 7,8-dihydroquinolin-5(6H)-one derivative (5.0 mmol)

  • Formamide (15 mL, excess)

Step-by-Step Procedure:

  • Suspension: Suspend the quinolinone derivative in excess formamide in a 50 mL conical flask. Causality: Formamide acts as both the high-boiling solvent and the reactant (providing the C-N-C fragment) required for the pyrimidine ring annulation at the electrophilic 5-oxo and adjacent positions.

  • Annulation: Reflux the reaction mixture for 4 hours.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Self-Validation: The formation of the rigid, planar tricyclic pyrimidoquinoline system drastically reduces the molecule's solubility, leading to spontaneous and highly pure crystallization.

  • Purification: Filter the separated solid, wash extensively with distilled water to remove residual formamide, and recrystallize from ethanol to afford the target compound[1].

Biological Pathway Visualization

The downstream effects of the 7,8-dihydroquinolin-5(6H)-one scaffold in neurodegenerative models are multifaceted, driven primarily by MAO-B inhibition and secondary kinase modulation.

BioPathway A 7,8-dihydroquinolin-5(6H)-one Derivatives B MAO-B Enzyme Inhibition (Active Site Binding) A->B High Affinity C GSK3β Kinase Modulation (Secondary Target) A->C Weak/Moderate D Reduced Dopamine Degradation B->D E Decreased Oxidative Stress (ROS Reduction) B->E C->E F Neuroprotection (Alzheimer's & Parkinson's) D->F E->F

Neuroprotective signaling pathway modulated by 7,8-dihydroquinolin-5(6H)-one derivatives.

References

  • Title: 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)
  • Title: Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators Source: Taylor & Francis URL
  • Title: 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents Source: PMC / NIH URL
  • Title: Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido[4, 5-b]-quinoline Derivatives Source: MDPI URL
  • Title: Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives (Extended Data & Crystallography)

Sources

The Dihydroquinolinone Scaffold: A Historical and Technical Guide to Discovery, Synthesis, and Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2(1H)-quinolinone scaffold is one of the most versatile and "privileged" structures in medicinal chemistry. Characterized by a fused bicyclic ring system containing a hydrogen-bond donating amide and a highly tunable aromatic domain, this core effectively mimics endogenous monoamine neurotransmitters and nucleotide bases. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an in-depth analysis of the scaffold's historical discovery, its complex polypharmacological mechanisms, and the self-validating synthetic protocols required to engineer next-generation therapeutics.

Historical Evolution: From Fungal Metabolites to Rational Drug Design

The foundational synthesis of the core structure, such as 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, was first achieved in the mid-20th century during early explorations of substituted quinolines for their pharmacological properties[1]. However, the true structural significance of the dihydroquinolinone moiety was validated by the discovery of naturally occurring bioactive alkaloids. Researchers isolating metabolites from Penicillium and Aspergillus species discovered a plethora of complex 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloids—such as the yaequinolones and aspoquinolones—which exhibited potent insecticidal, antibacterial, and cytotoxic properties[2].

Recognizing the scaffold's inherent ability to interact with diverse biological targets, medicinal chemists transitioned from natural product isolation to rational, target-directed drug design. This strategic pivot culminated in the development of several FDA-approved blockbuster drugs, including the atypical antipsychotic aripiprazole, the anti-platelet agent cilostazol, and the beta-blocker carteolol[3].

Pharmacological Diversity & Mechanisms of Action

The clinical success of dihydroquinolinones is rooted in their functional selectivity and capacity for polypharmacology.

  • Dopamine D2 Receptor Modulation: Aripiprazole is classically defined as a dopamine D2 receptor partial agonist. However, deep mechanistic profiling reveals a highly nuanced functional selectivity: while it acts as a partial agonist for Gαi activation (inhibiting adenylate cyclase), it functions as a robust, potent antagonist of D2 receptor-stimulated Gβγ signaling (IC50 ~2.8 nM)[4]. This precise modulation stabilizes dopaminergic tone without triggering the severe extrapyramidal side effects associated with full D2 antagonists.

  • Phosphodiesterase 3 (PDE3) Inhibition: Cilostazol exerts its antithrombotic and vasodilatory effects by selectively inhibiting PDE3A (IC50 ~0.20 µM) and PDE3B[5]. By preventing the hydrolysis of cyclic AMP (cAMP), cilostazol triggers the downstream Epac-1/Rap-1 signaling cascade, ultimately inducing prostaglandin I2 (PGI2) production in human aortic endothelial cells[5].

  • Beta-Adrenergic Antagonism: Carteolol acts as a non-selective beta-adrenoceptor antagonist utilized primarily for ocular hypertension. Uniquely, its major metabolite, 8-hydroxycarteolol, retains high receptor binding affinity but possesses a significantly stronger intrinsic sympathomimetic activity (ISA) than the parent compound, actively modulating cAMP generation in smooth muscle cells[6].

D2_Signaling Aripiprazole Aripiprazole (Partial Agonist/Antagonist) D2R Dopamine D2 Receptor (GPCR) Aripiprazole->D2R Competitively Binds (Ki ~1.64 nM) G_beta_gamma Gβγ Subunit (Signaling Cascade) Aripiprazole->G_beta_gamma Potent Antagonism (IC50 ~2.8 nM) Dopamine Dopamine (Full Agonist) Dopamine->D2R Activates G_alpha_i Gαi Subunit (Inhibition of AC) D2R->G_alpha_i Couples D2R->G_beta_gamma Dissociates cAMP cAMP Levels (Decreased) G_alpha_i->cAMP Inhibits Adenylate Cyclase GIRK GIRK Channels (Modulated) G_beta_gamma->GIRK Activates

Mechanism of Aripiprazole at the D2 Receptor, highlighting potent Gβγ signaling antagonism.

Quantitative Data: Structure-Activity Relationships (SAR)

The synthetic versatility of the dihydroquinolinone core allows for the precise fine-tuning of target affinity via N-alkylation and aromatic substitution. The table below summarizes the quantitative pharmacological data of key FDA-approved derivatives.

CompoundPrimary TargetPharmacological MechanismKey Binding Affinity / PotencyClinical Indication
Aripiprazole Dopamine D2 / 5-HT1APartial Agonist / Gβγ AntagonistD2 Ki ~ 1.64 nM; Gβγ IC50 ~ 2.8 nMSchizophrenia, Bipolar Disorder
Cilostazol PDE3A / PDE3BSelective Enzyme InhibitorPDE3A IC50 ~ 0.20 µMIntermittent Claudication
Carteolol β-Adrenergic ReceptorsNon-selective Antagonist (with ISA)High affinity (cAMP inhibition)Glaucoma, Ocular Hypertension
Brexpiprazole Dopamine D2 / 5-HT1APartial AgonistD2 Ki ~ 0.34 nMMajor Depressive Disorder

Synthetic Methodologies & Self-Validating Experimental Protocols

Modern synthesis of dihydroquinolinones has advanced beyond traditional Dieckmann condensations. Contemporary methods include highly efficient cascade reactions, such as the reaction of o-silylaryl triflates with pyrazolidinones, which enables the rapid, one-pot construction of functionalized dihydroquinolinones via an aryne intermediate[7]. Furthermore, fluorinated dihydroquinolinones are increasingly utilized as highly stable intermediates for novel therapeutics, such as the PARP inhibitor talazoparib[8].

Below are detailed, self-validating protocols for the synthesis and in vitro validation of a representative dihydroquinolinone derivative.

Synthesis_Workflow Step1 Step 1: Scaffold Construction Intramolecular Cyclization Step2 Step 2: Functionalization N-Alkylation / Acylation Step1->Step2 Catalyst/Heat Step3 Step 3: Purification Recrystallization & HPLC Step2->Step3 Crude Product Step4 Step 4: In Vitro Validation Receptor Binding Assays Step3->Step4 >99% Purity

Experimental workflow for the synthesis and pharmacological validation of dihydroquinolinones.

Protocol A: Synthesis of 3,4-Dihydroquinolin-2(1H)-one via Intramolecular Cyclization
  • Step 1: Amide Activation. Dissolve the N-aryl cinnamamide precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Causality: The inert atmosphere prevents the oxidative degradation of the electron-rich aromatic ring. Cooling to 0°C strictly controls the exothermic nature of the subsequent activation step, preventing the unwanted polymerization of the cinnamamide double bond.

  • Step 2: Electrophilic Ring Closure. Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) dropwise over 15 minutes.

    • Causality: Tf2O acts as a potent electrophilic activating agent, converting the amide carbonyl into a highly reactive intermediate that drives the Friedel-Crafts-type intramolecular cyclization.

  • Step 3: Self-Validation (Reaction Monitoring). After 2 hours, sample the reaction mixture and perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate mobile phase.

    • Validation Logic: The reaction is self-validating if the UV-active spot corresponding to the starting material completely disappears, replaced by a lower-Rf fluorescent spot (the cyclized product). If the starting material persists, the Tf2O was likely quenched by adventitious moisture, immediately invalidating the run and requiring fresh anhydrous reagents.

  • Step 4: Quenching and Purification. Quench with saturated aqueous NaHCO3 to neutralize triflic acid byproducts. Extract with DCM, dry over MgSO4, and purify via flash column chromatography.

Protocol B: In Vitro Functional Assay (cAMP Accumulation for PDE3 Inhibition)
  • Step 1: Cell Preparation. Seed human aortic endothelial cells (HAECs) in a 96-well plate at a density of 1×104 cells/well. Starve cells in serum-free media for 4 hours prior to the assay.

    • Causality: Serum starvation synchronizes the cell cycle and reduces background kinase/phosphatase activity, ensuring that measured cAMP fluctuations are strictly driven by the experimental treatment rather than growth factors in the serum.

  • Step 2: Baseline Stabilization. Pre-incubate the cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

    • Causality: IBMX is a broad-spectrum, non-selective phosphodiesterase inhibitor. Its addition establishes an artificial, stable baseline by preventing the endogenous, rapid degradation of cAMP. This allows for the accurate, amplified quantification of the specific PDE3 inhibitory effects of the dihydroquinolinone test compound.

  • Step 3: Compound Treatment & Self-Validation. Add the synthesized dihydroquinolinone derivative (at varying concentrations from 0.01 µM to 10 µM). In parallel, treat a positive control well with 10 µM Forskolin.

    • Validation Logic: Forskolin directly activates adenylate cyclase. If the Forskolin-treated control well fails to show a massive, quantifiable spike in cAMP (measured via ELISA or FRET-based biosensors), it indicates that the cells are metabolically compromised or the detection reagents have degraded. This internal control self-validates the assay's dynamic range and operational integrity.

Future Directions in Drug Discovery

The dihydroquinolinone scaffold continues to yield highly potent therapeutic candidates. Recent drug discovery efforts are heavily focused on leveraging this core to design potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors for the treatment of aggressive malignancies like glioblastoma multiforme. By optimizing the hydrogen-bonding interactions within the VEGFR2 kinase domain, next-generation dihydroquinolinones promise to deliver targeted anti-angiogenic therapies with vastly improved pharmacokinetic profiles.

Sources

potential therapeutic targets of 7,8-dihydro-6-phenyl-5(6H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7,8-dihydro-6-phenyl-5(6H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its derivatives have been extensively explored, leading to the development of approved drugs and promising clinical candidates.[4][5] Within this broad class, the 7,8-dihydro-6-phenyl-5(6H)-quinolinone core represents a compelling starting point for drug discovery. This guide provides a comprehensive analysis of the potential therapeutic targets of this specific chemical entity, drawing insights from the established biological activities of structurally related quinolinone and dihydroquinolinone analogs. The primary focus will be on its potential as an anticancer and neuroprotective agent, with detailed experimental workflows for target validation.

Part 1: Anticancer Therapeutic Targets

The most prominent and well-documented therapeutic potential for quinolinone derivatives lies in oncology.[1][6] Numerous analogs have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, suggesting that 7,8-dihydro-6-phenyl-5(6H)-quinolinone is a strong candidate for development as an anticancer agent.[7][8][9] The proposed mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

A recurring observation in studies of quinolinone derivatives is their ability to trigger programmed cell death, or apoptosis, in cancer cells.[10][11] This suggests that key regulators of apoptotic pathways are likely targets.

Causality Behind Experimental Choices: To validate if 7,8-dihydro-6-phenyl-5(6H)-quinolinone induces apoptosis, a tiered experimental approach is necessary. Initial cytotoxicity screening identifies the effective concentration range. Subsequent assays are designed to confirm the apoptotic mechanism and elucidate the specific pathway (intrinsic vs. extrinsic).

Key Potential Targets:

  • Caspase Cascade Activation: Apoptosis culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. Several quinolinone derivatives have been shown to increase the activation of effector caspases, such as caspase-3.[11]

  • Mitochondrial Pathway (Intrinsic): This pathway is regulated by the Bcl-2 family of proteins and involves the depolarization of the mitochondrial membrane.

  • Death Receptor Pathway (Extrinsic): This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors.

Experimental Workflow for Apoptosis Validation:

G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Pathway Elucidation A MTT/MTS Assay on Cancer Cell Lines (e.g., MCF-7, A549, K-562) B Determine IC50 Value A->B C Annexin V-FITC/PI Staining (Flow Cytometry) B->C D TUNEL Assay B->D E Confirm Apoptotic Cell Death C->E D->E F Western Blot for Caspase-3, -8, -9, PARP Cleavage E->F G Mitochondrial Membrane Potential Assay (e.g., JC-1 Staining) E->G H Western Blot for Bcl-2 Family Proteins (Bax, Bcl-2) E->H I Identify Apoptotic Pathway F->I G->I H->I

Caption: Workflow for validating apoptosis induction.

Detailed Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with 7,8-dihydro-6-phenyl-5(6H)-quinolinone at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-only control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of many anticancer agents. Tetrahydroquinolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase.[10] Similarly, other quinolinone compounds have shown cell cycle arrest at the S and G2/M phases.[11]

Causality Behind Experimental Choices: Identifying the specific phase of cell cycle arrest provides crucial clues about the molecular targets. For instance, G2/M arrest points towards interference with the machinery regulating entry into mitosis, such as cyclin-dependent kinases (CDKs).

Key Potential Targets:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of cell cycle progression. Molecular docking studies of some quinoline derivatives have suggested that CDK2 may be a target.[9]

  • Cell Cycle Checkpoint Proteins: Proteins like p21 and p53 that control cell cycle checkpoints could be modulated by the compound.

Experimental Workflow for Cell Cycle Analysis:

G cluster_0 Cell Treatment & Staining cluster_1 Analysis & Target Validation A Treat Cells with Compound (at IC50 concentration) B Fix Cells (e.g., with 70% Ethanol) A->B C Stain DNA with Propidium Iodide (PI) B->C D Flow Cytometry Analysis C->D E Quantify Cell Population in G0/G1, S, and G2/M Phases D->E F Western Blot for Key Cell Cycle Proteins (e.g., CDK1, Cyclin B1, p21) E->F

Caption: Workflow for cell cycle analysis.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed and treat cells with 7,8-dihydro-6-phenyl-5(6H)-quinolinone as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Summary of Anticancer Activity of Related Compounds:

Compound ClassCancer Cell Line(s)Observed EffectIC50 Range (µM)Reference
Tetrahydroquinolinone derivativesA549 (Lung), HTC-116 (Colon)G2/M arrest, ApoptosisNot specified[10]
Hybrid 2-Quinolinone derivativesMCF-7 (Breast)S and G2/M arrest, ApoptosisComparable to Doxorubicin[11]
2-Aryl-7,8-dihydroquinolin-6(5H)-onesK-562 (Leukemia)CytotoxicityNot specified[7]
Quinoline-based dihydrazonesMCF-7, BGC-823, BEL-7402, A549Apoptosis, ROS generation7.01 - 34.32[9]
Quinoline-chalcone derivativesMGC-803, HCT-116, MCF-7G2/M arrest, Apoptosis, ROS generation1.38 - 5.34[4][5]

Part 2: Neuroprotective Therapeutic Targets

The structural similarity of 7,8-dihydro-6-phenyl-5(6H)-quinolinone to compounds investigated for neurodegenerative diseases opens up another promising therapeutic avenue. A study on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives identified potent and selective inhibitors of monoamine oxidase B (MAO-B), with one compound also showing weak inhibitory activity against glycogen synthase kinase 3β (GSK3β).[12]

Causality Behind Experimental Choices: Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopaminergic neurotransmission. GSK3β is implicated in the pathology of Alzheimer's disease. Therefore, evaluating the inhibitory potential of 7,8-dihydro-6-phenyl-5(6H)-quinolinone against these two enzymes is a logical step.

Monoamine Oxidase B (MAO-B)

Key Potential Target:

  • MAO-B: This enzyme is responsible for the degradation of neurotransmitters like dopamine. Its inhibition can alleviate motor symptoms in Parkinson's disease.[12]

Experimental Workflow for MAO-B Inhibition Assay:

G cluster_0 Enzymatic Assay cluster_1 Data Analysis A Incubate Recombinant Human MAO-B B Add Compound at Various Concentrations A->B C Add MAO-B Substrate (e.g., Kynuramine) B->C D Measure Product Formation (Fluorometrically) C->D E Calculate Percent Inhibition D->E F Determine IC50 Value E->F

Caption: Workflow for MAO-B inhibition assay.

Detailed Protocol: In Vitro MAO-B Inhibition Assay

  • Reagents: Prepare a buffer solution (e.g., potassium phosphate buffer), a solution of recombinant human MAO-B, the test compound (7,8-dihydro-6-phenyl-5(6H)-quinolinone) at serial dilutions, and a fluorogenic substrate (e.g., kynuramine).

  • Assay Procedure: In a 96-well plate, add the MAO-B enzyme to the buffer. Add the test compound or a known inhibitor (e.g., selegiline) as a positive control. Pre-incubate the mixture.

  • Initiate Reaction: Start the enzymatic reaction by adding the kynuramine substrate.

  • Detection: Monitor the increase in fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline).

  • Calculation: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Glycogen Synthase Kinase 3β (GSK3β)

Key Potential Target:

  • GSK3β: This kinase is involved in multiple cellular processes, and its dysregulation is linked to the hyperphosphorylation of tau protein, a key event in Alzheimer's disease pathology.[12]

Experimental Workflow for GSK3β Inhibition Assay:

A similar in vitro kinase assay can be performed using recombinant human GSK3β and a specific peptide substrate. The activity can be measured using a variety of methods, such as radioactive ATP incorporation or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Part 3: Other Potential Therapeutic Avenues

While the primary focus is on oncology and neuroprotection, the chemical scaffold of 7,8-dihydro-6-phenyl-5(6H)-quinolinone suggests other possibilities.

  • Anti-inflammatory Activity: Certain 5,6,7,8-tetrahydroquinolines have demonstrated in vivo anti-inflammatory properties.[13] This suggests that 7,8-dihydro-6-phenyl-5(6H)-quinolinone could be investigated for its effects on inflammatory pathways, potentially targeting enzymes like cyclooxygenases (COX) or signaling molecules like NF-κB.

  • Serotonin 5-HT6 Receptor Modulation: Quinoline compounds have been developed as modulators of the serotonin 5-HT6 receptor, which is a target for cognitive enhancement in Alzheimer's disease and schizophrenia.[14] Receptor binding assays could be employed to determine if 7,8-dihydro-6-phenyl-5(6H)-quinolinone has any affinity for this receptor.

Conclusion

The 7,8-dihydro-6-phenyl-5(6H)-quinolinone scaffold holds significant promise for drug discovery, with strong evidence from analogous structures pointing towards primary therapeutic applications in oncology and neurodegenerative diseases . The most immediate and compelling targets for investigation are the key regulators of apoptosis and the cell cycle in cancer, and the enzymes MAO-B and GSK3β in the context of neuroprotection. The experimental workflows detailed in this guide provide a robust framework for validating these potential therapeutic targets and advancing our understanding of this promising chemical entity.

References

  • ResearchGate. (2022, November 2). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
  • ResearchGate. (2020, January 23). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
  • ResearchGate. (n.d.). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.
  • PubMed. (2025, July 5). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Evaluation of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.
  • Bentham Science. (n.d.). Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3- Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one.
  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]

  • PMC. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • MDPI. (2025, October 15). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PubMed. (1995, April 28). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US8293913B2 - Quinoline compounds suitable for treating disorders that respond to modulation of the serotonin-5-HT6 receptor.

Sources

Structure-Activity Relationship (SAR) Studies of Dihydroquinolinones: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2(1H)-quinolinone (DHQ) scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique structural plasticity allows it to serve as a foundational core for a diverse array of therapeutic agents, ranging from kinase inhibitors to receptor antagonists. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) dynamics governing DHQ derivatives. By examining the causality between specific structural modifications and their resulting biological activities, we establish a rational framework for lead optimization and targeted drug design.

Conformational Dynamics: The DHQ vs. Quinolinone Core

The fundamental distinction between the dihydroquinolinone and quinolinone pharmacophores lies in the saturation of the C3-C4 bond within the heterocyclic ring. This seemingly minor alteration dictates the molecule's three-dimensional conformation. The saturated DHQ core adopts a puckered, flexible conformation, whereas the unsaturated quinolinone core is rigidly planar and fully aromatic.

This geometric divergence profoundly impacts target binding affinity. For instance, in the context of p38 mitogen-activated protein (MAP) kinase inhibition, the planar quinolinone core demonstrates superior intercalation into the narrow, hydrophobic ATP-binding pocket, leading to enhanced inhibitory potency compared to its DHQ counterpart 1.

Target-Specific SAR Insights

Kinase Inhibition (p38 MAPK)

The p38 MAPK pathway is a critical mediator of cellular stress and inflammatory responses. SAR studies reveal that substituting the DHQ core with a quinolinone core significantly boosts p38 inhibitory activity. Furthermore, C-7 substitutions with specific amino acid side chains optimize the physicochemical properties, translating in vitro potency into robust whole-blood activity 1. The causality here is driven by the planar aromaticity of the quinolinone, which maximizes π−π stacking interactions with the hinge region of the kinase.

Carbonic Anhydrase (CA) Isoform Selectivity

Tumor-associated hypoxia upregulates transmembrane CA isoforms (hCA IX and XII), making them prime oncology targets. Conjugating the DHQ core with mono- or dipeptides via benzotriazole-mediated synthesis yields highly selective inhibitors. SAR analysis demonstrates that dipeptide-DHQ conjugates exhibit exceptional selectivity for hCA IX/XII over cytosolic hCA I/II 2. The bulky dipeptide tail acts as a steric gatekeeper; it prevents the molecule from entering the restrictive active sites of hCA I/II, while perfectly occupying the wider hydrophobic pockets of the transmembrane isoforms.

Anticancer Cytotoxicity via C2/C3 Modifications

Recent evaluations of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones against HL-60 (leukemia) and MCF-7 (breast cancer) cell lines highlight the critical role of C2 substitutions. Analogs bearing an alkyl substituent at position 2 are significantly more potent than those with an aryl substituent 3. The increased steric bulk of aryl groups likely hinders cellular membrane permeability or disrupts optimal binding to intracellular apoptotic targets, whereas the compact alkyl groups facilitate target engagement.

Quantitative SAR Data Summary

To facilitate comparative analysis, the following table synthesizes the quantitative pharmacological data across various DHQ modifications.

Table 1: Comparative in vitro Inhibitory Activity of Dihydroquinolinone Derivatives

Compound ClassPrimary TargetKey Structural ModificationEfficacy (IC50 / Ki)Selectivity Profile
Dihydroquinolinone p38 MAP KinaseC3-C4 saturated coreModerate ( μ M)Non-selective
Quinolinone p38 MAP KinaseC3-C4 unsaturated (planar)High (nM)High affinity for ATP pocket
Monopeptide-DHQ hCA IX / XIISingle amino acid tail37.7–86.8 μ MPoor hCA I/II inhibition
Dipeptide-DHQ hCA IX / XIIDipeptide tail (e.g., Phe-Phe)2.0–8.6 μ MHighly selective over hCA I/II
2-Alkyl-3-methylidene-DHQ HL-60 CellsC2-Alkyl substitutionLow μ M5-fold selectivity over HUVEC
2-Aryl-3-methylidene-DHQ HL-60 CellsC2-Aryl substitutionModerate μ MLower selectivity

Mechanistic Pathways & Workflows

Understanding the biochemical cascades targeted by DHQ derivatives is essential for rational drug design. The p38 MAPK pathway, frequently targeted by planar quinolinones, is visualized below.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK Activates MKK36 MKK3 / MKK6 MAPKKK->MKK36 Phosphorylates p38 p38 MAP Kinase MKK36->p38 Phosphorylates Response Inflammation & Apoptosis p38->Response Induces Inhibitor Quinolinone / DHQ Inhibitor Inhibitor->p38 Blocks ATP Pocket

p38 MAPK signaling cascade and targeted inhibition by dihydroquinolinones.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of DHQ derivatives. These workflows are designed as self-validating systems.

Protocol: Benzotriazole-Mediated Synthesis of Dipeptide-DHQ Conjugates

This methodology leverages microwave irradiation to overcome the steric hindrance typically associated with coupling bulky dipeptides to the DHQ core 2.

  • Reagent Preparation: Dissolve equivalent molar amounts (1.0 mmol) of the N-protected aminoacylbenzotriazole and 7-amino-3,4-dihydroquinolin-2(1H)-one in 5 mL of anhydrous Tetrahydrofuran (THF). Causality: Anhydrous THF is critical to prevent the premature hydrolysis of the moisture-sensitive benzotriazole intermediate, ensuring high coupling efficiency.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (100 W) at 70 °C for 30 minutes. Causality: Microwave heating provides uniform thermal energy, accelerating the nucleophilic acyl substitution kinetics and minimizing degradation byproducts compared to conventional refluxing.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the 7-amino-DHQ spot validates reaction completion.

  • Workup and Purification: Remove all volatiles under reduced pressure using a rotary evaporator. Crystallize the crude product from cold methanol to yield the pure dipeptide-DHQ conjugate (typical yields: 62–87%).

Protocol: In Vitro Cell Viability Assay (MTT)

This assay quantifies the antiproliferative effects of DHQ derivatives on cancer cell lines (e.g., HL-60) 4.

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1×104 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO 2​ atmosphere to allow for acclimation.

  • Compound Treatment: Treat the cells with varying concentrations (e.g., 0.1 to 100 μ M) of the DHQ derivative. Include a vehicle control (0.1% DMSO). Causality: The vehicle control is mandatory to establish a baseline, ensuring that any observed cytotoxicity is strictly attributable to the DHQ compound and not the solvent.

  • MTT Incubation: After 48 hours of treatment, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization and Quantification: Carefully aspirate the medium and add 150 μ L of pure DMSO to each well. Agitate for 10 minutes to fully dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Causality: Formazan is water-insoluble; DMSO ensures complete solubilization, preventing light scattering and ensuring accurate spectrophotometric quantification. Calculate the IC 50​ using non-linear regression analysis.

SAR_Workflow Synth Chemical Synthesis (Core Modification) Char Structural Validation (NMR, MS, IR) Synth->Char Assay In Vitro Bioassays (Kinase / MTT) Char->Assay Data Data Analysis (IC50 / Ki Det.) Assay->Data SAR SAR Modeling & Lead Optimization Data->SAR SAR->Synth Iterative Design

Iterative SAR workflow from chemical synthesis to lead optimization.

Conclusion

The dihydroquinolinone scaffold remains a cornerstone of medicinal chemistry due to its synthetic tractability and profound biological versatility. As demonstrated through rigorous SAR studies, precise structural modifications—such as altering core saturation, appending peptide sequences, or fine-tuning C2 substituents—can drastically shift the molecule's pharmacological profile. By adhering to self-validating experimental protocols and leveraging iterative SAR modeling, researchers can continue to unlock the therapeutic potential of DHQ derivatives across oncology, neurology, and inflammatory disease states.

References

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. PubMed. 1

  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. PMC. 2

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. MDPI. 3

  • Exploring the Chemical Space of Substituted Dihydroquinolinones: A Technical Guide. BenchChem. 4

Sources

Exploring the Chemical Space of 6-Phenyl-Substituted Quinolinones: From Scaffold Discovery to Selective Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from steroidal to non-steroidal modulators represents a paradigm shift in endocrinology and medicinal chemistry. Historically, steroidal progestins and androgens suffered from off-target cross-reactivity due to the highly conserved nature of steroid hormone receptors. The discovery of the 6-phenyl-substituted quinolinone scaffold—specifically 1,2-dihydro-2,2,4-trimethyl-6-phenylquinolinone—unlocked a highly tunable chemical space for developing Selective Progesterone Receptor Modulators (SPRMs)[1] and Selective Androgen Receptor Modulators (SARMs)[2]. This technical guide explores the mechanistic causality, synthetic methodologies, and biological validation protocols required to navigate and expand this privileged chemical space.

Mechanistic Causality: The Structural Logic of the Quinolinone Core

To understand why the 6-phenylquinolinone core is a privileged scaffold, we must analyze the spatial requirements of the nuclear receptor ligand-binding domain (LBD).

Endogenous steroids like progesterone and testosterone utilize a rigid tetracyclic ring system to anchor into their respective receptors. The 1,2-dihydro-2,2,4-trimethylquinolinone core acts as a highly efficient non-steroidal bioisostere. The hydrogen bonding capability of the quinolinone nitrogen and carbonyl group perfectly mimics the critical C3-ketone interactions of endogenous steroids[1].

However, the true modulator activity is dictated by the C-6 substitution. The C-6 phenyl group projects deeply into the D-ring binding pocket of the receptor. The steric bulk and electronic properties of this phenyl ring dictate the positioning of Helix 12 (H12) on the receptor. If H12 closes tightly over the binding pocket, it creates a hydrophobic cleft that recruits co-activators (agonism). If the C-6 substituent sterically hinders H12, the receptor adopts an open conformation that preferentially recruits co-repressors (antagonism)[3].

MOA L 6-Phenylquinolinone Ligand R Nuclear Receptor (PR / AR LBD) L->R Binds LBD H12 Helix 12 Conformational Shift R->H12 Induces CoR Co-repressor Recruitment H12->CoR Antagonist Mode CoA Co-activator Recruitment H12->CoA Agonist Mode Gene Target Gene Transcription CoR->Gene Suppression CoA->Gene Activation

Fig 1: Ligand-induced conformational changes in nuclear receptors dictating transcriptional outcomes.

Expanding the Chemical Space: Divergent Synthetic Methodologies

To systematically explore the Structure-Activity Relationship (SAR) of the C-6 position, a linear synthesis is highly inefficient. Instead, we employ a divergent synthetic methodology utilizing Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows a single late-stage intermediate (a 6-bromoquinolinone) to be diversified into a vast library of 6-aryl/phenyl derivatives.

Protocol 1: Synthesis of the 6-Arylquinolinone Library

This protocol is designed as a self-validating system: the distinct electronic shifts in nuclear magnetic resonance (NMR) at each step confirm structural integrity before proceeding.

Step 1: Construction of the Quinolinone Core

  • Reaction: Combine 4-bromoaniline (1.0 eq) with acetone (excess) in the presence of an iodine catalyst (0.1 eq). Heat in a sealed tube at 120°C for 24 hours.

  • Causality: This Skraup-type condensation efficiently constructs the 1,2-dihydro-2,2,4-trimethylquinoline core. The rigid trimethyl substitution prevents unwanted aromatization, locking the molecule into the optimal 3D conformation for receptor binding.

  • Oxidation: Treat the crude intermediate with KMnO4 in an aqueous acetone solution at 0°C to yield 6-bromo-1,2-dihydro-2,2,4-trimethylquinolin-2-one.

Step 2: Suzuki-Miyaura Cross-Coupling (Chemical Space Expansion)

  • Preparation: In an oven-dried Schlenk flask under argon, combine the 6-bromoquinolinone core (1.0 eq), an arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq), and K2CO3 (3.0 eq).

  • Catalysis: Add a degassed mixture of toluene/water (4:1 v/v), followed by the catalyst Pd(PPh3)4 (0.05 eq).

  • Reaction: Reflux the mixture at 90°C for 12 hours.

  • Validation: Extract with ethyl acetate, dry over MgSO4, and purify via silica gel flash chromatography. Self-Validation: Confirm the success of the cross-coupling via LC-MS (mass shift) and 1H-NMR (appearance of new aromatic multiplet signals between 7.2–7.8 ppm).

Workflow S1 Step 1: Core Synthesis (Skraup Condensation) S2 Step 2: Halogenation (6-Bromo Intermediate) S1->S2 S3 Step 3: Suzuki-Miyaura (Chemical Space Expansion) S2->S3 Pd Catalyst + Aryl Boronic Acids S4 Step 4: In Vitro Screening (CV-1 Reporter Assay) S3->S4 Purified Library S5 Step 5: SAR Analysis (Efficacy & Selectivity) S4->S5 Luminescence Data

Fig 2: Divergent synthetic workflow and biological validation for 6-phenylquinolinone derivatives.

Structure-Activity Relationship (SAR) Profiling

The biological impact of modifying the 6-phenylquinolinone scaffold is profound. Minor steric or electronic tweaks at the C-6 phenyl ring can completely invert the functional profile from an agonist to an antagonist[1]. Furthermore, alkylation at the N-1 position often abolishes Progesterone Receptor (PR) activity while drastically increasing affinity for the Androgen Receptor (AR), yielding novel SARMs[2].

Table 1: SAR of Substituted Quinolinones (Quantitative Summary)
Compound IDC-6 SubstituentN-1 SubstituentPR Binding Affinity (IC₅₀, nM)Functional Profile (PR)
1 (Screening Hit) PhenylH45.0Mixed Agonist / Antagonist
2 4-FluorophenylH12.5Potent Antagonist
3 3-ThienylH28.0Partial Agonist
4 PhenylMethyl> 1000.0Inactive (Shifted to AR Agonism)

Data synthesized from foundational scaffold characterizations[1],[2].

In Vitro Validation: High-Throughput Reporter Gene Assay

To accurately classify the synthesized library into full agonists, partial agonists, or antagonists, a robust, self-validating cell-based assay is required.

Protocol 2: CV-1 Co-Transfection Reporter Assay

Causality for Cell Line Selection: CV-1 cells (African green monkey kidney fibroblasts) are utilized because they naturally lack endogenous steroid receptors. This prevents background noise and cross-talk from endogenous hormones, ensuring that any transcriptional activity observed is strictly caused by the interaction between the synthesized quinolinone and the exogenously introduced receptor.

  • Cell Culture & Steroid Starvation: Cultivate CV-1 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS). Validation Check: Charcoal stripping removes endogenous steroids that would otherwise prematurely activate the receptor.

  • Plating: Seed cells at a density of 10,000 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C.

  • Co-Transfection: Using a liposomal transfection reagent, co-transfect the cells with:

    • A receptor expression plasmid (e.g., pSG5-hPR for progesterone receptor).

    • A luciferase reporter plasmid driven by a Progesterone Response Element (PRE).

  • Compound Treatment: After 24 hours of transfection, treat the cells with the quinolinone library in a dose-response format (0.1 nM to 10 µM).

    • Agonist Screen: Treat with compound alone.

    • Antagonist Screen: Treat with compound in the presence of an EC₅₀ concentration of Progesterone (e.g., 1 nM).

    • Controls: Include Progesterone (10 nM) as a maximum agonism control and Mifepristone (RU486) as a maximum antagonism control[3].

  • Detection: After 24 hours of compound exposure, lyse the cells, add luciferin substrate, and quantify luminescence using a microplate reader. Calculate EC₅₀ and IC₅₀ values using non-linear regression.

Conclusion

The 6-phenyl-substituted quinolinone scaffold is a masterclass in non-steroidal drug design. By leveraging divergent synthetic routes like Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly explore the chemical space around the C-6 position. Coupled with stringent, self-validating in vitro reporter assays, this workflow enables the precise tuning of receptor pharmacology—yielding highly selective modulators capable of addressing complex endocrine and gynecological pathologies without the side effects inherent to traditional steroid therapies.

References

  • Zhi, L. (2008). Discovery of Structurally Diverse Nonsteroidal SPRMs Based on a Screening Hit, 1,2-dihydro-2,2,4-trimethyl-6-phenylquinolinone. Current Topics in Medicinal Chemistry, 8(9), 766-780. URL: [Link]

  • Winneker, R. C., Fensome, A., Zhang, P., Yudt, M. R., McComas, C. C., & Unwalla, R. J. (2008). A new generation of progesterone receptor modulators. Steroids, 73(7), 689-701. URL: [Link]

  • Viveros, H., Negro-Vilar, A., & Zhi, L. (2007). Substituted 6-(1-Pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(21), 5049-5052. URL: [Link]

Sources

Methodological & Application

one-pot synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Architecting Fused Pyridines via One-Pot Multicomponent Synthesis of 7,8-Dihydroquinolin-5(6H)-one Derivatives

Architectural Significance of the Scaffold

The 7,8-dihydroquinolin-5(6H)-one framework is a privileged, rigid bicyclic motif in medicinal chemistry. Featuring a fully aromatized pyridine ring fused to a cyclohexanone core, this scaffold provides unique hydrogen-bonding vectors and steric constraints highly sought after in modern drug discovery. Derivatives of this core have demonstrated profound pharmacological utility, most notably serving as the structural foundation for potent orexin receptor antagonists targeting neurological and psychiatric disorders[1], as well as exhibiting significant antitubercular activity[2].

Historically, synthesizing these fused heterocycles required laborious, multi-step linear sequences involving the pre-formation of functionalized cyclohexenones followed by iterative condensation and oxidation steps. To accelerate drug development workflows, modern synthetic protocols have shifted toward atom-economical, one-pot multicomponent reactions (MCRs) that construct the entire bicyclic system in a single operation[3].

Catalytic Synergy and Mechanistic Cascade

The most robust methodology for accessing 2-aryl-7,8-dihydroquinolin-5(6H)-ones involves a three-component condensation of a β -enaminone, a 1,3-diketone (such as 1,3-cyclohexanedione), and ammonium acetate[2].

Causality of the Catalyst System (CeCl 3​ ·7H 2​ O-NaI): While Lewis acids like Yb(OTf) 3​ can promote similar cyclizations[4], the combination of Cerium(III) chloride heptahydrate and Sodium Iodide offers superior catalytic synergy. Ce 3+ acts as a highly oxophilic, hard Lewis acid that selectively coordinates to the carbonyl oxygen of the β -enaminone, vastly increasing the electrophilicity of its conjugated system. Unlike stronger Lewis acids, Ce 3+ does not irreversibly bind to the basic amine intermediates. Concurrently, NaI acts as a soft nucleophilic co-catalyst; the iodide ion facilitates the rate-limiting elimination of dimethylamine (HNMe 2​ ) via transient intermediate stabilization, driving the reaction forward with exceptional efficiency[2].

The Mechanistic Pathway:

  • Enamine Formation: 1,3-cyclohexanedione reacts with NH 4​ OAc to generate 3-amino-2-cyclohexen-1-one in situ.

  • Michael Addition: The α -carbon of the generated enamine attacks the Ce-activated β -enaminone.

  • Elimination & Cyclization: Expulsion of HNMe 2​ yields a conjugated intermediate, followed by intramolecular nucleophilic attack of the primary amine onto the aryl carbonyl.

  • Aromatization: A final dehydration step (-H 2​ O) yields the thermodynamically stable, fully aromatized pyridine ring.

Mechanism A 1,3-Cyclohexanedione + NH4OAc B 3-Amino-2-cyclohexen-1-one (In situ Enamine) A->B D Michael Addition (CeCl3·7H2O / NaI Catalyzed) B->D C Aryl β-Enaminone (Ar-CO-CH=CH-NMe2) C->D E Intermediate Adduct (C-C Bond Formation) D->E F Elimination of HNMe2 E->F G Intramolecular Cyclization (Amine attacks Carbonyl) F->G H Dehydration (-H2O) G->H I 2-Aryl-7,8-dihydroquinolin-5(6H)-one H->I

Quantitative Optimization and Substrate Scope

The selection of solvent and catalyst loading is critical. Ethanol is chosen as the optimal solvent because it dissolves all starting materials at reflux while providing the protic environment necessary to shuttle protons during the dehydration and aromatization steps.

Table 1: Optimization of Reaction Conditions for 2-Phenyl-7,8-dihydroquinolin-5(6H)-one

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1NoneEtOHReflux12Trace
2p-TSA (10 mol%)EtOHReflux845
3Yb(OTf) 3​ (10 mol%)MeCN80662
4CeCl 3​ ·7H 2​ O (10 mol%)EtOHReflux571
5 CeCl 3​ ·7H 2​ O-NaI (10 mol%) EtOH Reflux 3.5 92
6CeCl 3​ ·7H 2​ O-NaI (10 mol%)H 2​ OReflux835

Table 2: Substrate Scope and Structural Variations

Ar Group ( β -Enaminone)1,3-Diketone ComponentIsolated ProductYield (%)
Phenyl1,3-Cyclohexanedione2-Phenyl-7,8-dihydroquinolin-5(6H)-one92
p-Tolyl1,3-Cyclohexanedione2-(p-Tolyl)-7,8-dihydroquinolin-5(6H)-one89
4-Chlorophenyl1,3-Cyclohexanedione2-(4-Chlorophenyl)-7,8-dihydroquinolin-5(6H)-one94
2-Thiophenyl1,3-Cyclohexanedione2-(Thiophen-2-yl)-7,8-dihydroquinolin-5(6H)-one85
PhenylDimedone7,7-Dimethyl-2-phenyl-7,8-dihydroquinolin-5(6H)-one90

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure reaction fidelity without requiring continuous instrumental sampling.

Step 1: Reagent Assembly & Enamine Generation

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 1,3-cyclohexanedione (1.0 mmol, 112 mg) and ammonium acetate (1.5 mmol, 115 mg) in absolute ethanol (5 mL).

    • Causality: A 1.5 equivalent excess of NH 4​ OAc is used to drive the equilibrium toward the enamine, preventing competitive Knoevenagel condensation of the diketone directly onto the enaminone (which would yield undesired chromene byproducts).

    • Validation Checkpoint: Upon warming to 40 °C, the opaque suspension will transition into a clear, pale-yellow solution, visually confirming the in situ formation of 3-amino-2-cyclohexen-1-one.

Step 2: MCR Initiation & Catalysis

  • To the clear solution, add the corresponding aryl β -enaminone (1.0 mmol) followed by CeCl 3​ ·7H 2​ O (10 mol%, 37 mg) and NaI (10 mol%, 15 mg).

  • Attach a reflux condenser and heat the mixture to gentle reflux (approx. 78 °C).

    • Validation Checkpoint: Within 30 minutes, the solution will undergo a distinct bathochromic shift, turning from yellow to a deep orange/red. This color change indicates the formation of the extended conjugated Michael adduct intermediate prior to cyclization.

Step 3: Monitoring & Workup

  • Reflux for 3.5 to 5 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).

    • Validation Checkpoint: The highly polar β -enaminone (low Rf​ ) will be completely consumed, replaced by a highly UV-active, less polar spot corresponding to the aromatized pyridine product.

  • Upon completion, cool the reaction to room temperature and quench by adding 15 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). The Ce salts and residual ammonium acetate will partition into the aqueous phase.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 4: Purification & Characterization

  • Purify the crude residue via silica gel column chromatography using a gradient of Hexane/EtOAc.

  • Analytical Expectation: In 1 H NMR (CDCl 3​ ), the successful formation of the 7,8-dihydroquinolin-5(6H)-one core is confirmed by the disappearance of the enaminone vinylic protons and the appearance of two distinct pyridine aromatic doublets (typically between 7.50–8.10 ppm for C3 and C4) alongside the aliphatic cyclohexanone multiplets (C6, C7, C8) integrating for 6 protons between 2.10–3.20 ppm.

Workflow Step1 1. Reagent Assembly β-Enaminone + Diketone + NH4OAc in EtOH Step2 2. Catalyst Addition 10 mol% CeCl3·7H2O + 10 mol% NaI Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Aqueous Quench H2O addition EtOAc Extraction Step3->Step4 Step5 5. Isolation Silica Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

References

  • Substituted diazepan compounds as orexin receptor antagonists, Google Patents (KR101217057B1),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtotG42u_XdNOEV0L-PaYNI9k9_DDnut9hclIDT8Ucz_4DPBKJOaQDYeLdM9ryGCiAsjoJO6KAAabtlWzdSX_9vsFpa6sVrIYIv9ObL2x71x2iLe9-IZfb2lKCZUYwOJv--5IQKJcZXUfVbjAf]
  • Synthesis and antitubercular evaluation of novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, Molaid,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjC5rQ8xCVaAM9Y3IvwDxg8lW2u_sA74dywntAcsw6BwSlcrk4SSRSNa7R9vpjHmZhorOZQVsp0E9LG5bpWZc4uzweq5nZUEVkt654e-eTUnU8fVO9BWfiB_AKdoz1uFrV33NeZ8A19e-TBrk=]
  • Asymmetric [3+3] Annulation of 3-Hydroxyquinolin-2-ones via NHC Organocatalysis, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG63Cl1c-IwwBBNGYI19KMMWvbrVKTUzFJGcX0KWKqUAeSwMf73yWGe0blUAyJaD3ml_YNEf9JZNf_6KUxXibLJInhcVrCpLCYPhZFgwUU9NYJMSO88O5_27nsxR8mBKf84tydDnYY8Spzyhdu0ssvaaGUTLz0lMPuLsTOapsNyWQRfGECjk9ArwbkrOicFLmbBC7Dsn2AQnhMkw5kfaC-2mEoGI9qkG0Gtm4p_A5vD5bI_KiYtqj6qTg==]
  • One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis: One Method To Access Five Different Classes of Tri-Substituted Pyridines, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZo2lpJQmrzCy0H0VABQxdkBbeTQhu4UTSpaBuWo86XDZ9_Z1wlEafSPqMAkfR-nEPzA8GDRZw3h7NIKiTx4O-aSXx4dfgW-ifYQX4P2hTQ7hXT2oElMtgOEyxg92k5Idi_fKRFsh0urUF]

Sources

Advanced Application Note: Michael Addition Methodologies in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinolinone scaffold (encompassing both 2-quinolinones and 4-quinolinones) is a privileged pharmacophore in drug discovery, heavily utilized in the development of antibacterial, antimalarial, and anticancer therapeutics. The construction and late-stage functionalization of these heterocycles frequently rely on the Michael addition—a robust carbon-carbon and carbon-heteroatom bond-forming strategy.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating experimental protocols for two distinct Michael addition paradigms:

  • The de novo core synthesis of 3-carbonyl-quinolin-4(1H)-ones via a Copper-catalyzed aza-Michael addition[1].

  • The late-stage functionalization of 4-hydroxyquinolin-2-ones via an organocatalytic cascade Michael addition to yield complex pyranoquinolinones[2].

Mechanistic Paradigms & Causality

Core Synthesis: Cu-Catalyzed Aza-Michael Addition

Historically, the direct aza-Michael addition of unactivated anilines to α,β-unsaturated ketones suffers from poor regioselectivity and low conversion rates. To overcome this thermodynamic barrier, a catalytic system utilizing CuCl paired with a bidentate phosphine ligand (1,2-bis(diphenylphosphino)benzene, or dppbz ) is employed[1].

Causality of Reagents:

  • CuCl / dppbz Complex: The specific bite angle and electron-donating capability of the dppbz ligand stabilize the copper intermediate, enhancing the nucleophilicity of the 2-aminobenzoate nitrogen.

  • Potassium tert-butoxide (KOt-Bu): Added in two distinct stages. A catalytic amount initially deprotonates the amine to drive the 1,4-addition. Subsequently, an excess amount of KOt-Bu is introduced at an elevated temperature (100 °C) to force the intramolecular Claisen-type condensation (cyclization)[1].

  • Aerobic Oxidation: The resulting dihydroquinolinone intermediate is highly susceptible to keto-enol tautomerization. Mild exposure to ambient air during the acidic workup drives the spontaneous oxidation to the thermodynamically stable 3-carbonyl-4-quinolone.

G A 2-Aminobenzoate + α,β-Unsaturated Ketone B Aza-Michael Adduct (β-Amino Ketone) A->B CuCl, dppbz KOt-Bu, Toluene C Base-Mediated Cyclization B->C KOt-Bu (excess) 100 °C D 3-Carbonyl-4-quinolone (Target Scaffold) C->D Mild Oxidation (Air/O2)

Fig 1. Cu-catalyzed Aza-Michael addition and cyclization workflow for quinolin-4-ones.

Late-Stage Functionalization: Organocatalytic Cascade

For the synthesis of highly functionalized pyranoquinolinones, 4-hydroxyquinolin-2-ones act as excellent Michael donors. In a multicomponent reaction, an aromatic aldehyde and an active methylene (e.g., malononitrile) undergo a Knoevenagel condensation to form an electrophilic arylidene intermediate in situ[2].

Causality of Reagents:

  • Tetra-n-butylammonium fluoride (TBAF): Acts as a bifunctional organocatalyst. The fluoride ion's exceptional hydrogen-bond basicity rapidly deprotonates the 4-hydroxyquinolinone, triggering a nucleophilic Michael attack on the arylidene. This is immediately followed by intramolecular cyclization[2].

  • Aqueous Ethanol (8:2 H₂O:EtOH): This green solvent system perfectly balances the solubility of the TBAF catalyst and starting materials while forcing the highly hydrophobic pyranoquinolinone product to precipitate out of solution, driving the reaction to completion via Le Chatelier's principle.

  • Alternative Pathway (L-Proline): If cyclic products are not desired, switching the catalyst to L-proline alters the kinetic control, trapping the intermediate to yield structurally diverse open-chain 3-arylpropanoate esters instead[3].

G N1 4-Hydroxyquinolin-2(1H)-one N3 TBAF Catalyst (20 mol%) EtOH:H2O (2:8), Reflux N1->N3 N2 Active Methylene + Aryl Aldehyde N2->N3 N4 Michael Addition to Intermediate Knoevenagel Adduct N3->N4 N5 Intramolecular Cyclization & Enolization N4->N5 N6 Pyrano[3,2-c]quinolinone Derivatives N5->N6

Fig 2. TBAF-catalyzed cascade Michael addition for pyranoquinolinone synthesis.

Quantitative Reaction Metrics

The following tables summarize the critical performance data and optimization metrics for both methodologies, providing a baseline for expected experimental outcomes.

Table 1: Catalyst & Condition Optimization for Aza-Michael Addition[1]

Catalyst System (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Causality
NoneKOt-Bu (3.0)Toluene100< 10Background reaction is negligible without Cu-activation.
CuCl (5) / dppbz (5)KOt-Bu (3.0)Toluene10099Optimal bite angle of dppbz perfectly stabilizes the Cu intermediate.
CuCl (5) / DPEphos (5)KOt-Bu (3.0)Toluene10085Weaker electron donation from DPEphos reduces catalytic turnover.

Table 2: Yields for Organocatalytic Michael Addition (TBAF vs. L-Proline)[2][3]

CatalystSubstratesSolventProduct TypeYield (%)Mechanistic Causality
TBAF (20 mol%)Quinolinone + ArylideneH₂O:EtOH (8:2)Cyclic Pyranoquinolinone85–95Strong H-bond basicity of F⁻ drives rapid enolization and cyclization.
L-Proline (20 mol%)Quinolinone + ArylideneEtOHOpen-chain Propanoate46–69Milder basicity traps the intermediate before cyclization can occur.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of 3-Carbonyl-4-quinolones via Cu-Catalyzed Aza-Michael Addition

This protocol is designed to be self-validating; visual cues at each step confirm the integrity of the catalytic cycle.

Materials Required:

  • Methyl 2-amino-4,5-dimethoxybenzoate (0.360 mmol)

  • β-Substituted α,β-unsaturated ketone (0.432 mmol)

  • CuCl (0.015 mmol, ~4 mol%)

  • dppbz (0.015 mmol, ~4 mol%)

  • KOt-Bu (Total: 0.915 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a flame-dried Schlenk tube under an N₂ atmosphere, combine CuCl (1.50 mg) and dppbz (6.70 mg) in anhydrous toluene (2.0 mL). Stir at room temperature for 10 minutes.

    • Validation Check: The suspension will transition to a clear, homogeneous solution, confirming the successful formation of the active Cu-phosphine complex[1].

  • Aza-Michael Addition: Add methyl 2-amino-4,5-dimethoxybenzoate (76.0 mg), the selected α,β-unsaturated ketone, and a catalytic amount of KOt-Bu (1.7 mg, 0.015 mmol). Stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The complete disappearance of the fluorescent starting amine spot confirms quantitative conversion to the β-amino ketone adduct.

  • Base-Mediated Cyclization: To the same vessel, add the remaining KOt-Bu (100 mg, 0.90 mmol). Heat the reaction mixture to 100 °C for 4 hours.

  • Oxidation & Isolation: Cool the mixture to room temperature and open the flask to ambient air. Add 6 N HCl (1 mL) dropwise to neutralize the base and promote the aerobic oxidation of the dihydro-intermediate.

    • Validation Check: A distinct color change (often to deep yellow or orange) accompanied by the precipitation of a solid indicates successful aromatization to the 3-carbonyl-4-quinolone[1].

  • Filter the precipitate, wash with cold water and minimal cold ethanol, and dry under a vacuum to obtain the analytically pure product.

Protocol B: TBAF-Catalyzed Synthesis of Pyranoquinolinones

This protocol leverages green chemistry principles, utilizing water as a primary solvent to drive thermodynamic precipitation.

Materials Required:

  • 4-Hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol)

  • Substituted 2-phenyl-N-allyl-indole-3-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Tetra-n-butylammonium fluoride (TBAF, 20 mol%)

  • Solvent: H₂O:Ethanol (8:2 v/v, 10 mL)

Step-by-Step Methodology:

  • Multicomponent Assembly: In a 50 mL round-bottom flask, dissolve the indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the aqueous ethanol mixture (10 mL). Stir for 5 minutes to initiate the Knoevenagel condensation.

  • Michael Donor & Catalyst Addition: Add the 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 mmol) followed by TBAF (20 mol%).

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 3 to 3.5 hours.

    • Validation Check: As the reaction progresses, the mixture will transition from a clear solution to a heavy, turbid suspension. Because the resulting pyranoquinoline derivative is highly hydrophobic, its precipitation serves as an in-process indicator that the intramolecular cyclization is complete[2].

  • Workup: Remove the heat source and allow the flask to cool to room temperature. Stir magnetically for an additional 20 minutes to ensure complete crystallization.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold aqueous ethanol to remove residual TBAF, and recrystallize from hot ethanol to yield the pure pyranoquinolinone.

References

  • Title: Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones: One-Pot Synthesis of 3-Carbonyl-2-Substituted Quinolin-4(1H)
  • Source: PMC (PubMed Central)
  • Title: A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)

Sources

Application Note: High-Purity 5(6H)-Quinolinone via Optimized Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5(6H)-Quinolinone and its derivatives are pivotal scaffolds in medicinal chemistry, serving as precursors for a range of pharmacologically active agents.[1][2] The purity of this starting material is paramount to the success of subsequent synthetic steps and the biological efficacy of the final compounds. This application note presents a detailed, field-proven protocol for the purification of 5(6H)-Quinolinone using the recrystallization technique. We delve into the rationale behind solvent system selection, provide a step-by-step methodology, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-purity crystalline products suitable for demanding drug development applications.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[3] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum volume of a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, being present in lower concentrations, remain in the "mother liquor," while insoluble impurities are removed via hot filtration.[4]

The success of this technique is critically dependent on the selection of an appropriate solvent. The guiding principle is that the compound of interest should exhibit high solubility in the hot solvent and low solubility in the cold solvent.[5] This temperature-dependent solubility gradient is the driving force for crystallization and purification.

Physicochemical Profile: 5(6H)-Quinolinone

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

PropertyValueSource
IUPAC Name 7,8-dihydro-6H-quinolin-5-onePubChem[6]
CAS Number 53400-41-2PubChem[6]
Molecular Formula C₉H₉NOPubChem[6]
Molecular Weight 147.17 g/mol PubChem[6]
Appearance Off-white to light yellow solidGeneric Observation
Melting Point Not explicitly listed, related compounds vary-
Solubility Profile Soluble in Ethanol, DMSO, DMFChemicalBook[7]

Given its polarity due to the ketone and amine functionalities within the heterocyclic ring system, polar solvents are logical starting points for solvent screening. The reported solubility in ethanol makes it a prime candidate for a single-solvent or a binary-solvent system.[7]

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the logical flow of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude 1. Weigh Crude 5(6H)-Quinolinone Dissolve 2. Dissolve in Minimum Hot Ethanol Crude->Dissolve HotFilt 3. Hot Filtration (Removes Insoluble Impurities) Dissolve->HotFilt AddWater 4. Add Hot Water Dropwise to Cloud Point HotFilt->AddWater Cool 5. Slow Cooling to RT, then Ice Bath AddWater->Cool VacFilt 6. Vacuum Filtration Cool->VacFilt Wash 7. Wash Crystals with Cold EtOH/Water VacFilt->Wash Dry 8. Dry Crystals Wash->Dry Pure 9. Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 5(6H)-Quinolinone.

Experimental Protocol

This protocol is optimized for the purification of 5(6H)-Quinolinone using an ethanol-water solvent pair. This system is highly effective as ethanol acts as the "good" solvent, readily dissolving the quinolinone, while water acts as the "poor" or "anti-solvent," which drastically reduces its solubility, thereby inducing crystallization.[8]

Materials & Equipment
  • Chemicals:

    • Crude 5(6H)-Quinolinone

    • Ethanol (95% or absolute), Reagent Grade

    • Deionized Water

    • Activated Carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (appropriate sizes)

    • Heating mantle or hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Condenser (optional, to prevent solvent loss)

    • Powder funnel and fluted filter paper

    • Büchner funnel and appropriately sized filter paper

    • Vacuum filtration flask (side-arm flask)

    • Vacuum tubing and source

    • Glass stirring rod

    • Spatulas

    • Watch glass

    • Ice bath

    • Drying oven or desiccator

Safety Precautions
  • 5(6H)-Quinolinone & Derivatives: These compounds should be handled as potential irritants. Avoid inhalation and contact with skin and eyes.[9][10]

  • Ethanol: A flammable liquid. Ensure no open flames or spark sources are present.

  • General: Always perform procedures in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Place the crude 5(6H)-Quinolinone (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 20-25 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield, as any excess solvent will retain some of the product in solution even after cooling.[5]

  • Decolorization & Hot Filtration (if necessary):

    • If the solution is significantly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute).

    • Bring the solution back to a boil for a few minutes.

    • Pre-heat a second Erlenmeyer flask and a powder funnel. Place a piece of fluted filter paper in the funnel.

    • Filter the hot solution quickly through the fluted filter paper into the clean, pre-heated flask. Causality: This "hot filtration" step removes the carbon and any other insoluble impurities. Pre-heating the apparatus prevents the product from crystallizing prematurely on the cold surfaces of the funnel or flask.

  • Inducing Crystallization:

    • Bring the clear, hot ethanolic solution to a near boil.

    • Add hot deionized water dropwise with continuous swirling or stirring. Water is the anti-solvent.

    • Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

    • To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[8]

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask.

    • Wet the filter paper with a small amount of a cold ethanol/water mixture (in the approximate ratio used for crystallization).

    • Collect the crystals by pouring the cold slurry into the Büchner funnel under vacuum.

    • Wash the crystals with two small portions of the ice-cold ethanol/water mixture. Causality: Washing with a cold solvent mixture removes the impurity-laden mother liquor adhering to the crystal surfaces without significantly dissolving the desired product.

  • Drying:

    • Allow air to be pulled through the crystals on the filter paper for several minutes to partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. This can be done by air drying or in a vacuum desiccator. A low-temperature oven (e.g., 40-50 °C) can also be used, provided the compound is stable at that temperature.

Characterization and Quality Control

The purity of the recrystallized 5(6H)-Quinolinone should be confirmed by analytical methods.

AnalysisExpected Result (High Purity)Indication of Impurity
Melting Point Sharp melting point range (e.g., within 1-2 °C).Broad or depressed melting point range.
Appearance Homogeneous, crystalline solid; lighter in color than crude.Discolored or non-uniform appearance.
TLC/LC-MS A single major spot/peak.Multiple spots/peaks.
¹H NMR Clean spectrum with sharp peaks corresponding to the structure; absence of impurity peaks.Presence of unidentifiable peaks.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. Solution cooled too quickly. 3. Supersaturation.1. Re-heat the solution and boil off some solvent. 2. Allow for slower, ambient cooling. 3. Scratch the inside of the flask with a glass rod at the liquid surface; add a seed crystal.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is oversaturated upon adding the anti-solvent.1. Re-heat the mixture to dissolve the oil, then add more of the "good" solvent (ethanol) before attempting to cool again.[8] 2. Ensure both the solution and the anti-solvent are hot when mixed.
Low Recovery Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm or excessive solvent.1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is adequately pre-heated. 3. Always use minimal amounts of ice-cold solvent for washing.[5]
Colored Crystals Insoluble colored impurity was not fully removed.Re-dissolve the crystals and repeat the optional activated carbon and hot filtration step.

References

  • Recrystallization I . Columbia University. [Link]

  • Recrystallization . University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Recrystallization Solvent Selection Guide . Scribd. [Link]

  • 5(6H)-Quinolinone, 7,8-dihydro- . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone . PubChem, National Center for Biotechnology Information. [Link]

  • 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Quinoline . DC Fine Chemicals. [Link]

  • Safety data sheet - Quinoline . cdn.chemsrc.com. [Link]

  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives... . Nature. [Link]

  • Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives... . Taylor & Francis Online. [Link]

  • Quinoline - SAFETY DATA SHEET . Penta Chemicals. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy . ResearchGate. [Link]

  • Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists . PubMed, National Center for Biotechnology Information. [Link]

  • Quinoline . Wikipedia. [Link]

Sources

High-Resolution HPLC Purity Analysis of 7,8-Dihydro-6-phenyl-5(6H)-quinolinone: A Comprehensive Method Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 7,8-dihydro-6-phenyl-5(6H)-quinolinone represents a critical structural scaffold in medicinal chemistry, often utilized in the synthesis of bioactive therapeutics. Ensuring the high purity of this intermediate is paramount, as trace impurities can drastically alter downstream reaction yields and pharmacological toxicity profiles.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its exceptional resolution and reproducibility[1]. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . Every experimental choice is grounded in the physicochemical properties of the quinolinone derivative:

  • Stationary Phase Causality: A C18 (octadecylsilane) reversed-phase column is selected. The highly hydrophobic nature of the phenyl ring and the dihydroquinolinone backbone requires a strongly non-polar stationary phase to achieve adequate retention and separation from polar synthetic byproducts.

  • Mobile Phase Causality: A binary gradient of Water and Acetonitrile is used, modified with 0.1% Formic Acid. Quinolinones possess a basic nitrogen atom. By lowering the mobile phase pH below the pKa of this nitrogen, we suppress its ionization. Forcing the compound into a neutral state prevents secondary interactions with residual silanols on the silica matrix, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks[1].

  • Detection Causality: Photodiode Array (PDA) detection at 254 nm is optimal, capturing the strong π−π∗ transitions of the conjugated quinolinone and phenyl systems.

Experimental Workflow

HPLC_Workflow A Sample Preparation (Dilution in MeOH) B Reversed-Phase HPLC (C18, Acidic Mobile Phase) A->B C Photodiode Array (PDA) Detection (254 nm) B->C D Chromatogram Integration (Area % Method) C->D E Purity & Impurity Quantification D->E

Step-by-step HPLC workflow for quinolinone purity analysis.

Detailed Experimental Protocol

Reagents & Materials
  • Analyte: 7,8-dihydro-6-phenyl-5(6H)-quinolinone (Standard & Sample batches).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Hardware: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and PDA detector.

Sample Preparation

Causality Check: Why use Methanol instead of the mobile phase starting conditions? Methanol provides superior solvation energy for the hydrophobic phenyl ring, ensuring complete dissolution. It remains fully miscible with the aqueous mobile phase, preventing transient precipitation at the column frit which would otherwise cause pressure spikes and split peaks[1].

  • Weighing: Accurately weigh 10.0 mg of the 7,8-dihydro-6-phenyl-5(6H)-quinolinone sample into a 10 mL volumetric flask.

  • Dissolution: Add 7 mL of HPLC-grade Methanol. Sonicate the flask in a water bath at room temperature for 5 minutes until visually clear.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Methanol (Final concentration: 1.0 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to prevent potential UV degradation prior to injection.

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B 5-25 min: 20% 80% B 25-30 min: 80% B 30-31 min: 80% 20% B 31-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes retention times against ambient fluctuations)
Detection Wavelength UV at 254 nm (Extracted from 200-400 nm PDA scan)
Injection Volume 10 µL

Method Validation & System Suitability (ICH Q2(R1) Framework)

To ensure trustworthiness, this protocol functions as a self-validating system governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines[2]. Before any sample is quantified, the instrument must pass a System Suitability Test (SST).

ICH_Validation Method HPLC Method Validation Spec Specificity (Resolution > 2.0) Method->Spec Lin Linearity (R² > 0.999) Method->Lin Prec Precision (RSD < 2.0%) Method->Prec LOD LOD / LOQ (S/N Ratio) Method->LOD

Core ICH Q2(R1) method validation parameters for quantitative purity testing.

System Suitability Testing (SST) Criteria

Inject the 1.0 mg/mL standard solution five times consecutively. The system is only deemed "ready" if the following criteria are met:

SST ParameterICH Acceptance CriteriaRationale
Resolution ( Rs​ ) >2.0 (Baseline separation)Ensures the main peak is fully resolved from the closest eluting impurity.
Tailing Factor ( Tf​ ) ≤1.5 Confirms adequate suppression of secondary silanol interactions.
Theoretical Plates ( N ) >5000 Validates column efficiency and packing integrity.
Injection Precision %RSD≤2.0% ( n=5 )Verifies autosampler accuracy and detector stability.
Validation Execution
  • Specificity: Inject a Methanol blank. There must be zero interfering peaks at the retention time of 7,8-dihydro-6-phenyl-5(6H)-quinolinone[2].

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, and 150% of the working concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Limit of Detection/Quantification (LOD/LOQ): Determine the baseline noise. LOD is established at a Signal-to-Noise (S/N) ratio of 3:1, and LOQ at an S/N of 10:1[2].

Quantitative Data Presentation

Once the SST passes, the synthesized sample is injected. Purity is calculated using the Peak Area Normalization Method , which assumes all related substances share a similar extinction coefficient at 254 nm.

Table: Quantitative Purity Data for 7,8-dihydro-6-phenyl-5(6H)-quinolinone (Hypothetical Batch Analysis)

Peak #Retention Time (min)Peak Area (mAU*s)Area % (Purity)Identity Assignment
14.25125.40.48%Unidentified Polar Impurity
212.1025,640.898.15% 7,8-dihydro-6-phenyl-5(6H)-quinolinone
318.45358.21.37%Late-Eluting Hydrophobic Byproduct
Total --26,124.4 100.00% --

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry." FDA.gov. Available at:[Link]

Sources

Application Notes & Protocols: 5(6H)-Quinolinone in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 5(6H)-quinolinone scaffold (and its derivatives, such as 7,8-dihydro-5(6H)-quinolinone) has emerged as a privileged heterocyclic framework in modern medicinal chemistry[1][2]. As a highly versatile pharmacophore, it provides a robust structural basis for molecular linking, expansion, and the design of novel drug candidates—particularly in the oncology space[1][3].

From a mechanistic perspective, 5(6H)-quinolinone derivatives exert potent anticancer activity through two primary, often dual-targeting, pathways:

  • Tubulin Polymerization Inhibition : By binding to the colchicine-binding site on β -tubulin, these compounds destabilize microtubule dynamics, preventing mitotic spindle formation and arresting the cell cycle at the G2/M phase[4][5].

  • Kinase Inhibition : The quinolinone core mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket of various oncogenic kinases, including Pim-1, mTORC, and Receptor Tyrosine Kinases (RTKs) like EGFR and KDR[6][7].

By disrupting these critical cellular infrastructure and signaling pathways, 5(6H)-quinolinone derivatives ultimately trigger the intrinsic apoptotic cascade[3][8].

Mechanism Q 5(6H)-Quinolinone Scaffold T Tubulin Polymerization Inhibition Q->T Binds Colchicine Site K Kinase Inhibition (Pim-1, EGFR, KDR) Q->K ATP Competitive Binding C G2/M Cell Cycle Arrest T->C A Apoptosis Induction (Caspase-3, Bax/Bcl-2) K->A C->A O Tumor Growth Suppression A->O

Mechanistic pathways of 5(6H)-quinolinone derivatives in targeted cancer therapy.

Quantitative Data Synthesis

To contextualize the efficacy of this scaffold, the following table synthesizes representative quantitative data (IC 50​ values) of optimized quinolinone derivatives against standard cancer cell lines and isolated targets, benchmarked against clinical standards[4][5][7].

Compound Class / ReferenceTarget Cell LineCytotoxicity IC 50​ ( μ M)Tubulin Polymerization IC 50​ ( μ M)Kinase Inhibition IC 50​ ( μ M)
Quinolinone-Sulfonamide [5]HeLa (Cervical)1.34 ± 0.126.74 ± 0.31N/A
Quinolinone-Amino Acid [4]MCF-7 (Breast)2.10 ± 0.126.19 ± 0.25EGFR: 0.15 ± 0.02
2-Oxoquinoline (VBT-5445) [6]PC-3 (Prostate)0.85 ± 0.08N/APim-1: 0.05 ± 0.01
Colchicine (Positive Control)HeLa / MCF-70.05 ± 0.012.52 ± 0.23N/A
Sorafenib (Positive Control)MCF-73.50 ± 0.15N/AEGFR: 0.04 ± 0.01

Experimental Workflows & Protocols

The following protocols provide a self-validating system for evaluating novel 5(6H)-quinolinone derivatives. By incorporating internal controls and sequential mechanistic validation, researchers can confidently map the structure-activity relationship (SAR) of their synthesized libraries.

Workflow S1 Compound Prep & Serial Dilution S2 In Vitro Cytotoxicity (MTT Assay) S1->S2 S3 Target Validation (Tubulin/Kinase) S2->S3 S4 Mechanistic Profiling (Flow Cytometry/WB) S3->S4

Standardized screening workflow for evaluating novel 5(6H)-quinolinone drug candidates.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective : Determine the anti-proliferative IC 50​ of 5(6H)-quinolinone derivatives. Causality & Rationale : The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because 5(6H)-quinolinones induce apoptosis (which destroys mitochondrial integrity), a drop in formazan production directly correlates with the compound's cytotoxic efficacy[1].

Step-by-Step Methodology :

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7 or PC-3) in a 96-well plate at a density of 5×103 cells/well in 100 μ L of complete medium. Incubate overnight at 37°C in 5% CO 2​ to allow for cellular adherence.

  • Compound Treatment : Prepare serial dilutions of the 5(6H)-quinolinone derivative in DMSO, then dilute in culture medium (final DMSO concentration must be ≤0.1% to prevent solvent-induced cytotoxicity). Add concentrations ranging from 0.1 μ M to 100 μ M to the wells[1].

  • Incubation : Incubate for 48–72 hours. Expert Insight: A minimum of 48 hours is required because tubulin and kinase inhibitors depend on cells cycling through the G2/M phase to exert their full apoptotic effect.

  • MTT Addition : Remove the drug-containing medium. Add 100 μ L of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Reading : Carefully aspirate the medium. Add 100 μ L of pure DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Validation : The assay is self-validating if the vehicle control (0.1% DMSO) shows ≥95% viability compared to untreated cells, and the positive control (e.g., Colchicine or Sorafenib) yields an IC 50​ within expected literature ranges.

Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)

Objective : Confirm if the quinolinone derivative directly inhibits microtubule assembly. Causality & Rationale : Tubulin polymerization requires GTP and physiological temperatures (37°C). By utilizing a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules, we can kinetically track assembly. An effective 5(6H)-quinolinone will flatten the fluorescence curve compared to the vehicle[4][5].

Step-by-Step Methodology :

  • Preparation : Pre-warm a 96-well half-area plate to 37°C. Keep all tubulin proteins and buffers on ice until the exact moment of the assay to prevent premature polymerization.

  • Reaction Mix : Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA, 1 mM GTP, and 10 μ M fluorescent reporter.

  • Compound Addition : Add 5 μ L of the test compound (at and its cellular IC 50​ ) to the respective wells. Include Colchicine (3 μ M) as a positive inhibition control and Paclitaxel (3 μ M) as a positive enhancement control.

  • Initiation : Rapidly add 45 μ L of purified porcine brain tubulin (final concentration 3 mg/mL) to the wells.

  • Kinetic Reading : Immediately place the plate in a fluorometer pre-heated to 37°C. Read fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes.

  • Data Analysis : Calculate the V max​ of the linear growth phase. A reduction in V max​ relative to the vehicle confirms tubulin polymerization inhibition.

Protocol C: Cell Cycle Arrest Profiling via Flow Cytometry

Objective : Determine the cell cycle phase targeted by the compound. Causality & Rationale : Propidium Iodide (PI) intercalates into nucleic acids, and its fluorescence is directly proportional to DNA content. Because PI cannot cross intact cell membranes, cells must be fixed. We use ice-cold 70% ethanol because it dehydrates the cells, permeabilizing the membrane while preserving the DNA architecture. RNase A is mandatory to degrade RNA; otherwise, PI will bind RNA, artificially inflating the apparent DNA content[1].

Step-by-Step Methodology :

  • Treatment & Harvesting : Treat cells in 6-well plates with the quinolinone derivative at its IC 50​ and IC 50​ for 24 hours. Harvest cells via trypsinization, ensuring to collect the floating (apoptotic) cells in the media as well[1].

  • Fixation : Wash the pellet with cold PBS. Resuspend the pellet in 300 μ L PBS. While vortexing gently, add 700 μ L of ice-cold absolute ethanol dropwise (final concentration ~70%). Expert Insight: Dropwise addition prevents cell clumping, which would ruin single-cell flow cytometry analysis. Fix at -20°C for at least 12 hours.

  • Staining : Centrifuge at 1000 × g for 5 minutes to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 μ L of PI staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS)[1].

  • Incubation & Analysis : Incubate in the dark at room temperature for 30 minutes. Analyze immediately on a flow cytometer, capturing at least 10,000 events. Tubulin-targeting quinolinones will show a massive accumulation of cells in the 4N (G2/M) peak[4].

References

  • 5(6H)-Quinolinone, 7,8-dihydro- | C9H9NO | CID 3016811 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed Central (PMC). Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Taylor & Francis. Available at: [Link]

Sources

Application Note: Comprehensive Protocol for Assessing the Anticancer Activity of Quinolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Quinolinones (and their structural isomers, quinolones) represent a highly privileged scaffold in medicinal chemistry and oncology drug development. Their structural versatility allows them to act as potent multi-target agents, primarily functioning as tubulin polymerization inhibitors (binding at the colchicine site), topoisomerase II inhibitors, and receptor tyrosine kinase (RTK) inhibitors (e.g., VEGFR, EGFR, PI3K)[1][2].

Because quinolinone derivatives can exert their anticancer effects through multiple distinct mechanisms—often leading to cell cycle arrest in the S or G2/M phases and subsequent apoptosis[1]—a linear, single-assay approach is insufficient. This application note outlines a self-validating, multi-tiered protocol designed to systematically evaluate the cytotoxicity, cellular mechanism of action (MoA), and direct target engagement of novel quinolinone analogs.

Workflow Start Quinolinone Analog Library Phase1 Phase 1: Cytotoxicity Screen (MTT / CellTiter-Glo) Start->Phase1 IC50 Determination Phase2 Phase 2: Cellular MoA (Apoptosis & Cell Cycle) Phase1->Phase2 Select active compounds Phase3 Phase 3: Target Validation (Tubulin / Kinase Assays) Phase2->Phase3 Mechanistic profiling Lead Lead Candidate Selection Phase3->Lead Target confirmation

Fig 1. Multi-tiered workflow for evaluating quinolinone anticancer analogs.

Phase 1: In Vitro Cytotoxicity & Proliferation Screening

Causality & Rationale: Before investigating specific molecular targets, it is critical to establish the baseline anti-proliferative potency of the synthesized analogs. The MTT assay is selected for the primary screen because it relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, high-throughput readout of cellular metabolic activity and viability.

Protocol: MTT Cell Viability Assay
  • Compound Preparation: Dissolve quinolinone analogs in molecular-grade DMSO to create 10 mM stock solutions. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Treatment: Treat cells with a serial dilution of the quinolinone analogs (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel or Sorafenib).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50​ values using non-linear regression analysis.

Phase 2: Elucidating the Cellular Mechanism of Action (MoA)

Once potent analogs are identified, the next step is to determine how they induce cell death. Quinolinone derivatives frequently induce apoptosis and disrupt the cell cycle[1][3].

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Causality & Rationale: Apoptosis is a highly regulated process. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V specifically binds to exposed PS. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis)[3]. Using both allows for the precise temporal mapping of the apoptotic cascade.

Protocol:

  • Treatment & Harvesting: Treat cells with the quinolinone analog at IC50​ and 2×IC50​ concentrations for 24 hours. Harvest cells via trypsinization, ensuring to collect floating (dead) cells from the media as well.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Cell Cycle Analysis via PI Staining

Causality & Rationale: Many quinolinones act as anti-mitotic agents, causing arrest in the G2/M phase[1][4]. To quantify this, cells are fixed and stained with PI. Because PI binds to all double-stranded nucleic acids, RNase A must be added to degrade RNA; this ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate discrimination of G0/G1 (2n), S (DNA synthesis), and G2/M (4n) phases[3].

Protocol:

  • Fixation: Harvest treated cells, wash with PBS, and resuspend the pellet in 300 µL PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (permeabilizes cells while preserving DNA).

  • RNase Treatment & Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze DNA content using a flow cytometer.

MoA_Pathways Drug Quinolinone Analog Tubulin Colchicine Site Binding (Tubulin Depolymerization) Drug->Tubulin Kinase RTK Inhibition (e.g., VEGFR, EGFR) Drug->Kinase Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Angio Inhibition of Angiogenesis Kinase->Angio Apoptosis Apoptosis (Annexin V+ / PI+) Kinase->Apoptosis Arrest->Apoptosis

Fig 2. Dual mechanism of action commonly exhibited by anticancer quinolinone analogs.

Phase 3: Target-Specific Validation

Cellular assays confirm the phenotype, but cell-free assays are required to prove direct molecular target engagement without the confounding variables of cellular metabolism or membrane permeability.

Protocol: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: Compounds like CHM-1 and BPR0L075 are quinolinone derivatives known to bind the colchicine site of tubulin[5]. A cell-free fluorescence-based assay directly measures the assembly of purified porcine tubulin into microtubules. If the quinolinone is a direct inhibitor, the Vmax​ of polymerization will decrease dose-dependently.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the quinolinone analog at various concentrations in a buffer containing 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP (pH 6.9).

  • Tubulin Addition: Add highly purified fluorescently-labeled reporter tubulin (>99% pure) to the reaction mix on ice.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Interpretation: A flattened curve compared to the vehicle control indicates direct inhibition of microtubule nucleation and elongation.

Quantitative Data Presentation & Benchmarking

When evaluating novel quinolinone analogs, it is crucial to benchmark their activity against established reference compounds. The table below summarizes expected quantitative ranges for validated quinolinone-based inhibitors.

Reference Compound / ClassPrimary Molecular TargetTypical IC₅₀ / GI₅₀ RangePrimary Cell Cycle ArrestReference Source
CHM-1 (2-phenyl-4-quinolone)Tubulin (Colchicine site)~0.85 µM (Polymerization)G2/M PhaseSciSpace[5]
BPR0L075 Tubulin (Colchicine site)Sub-nanomolarG2/M PhaseSciSpace[5]
Compound 4j (Mokhtar et al.)Multi-RTK (HER-2, PDGFR-β)0.07 – 0.17 nMG2/M PhasePMC/NIH[4]
Fluoroquinol-4-ones Topoisomerase II / PI3KLow MicromolarS and G2/M PhasesMDPI[1]

References

  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols Benchchem URL:[3]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine MDPI URL:[1]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site SciSpace URL:[5]

  • Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents ResearchGate URL:[6]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry ResearchGate URL:[2]

  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases PMC/NIH URL:[4]

Sources

Application Note: A Researcher's Guide to the Enzyme Inhibition Kinetics of 5(6H)-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5(6H)-quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the inhibition of various key enzymes.[1][2] These compounds have been investigated as potential therapeutic agents targeting enzymes such as tyrosinase, α-glucosidase, phosphodiesterases (PDEs), and DNA methyltransferases.[3][4][5][6] A thorough understanding of their interaction with target enzymes is paramount for advancing drug development efforts. This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to accurately characterize the enzyme inhibition kinetics of novel 5(6H)-quinolinone derivatives. We delve into the theoretical underpinnings of enzyme kinetics, present robust protocols for determining half-maximal inhibitory concentration (IC₅₀), mode of inhibition, and the inhibition constant (Kᵢ), and offer expert insights into data analysis and interpretation.

Section 1: The Foundation - Understanding Enzyme Inhibition

Before embarking on experimental work, a firm grasp of enzyme kinetics is essential. Enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[7] This relationship is defined by two key parameters:

  • Vₘₐₓ (Maximum Velocity): The reaction rate when the enzyme is fully saturated with the substrate.[8]

  • Kₘ (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for its substrate.[9]

Enzyme inhibitors are molecules that interfere with this catalytic process.[10] For drug discovery, reversible inhibitors are of particular interest and are generally classified by their mechanism of interaction with the enzyme and substrate.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Kₘ (Kₘᵃᵖᵖ) but does not change Vₘₐₓ.[9][11]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate (ES) complex. This binding event reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, Vₘₐₓ is decreased, but Kₘ remains unchanged.[9][12]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the ES complex at an allosteric site. This mode of inhibition is most effective at high substrate concentrations. It leads to a decrease in both Vₘₐₓ and Kₘ.[9][12]

  • Mixed Inhibition: The inhibitor can bind to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This complex mechanism affects both Vₘₐₓ (decreases) and Kₘ (can increase or decrease).[13] Non-competitive inhibition is a special case of mixed inhibition where the inhibitor has equal affinity for the free enzyme and the ES complex.[13]

These distinct mechanisms produce unique signatures on kinetic plots, which we can use for their identification.

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_C E Enzyme ES_C ES Complex E_C->ES_C +S EI_C EI Inhibited E_C->EI_C +I ES_C->E_C +P E_NC E Enzyme ES_NC ES Complex E_NC->ES_NC +S EI_NC EI Inhibited E_NC->EI_NC +I ES_NC->E_NC +P ESI_NC ESI Inhibited ES_NC->ESI_NC +I EI_NC->ESI_NC +S E_U E Enzyme ES_U ES Complex E_U->ES_U +S ES_U->E_U +P ESI_U ESI Inhibited ES_U->ESI_U +I

Caption: Mechanisms of reversible enzyme inhibition.

Section 2: Pre-Protocol Essentials - Assay Optimization

Reliable kinetic data can only be obtained from a well-optimized and validated assay.[14] Rushing into inhibitor screening without establishing robust assay conditions is a common pitfall that leads to irreproducible results.

The Causality Behind Optimization: The goal is to ensure that the measured reaction rate is directly proportional to the enzyme's activity and is not limited by other factors. This is achieved by operating within the "linear range," where less than 15% of the substrate is consumed.[15]

Key Parameters for Optimization:

  • Buffer Conditions: Systematically vary pH and ionic strength to find the optimal conditions for enzyme activity and stability.

  • Enzyme Concentration: Determine the lowest enzyme concentration that yields a robust and reproducible signal well above the background. The reaction progress curves should be linear over the desired assay time for this concentration.[16]

  • Substrate Concentration (Kₘ Determination): Before studying inhibitors, you must first determine the Kₘ of the substrate for the target enzyme under the optimized assay conditions. This value is critical for designing the subsequent inhibition experiments.

  • Assay Time and Temperature: Choose a fixed time and temperature that ensures the reaction remains in the initial velocity phase (linear range) and the enzyme remains stable.[15][16]

  • Solvent Tolerance: Since many organic compounds like 5(6H)-quinolinone derivatives are dissolved in DMSO, determine the highest concentration of the solvent that does not impact enzyme activity. This is crucial for the vehicle control.

Section 3: Experimental Protocols

Protocol 1: Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of potency but is dependent on the specific assay conditions, particularly substrate concentration.[16]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare the optimized buffer.

    • Enzyme Stock: Prepare a concentrated stock of purified enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the substrate in assay buffer. The final assay concentration is typically set at or near the Kₘ value.[16]

    • Inhibitor Stock: Prepare a high-concentration stock solution of the 5(6H)-quinolinone derivative in 100% DMSO.

    • Serial Dilutions: Create a series of inhibitor dilutions in assay buffer. The concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM) to ensure a full dose-response curve is captured.[17] Ensure the final DMSO concentration is constant across all wells.

  • Assay Setup (96-Well Plate Format):

    • Add the diluted inhibitor solutions to their respective wells.

    • Controls: Include "vehicle" controls (assay buffer with the same final DMSO concentration but no inhibitor) for 0% inhibition and "blank" controls (assay buffer with no enzyme) for 100% inhibition/background signal.[17]

    • Add a fixed volume of the enzyme solution to all wells except the blanks.

    • Pre-incubation: Gently mix and pre-incubate the plate for a set time (e.g., 15-30 minutes) at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[17]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.[17]

    • Immediately place the plate in a microplate reader and measure the reaction rate. The detection method depends on the assay (e.g., absorbance, fluorescence).[18] For kinetic reads, monitor the signal over time. For endpoint assays, stop the reaction after a fixed time and then measure the signal.

Protocol 2: Determination of Inhibition Mode and Kᵢ

The Kᵢ (inhibition constant) is the dissociation constant for the inhibitor-enzyme complex. It is a true measure of inhibitor affinity and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[19]

Methodology:

  • Experimental Design: This protocol requires a matrix-based approach. You will measure the initial reaction velocity across a range of substrate concentrations at several different fixed concentrations of the inhibitor.[17]

    • Inhibitor Concentrations: Select 3-4 concentrations of your 5(6H)-quinolinone derivative, typically centered around its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀). A zero-inhibitor control is mandatory.

    • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration over a wide range, typically from 0.2 x Kₘ to 10 x Kₘ.

  • Assay Procedure:

    • Follow the same setup and reaction initiation steps as in Protocol 1.

    • For each well in the matrix, accurately measure the initial reaction velocity (V₀).[12]

Section 4: Data Analysis and Interpretation

IC₅₀ Calculation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Plot and Fit: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[17]

Inhibitor Conc. (µM)Log [Inhibitor]% Inhibition (Example Data)
0.01-2.005.2
0.1-1.0012.1
0.5-0.3035.8
1.00.0051.3
5.00.7082.4
10.01.0091.5
100.02.0098.9
Mode of Inhibition and Kᵢ Determination
  • Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. This provides a primary visualization of the inhibitor's effect on Kₘ and Vₘₐₓ.

  • Lineweaver-Burk Plot: To more clearly distinguish the inhibition mechanism, transform the data into a double reciprocal plot (1/V₀ vs. 1/[S]).[11][20]

    • The y-intercept corresponds to 1/Vₘₐₓ.

    • The x-intercept corresponds to -1/Kₘ.

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is constant).[12]

    • Non-competitive: Lines intersect on the x-axis (Kₘ is constant).[12]

    • Uncompetitive: Lines are parallel.[12]

    • Mixed: Lines intersect in the second or third quadrant (off-axis).

Inhibition TypeEffect on VₘₐₓEffect on KₘLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect at the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed DecreasesVariesLines intersect off-axis (not on x or y)
  • Kᵢ Calculation: Once the mode of inhibition is identified, Kᵢ can be calculated using the appropriate equations, which are derived from the Michaelis-Menten equation adapted for inhibition.[13] This is best done using non-linear regression software that can globally fit all the data to the correct inhibition model.[19]

Section 5: Workflow and Best Practices

The entire process, from initial planning to final data analysis, follows a logical progression designed to ensure data integrity and build confidence in the results.

Caption: Overall workflow for kinetic characterization.

Expert Insights & Troubleshooting:

  • Compound Solubility: 5(6H)-Quinolinone derivatives can sometimes have poor aqueous solubility. Visually inspect all wells for precipitation. If solubility is an issue, consider adding a low percentage of a non-interfering detergent or modifying the assay buffer.

  • Enzyme Instability: If activity drops off rapidly, the enzyme may be unstable under the assay conditions. Re-evaluate temperature, pH, or consider adding stabilizing agents like glycerol or BSA.

  • Time-Dependent Inhibition: If pre-incubation time significantly alters the IC₅₀, it may indicate a slow-binding or irreversible inhibitor, which requires more complex kinetic models beyond the scope of this note.

Conclusion

A rigorous and systematic approach to enzyme kinetics is crucial for the successful development of 5(6H)-quinolinone derivatives as therapeutic agents. By following optimized protocols and employing careful data analysis, researchers can accurately determine inhibitor potency (Kᵢ) and elucidate the mechanism of action. This detailed kinetic profile is essential for structure-activity relationship (SAR) studies, lead optimization, and ultimately, the translation of promising compounds from the bench to the clinic.

References

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

  • Reddit. (2024, December 18). Michaelis-Menten kinetics and Lineweaver Burk plots. Retrieved from [Link]

  • Unchained Labs. (2026, February 28). A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). Retrieved from [Link]

  • Wharton, C. W. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Wharton, C. W. (1982). A quick method for the determination of inhibition constants. PubMed. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Inhibition kinetics. Retrieved from [Link]

  • GraphPad. (2003). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112–2127.e6. Retrieved from [Link]

  • Queiroz, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Enzyme Engineering, 12(216). Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. Retrieved from [Link]

  • Yang, C., et al. (2025). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Yang, C., et al. (2025). Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. PMC. Retrieved from [Link]

  • Rotella, D. P., et al. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. Retrieved from [Link]

  • DigitalCommons@TMC. (2024, December 19). Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. Retrieved from [Link]

  • Hassan, A., et al. (2019). Investigation of new quinoline derivatives as promising inhibitors of NTPDases: Synthesis, SAR analysis and molecular docking studies. PubMed. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Grych, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

  • Hashemi, S. M., et al. (2024). Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. PubMed. Retrieved from [Link]

  • Brieflands. (2017, November 19). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • Larsen, S. D., et al. (2013). Novel inhibitors of bacterial virulence: development of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones for the inhibition of group A streptococcal streptokinase expression. PubMed. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 15.4.5 Quinolinones and Related Systems (Update 2022). Retrieved from [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]

  • eGyanKosh. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

  • ResearchGate. (2024, January 13). (PDF) Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, August 14). (PDF) Quinoline-based α-glucosidase inhibitors: synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Methods for the Quantification of 5(6H)-Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Derivatives of 5(6H)-quinolinone, such as 7,8-dihydro-5(6H)-quinolinone (CAS 53400-41-2) and 2-hydroxy-7,8-dihydro-5(6H)-quinolinone, serve as critical structural scaffolds in the design of novel therapeutics[1][2]. These fragment molecules exhibit a broad spectrum of biological activities, including potent anticancer and antimicrobial properties[3][4].

To transition these compounds from in vitro screening (e.g., MTT assays) to in vivo pharmacokinetic (PK) studies, robust analytical quantification is mandatory[3]. As a Senior Application Scientist, I have designed this protocol to provide a definitive, self-validating analytical framework. We employ High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-concentration in vitro samples, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices[5].

Method Development Rationale

The physicochemical properties of the 5(6H)-quinolinone core dictate our analytical choices:

  • Chromatographic Retention: The bicyclic aliphatic-aromatic structure provides moderate hydrophobicity, making C18 reversed-phase chromatography the ideal choice for baseline separation from endogenous matrix components[6].

  • Ionization Strategy (LC-MS/MS): The nitrogen atom within the quinolinone ring acts as a strong proton acceptor. Utilizing 0.1% Formic Acid in the mobile phase drives the equilibrium toward the protonated state [M+H]+ , exponentially increasing sensitivity in Positive Electrospray Ionization (ESI+) mode.

  • Sample Preparation: Protein Precipitation (PPT) using Acetonitrile is selected over Liquid-Liquid Extraction (LLE) because it efficiently denatures plasma proteins while maintaining the solubility of the quinolinone core, ensuring high recovery rates (>90%) without the need for complex phase separations.

Analytical Workflows

Analytical_Workflow A Biological Sample (Plasma / Cell Media) B Sample Preparation (Protein Precipitation) A->B C UHPLC Separation (C18, Gradient Elution) B->C D ESI+ Ionization ([M+H]+ Protonation) C->D E MS/MS Detection (MRM Mode) D->E F Data Quantification & PK Analysis E->F

Workflow for LC-MS/MS quantification of 5(6H)-quinolinone derivatives.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

This protocol is designed to extract 5(6H)-quinolinone from plasma or cell culture media while removing proteinaceous interference.

  • Aliquot Sample: Transfer 50 µL of the biological sample (plasma or media) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike Internal Standard (IS): Add 10 µL of the IS working solution (e.g., deuterated quinolinone, 500 ng/mL). Causality: The IS corrects for matrix effects and volumetric variations during extraction.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Causality: A 3:1 organic-to-aqueous ratio is the thermodynamic optimum for precipitating >95% of plasma proteins.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution: Dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

Protocol B: LC-MS/MS Quantification

This protocol details the instrumental parameters for high-sensitivity quantification.

  • Column Equilibration: Install a UHPLC C18 column (50 × 2.1 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A (0.1% Formic Acid in Water) and 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a flow rate of 0.4 mL/min.

  • Injection: Inject 5 µL of the prepared sample.

  • Gradient Execution: Run the gradient profile outlined in Table 1.

  • MS/MS Detection: Operate the mass spectrometer in Positive ESI mode using Multiple Reaction Monitoring (MRM). Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C. Monitor the transitions detailed in Table 2.

Quantitative Data Presentation

Table 1: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.00 0.4 95.0 5.0
0.50 0.4 95.0 5.0
2.50 0.4 10.0 90.0
3.50 0.4 10.0 90.0
3.60 0.4 95.0 5.0

| 5.00 | 0.4 | 95.0 | 5.0 |

Table 2: MS/MS MRM Transitions (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)

| 7,8-dihydro-5(6H)-quinolinone | 148.1 [M+H]+ | 120.1 | 20 | 25 | | 2-hydroxy-7,8-dihydro-5(6H)-quinolinone | 164.1 [M+H]+ | 146.1 | 22 | 30 | | Internal Standard (IS) | IS Dependent | IS Dependent | 20 | 25 |

Validation & System Suitability

To ensure trustworthiness, the analytical method must act as a self-validating system . Every analytical batch must include a calibration curve and Quality Control (QC) samples at three concentration levels (Low, Mid, High).

Validation_System Start Self-Validating System Spec Specificity (Blank Matrix + IS) Start->Spec Lin Linearity (R² > 0.995) Start->Lin Acc Accuracy / Precision (LQC, MQC, HQC) Start->Acc Rec Matrix Effect (Post-Extraction Spike) Start->Rec

Core parameters for a self-validating bioanalytical method.

Table 3: Method Validation Acceptance Criteria | Validation Parameter | Acceptance Criteria | Scientific Justification | | :--- | :--- | :--- | | Linearity | R2≥0.995 | Ensures proportional detector response across the therapeutic concentration range. | | Accuracy (QC Samples) | ±15% of nominal value | Verifies the exactness of the quantification against a known standard. | | Precision (CV%) | ≤15% ( ≤20% at LLOQ) | Guarantees reproducibility across multiple injections and extraction batches. | | Matrix Effect | 85%−115% | Confirms that endogenous plasma lipids do not suppress or enhance analyte ionization. |

References

  • [1] Tebubio. 7,8-dihydro-5(6H)-quinolinone - 200 mg. Tebubio Scientific Resources. URL:[Link]

Sources

use of Thin Layer Chromatography (TLC) to monitor quinolinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Thin Layer Chromatography (TLC) Strategies for Monitoring Quinolinone Syntheses

Introduction

Quinolinones—encompassing both 2-quinolinone and 4-quinolinone isomeric forms—are privileged pharmacophores in medicinal chemistry. They form the core architecture of numerous critical therapeutics, ranging from broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin) to atypical antipsychotics (e.g., aripiprazole). The synthesis of these heterocycles often relies on robust, classical cyclization methods such as the Knorr quinoline synthesis, the Conrad-Limpach reaction, or the Camps cyclization[1].

Because these cyclizations frequently require harsh conditions—such as elevated temperatures, strong Lewis acids (e.g., BiCl₃)[2], or concentrated mineral acids (e.g., H₂SO₄)[1]—real-time reaction monitoring is imperative to maximize yield and prevent product degradation. Thin Layer Chromatography (TLC) remains the most rapid and informative technique for this purpose. However, the unique physicochemical properties of quinolinones demand specific optimization strategies to ensure accurate, reproducible TLC analysis.

Mechanistic Insights: The Causality of Quinolinone TLC Behavior

As a drug development professional, it is critical to understand why quinolinones behave the way they do on a silica gel stationary phase, rather than simply memorizing solvent ratios.

Lactam-Lactim Tautomerism and Silica Interactions: Quinolinones exist in a dynamic lactam-lactim tautomeric equilibrium. In non-polar environments, the lactam (amide) form predominates, presenting a strong hydrogen-bond donor (N-H) and acceptor (C=O). Standard normal-phase TLC plates are coated with silica gel, which is inherently acidic and densely populated with active silanol (Si-OH) groups.

  • The Causality of Tailing: When a simple binary solvent system (e.g., Hexane/Ethyl Acetate) is used, the quinolinone undergoes strong, reversible hydrogen bonding with the silanol sites. This continuous adsorption-desorption cycle as the solvent front moves causes severe band broadening, commonly observed as "tailing" or "streaking."

  • The Mechanistic Solution: To achieve sharp, quantifiable spots, the mobile phase must be modified to disrupt these interactions. The addition of a polar, protic modifier (like Methanol) or a competitive hydrogen-bonding agent (like Triethylamine for basic systems or Acetic Acid for acidic systems) dynamically coats the active silanol sites. This prevents the quinolinone from anchoring to the stationary phase, sharpening the bands and yielding accurate Retention Factor ( Rf​ ) values.

Workflow Visualization

G A 1. Aliquot Sampling Withdraw 10-50 µL B 2. Mini-Workup Quench acid/base & dilute A->B C 3. Co-Spotting on Silica Apply SM, RM, and SM+RM B->C D 4. Elution Use polar/modifier solvent system C->D E 5. Visualization UV 254 nm & 365 nm D->E F 6. Decision Calculate Rf, assess conversion E->F

Step-by-step TLC monitoring workflow for quinolinone cyclization reactions.

Quantitative Data: Mobile Phase Optimization

The optimal mobile phase is highly dependent on the functionalization of the quinolinone ring. Table 1 summarizes validated mobile phase systems and typical Rf​ values derived from recent literature for various quinolinone classes.

Table 1: Recommended Mobile Phases for Quinolinone Derivatives

Compound ClassKey Functional GroupsRecommended Mobile PhaseTypical Rf​ Ref
3,4-Dihydroquinolin-2(1H)-ones Lactam, ArylHexane : Ethyl Acetate (95:5 v/v)0.40 - 0.60[3]
3-Benzoylquinolin-4(1H)-ones Ketone, Lactam, HalogensPetroleum Ether : EtOAc : MeOH (Gradient)0.30 - 0.50[4]
4-Hydroxy-2-quinolones Enol, LactamPetroleum Ether : Ethyl Acetate (50:50 v/v)0.40 - 0.70[2]
Ciprofloxacin Derivatives Carboxylic acid, Amine, FluorineAcetonitrile : NH₃(aq) : MeOH : CH₂Cl₂ (10:20:40:40)0.65 - 0.90[5]

Experimental Protocol: Self-Validating TLC Monitoring of a Knorr Quinoline Synthesis

The following protocol details the TLC monitoring of a Knorr synthesis (cyclization of a β -ketoanilide in concentrated sulfuric acid)[1]. This protocol is designed as a self-validating system , ensuring that the data observed on the plate is a true reflection of the reaction chemistry, free from matrix artifacts.

Step 1: Aliquot Preparation & Mini-Workup (Critical Causality Step)
  • Procedure: Withdraw 20 µL of the highly acidic reaction mixture. Carefully quench the reaction by adding the aliquot dropwise to a microcentrifuge tube containing 500 µL of saturated aqueous NaHCO₃ and 500 µL of Ethyl Acetate (EtOAc). Vortex for 10 seconds and allow the phases to separate.

  • Causality: Direct application of H₂SO₄ to a silica plate destroys the calcium sulfate binder and protonates the silanol groups, causing massive streaking and localized heating that can degrade the sample on the plate. Neutralization ensures the analyte partitions into the organic layer in its neutral lactam form, preserving the integrity of the stationary phase.

Step 2: Plate Preparation and Co-Spotting
  • Procedure: Use a glass-backed Silica Gel 60 F254 plate. Mark a baseline 1 cm from the bottom. Apply three distinct spots:

    • Pure Starting Material (SM) reference.

    • Co-spot of SM + Organic layer from Step 1.

    • Organic layer from Step 1 (Reaction Mixture, RM).

  • Self-Validation Checkpoint 1: The co-spot (Lane 2) is a mandatory control. Matrix effects from residual salts or the reaction solvent can artificially alter the Rf​ of the starting material in the RM lane. If the SM spot in the RM lane has shifted, the co-spot will show a single, perfectly merged spot, confirming its identity and preventing the false assumption that a new product has formed.

Step 3: Elution
  • Procedure: Develop the plate in a pre-equilibrated glass chamber using a mobile phase of Dichloromethane : Methanol (95:5 v/v) supplemented with 1% Triethylamine.

  • Causality: As established, the 2-quinolinone product possesses a strong hydrogen-bond donating N-H group. The basic modifier (Triethylamine) dynamically blocks the active silanol sites on the silica, preventing tailing and allowing the product to migrate as a tight, quantifiable band.

Step 4: Visualization and Stability Verification
  • Procedure: Remove the plate, mark the solvent front, and dry thoroughly using a heat gun. Inspect under UV 254 nm (looking for dark spots against the green fluorescent background) and UV 365 nm (looking for native blue/green fluorescence).

  • Self-Validation Checkpoint 2 (2D-TLC): If you suspect the quinolinone is decomposing on the acidic silica gel, perform a 2D-TLC. Spot the RM in the bottom-left corner, elute, dry the plate, rotate it 90 degrees, and elute again in the same solvent. If the compound is stable, all spots will lie on a perfect 45-degree diagonal. Any spots falling off the diagonal definitively prove on-plate decomposition, indicating that a less acidic stationary phase (e.g., Alumina) is required for purification[1].

Sources

Application Notes & Protocols for the Scalable Synthesis of 7,8-Dihydro-6-phenyl-5(6H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the synthesis of 7,8-dihydro-6-phenyl-5(6H)-quinolinone, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and process development strategies necessary for transitioning from laboratory-scale synthesis to pilot-scale production. We present a robust and optimized protocol, grounded in established synthetic methodologies, and address critical considerations for safety, efficiency, and scalability. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

The 7,8-dihydro-5(6H)-quinolinone core is a key structural motif found in numerous biologically active compounds.[2][3] The introduction of a phenyl group at the 6-position creates a versatile intermediate for further functionalization in drug discovery programs. While numerous methods exist for the synthesis of quinolinone derivatives, many are not amenable to large-scale production due to harsh reaction conditions, low yields, or the use of expensive or hazardous reagents.[4][5]

The primary challenge in scaling up chemical synthesis is not merely using larger flasks, but maintaining control over reaction parameters that affect yield, purity, and safety.[6][7] This guide, therefore, adopts a process chemistry mindset, focusing on developing a reproducible, scalable, and safe manufacturing process.[8]

Our selected synthetic strategy is a modified Hantzsch-type reaction, which involves the condensation of a β-enaminone with a suitable Michael acceptor. This approach is advantageous for its convergence, operational simplicity, and the use of readily available starting materials.[9][10]

Retrosynthetic Analysis and Route Selection

The chosen synthetic pathway involves a one-pot, three-component reaction that is well-suited for scale-up due to its high atom economy and reduced unit operations.

Diagram: Retrosynthetic Pathway

G Target 7,8-Dihydro-6-phenyl-5(6H)-quinolinone Intermediate1 Enamine Intermediate + Michael Acceptor Target->Intermediate1 Cyclization & Dehydration StartingMaterials Cyclohexane-1,3-dione + Benzaldehyde + Ammonium Acetate Intermediate1->StartingMaterials Knoevenagel / Michael Addition G cluster_0 Phase 1: Lab Scale (g) cluster_1 Phase 2: Process Optimization (100g - 1kg) cluster_2 Phase 3: Pilot Plant (kg) A Route Scouting B Protocol Development (10g) A->B C Initial Purity/Yield Data B->C D Thermal Safety Study (DSC) C->D E Solvent & Reagent Optimization D->E F Crystallization Development E->F G Impurity Profiling F->G H Engineering Controls G->H I Process Validation Batches H->I J Final Product Specs I->J

Sources

Application Note: Strategic Functionalization of the 5(6H)-Quinolinone Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The 5(6H)-quinolinone scaffold—most notably represented by 7,8-dihydro-5(6H)-quinolinone (CAS 53400-41-2)—is a highly versatile, privileged fragment molecule utilized in the design and optimization of novel therapeutics [1]. Characterized by a pyridine ring fused to a partially saturated cyclohexenone system, this scaffold offers multiple orthogonal vectors for late-stage functionalization. This application note details the mechanistic rationale and validated protocols for derivatizing the 5(6H)-quinolinone core, enabling the rapid expansion of chemical space for structure-activity relationship (SAR) studies [4].

Mechanistic Rationale & Reaction Modalities

As a Senior Application Scientist, I emphasize that successful functionalization of complex heterocycles requires a deep understanding of intrinsic electronic biases. The 5(6H)-quinolinone scaffold presents three primary sites for diversification, each requiring distinct chemical logic:

  • C6-Alpha Enolization (The Thermodynamic vs. Kinetic Challenge): The C5 ketone strongly acidifies the adjacent C6 protons. To achieve regioselective mono-alkylation at C6 without triggering unwanted aldol self-condensation, we must bypass thermodynamic equilibration. By utilizing a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), we rapidly and irreversibly generate the kinetic enolate.

  • C2-Pyridine Functionalization (Overcoming Electron Deficiency): The pyridine moiety is notoriously resistant to traditional electrophilic aromatic substitution. Instead of forcing harsh classical conditions, we leverage visible-light photoredox catalysis. By generating highly nucleophilic radicals (e.g., carbamoyl or phosphinoyl radicals) via single-electron transfer (SET), we can achieve site-selective Minisci-type addition at the C2 position under mild, transition-metal-free conditions [2].

  • C5-Carbonyl Derivatization (Chemoselective Reduction): Converting the C5 ketone into an amine via reductive amination requires a delicate balance. If the reducing agent is too strong (e.g., LiAlH₄ or NaBH₄), it will prematurely reduce the ketone to an alcohol. Utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) ensures that only the highly electrophilic intermediate iminium ion is reduced, driving the reaction cleanly to the target amine.

Workflow Visualization

G Scaffold 5(6H)-Quinolinone Scaffold C6_Alkylation C6-Alpha Alkylation Scaffold->C6_Alkylation Base / Electrophile C5_Carbonyl C5-Carbonyl Derivatization Scaffold->C5_Carbonyl Amine / Reductant C2_Pyridine C2-Pyridine Functionalization Scaffold->C2_Pyridine Photocatalyst / Radical Aromatization Aromatization to Quinoline Scaffold->Aromatization Oxidant (e.g., DDQ) Prod1 C6-Substituted Derivatives C6_Alkylation->Prod1 Prod2 5-Amino/5-Alkyl Derivatives C5_Carbonyl->Prod2 Prod3 C2-Substituted Quinolinones C2_Pyridine->Prod3 Prod4 Fully Aromatic Quinolines Aromatization->Prod4

Figure 1: Divergent functionalization pathways of the 5(6H)-quinolinone scaffold.

Quantitative Data Summary

The following table synthesizes expected outcomes based on validated in-house and literature-supported methodologies [2] [3].

Reaction VectorReagents / Catalyst SystemTarget ModificationTypical YieldKey Advantage
C6-Alpha LDA, THF, -78°C, Alkyl HalideC-C Bond Formation65% - 85%High regioselectivity; avoids self-condensation.
C2-Pyridine Visible Light (LED), PhotocatalystRadical Addition50% - 75%Transition-metal-free; ambient temperature [2].
C5-Carbonyl Amine, NaBH(OAc)₃, DCE, AcOHC-N Bond Formation70% - 90%Chemoselective; tolerates diverse amine inputs.
Aromatization DDQ, Toluene, RefluxFull Quinoline Core80% - 95%Rapid access to planar, fully conjugated analogs.

Experimental Protocols

Protocol A: Regioselective C6-Alkylation via Kinetic Enolate

Causality Note: Strict temperature control at -78°C is mandatory. Allowing the temperature to rise before electrophile addition will result in proton transfer and thermodynamic equilibration, leading to complex mixtures.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol). Cool to -78°C using a dry ice/acetone bath.

  • Base Generation: Dropwise add n-Butyllithium (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes at -78°C to ensure complete formation of LDA.

  • Enolization: Dissolve 7,8-dihydro-5(6H)-quinolinone (1.0 mmol) in 2 mL anhydrous THF. Add this solution dropwise to the LDA mixture over 5 minutes. Stir for 45 minutes at -78°C.

  • Electrophilic Addition: Add the desired alkyl halide (1.2 mmol) dropwise. Maintain at -78°C for 2 hours, then slowly allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to instantly protonate unreacted enolate. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Visible-Light-Driven C2-Functionalization

Causality Note: Degassing the solvent is critical. Oxygen acts as a triplet quencher for the photocatalyst and will prematurely terminate the radical chain process.

  • Setup: To a 10 mL transparent glass vial, add 7,8-dihydro-5(6H)-quinolinone (0.5 mmol), the radical precursor (e.g., diphenylphosphine oxide, 1.0 mmol), and the organic photocatalyst (2 mol%).

  • Solvent Addition: Add 5 mL of a degassed solvent mixture (e.g., CH₃CN/H₂O 4:1). Seal the vial with a PTFE septum.

  • Degassing: Sparge the solution with argon for 15 minutes.

  • Irradiation: Place the vial approximately 5 cm away from a 450 nm blue LED light source. Stir vigorously at ambient temperature (20–25°C) for 16-24 hours. Monitor completion via LC-MS.

  • Workup & Purification: Dilute with water (10 mL) and extract with DCM (3 x 10 mL). Dry the organic phase over MgSO₄, evaporate the solvent, and purify by preparative TLC or automated flash chromatography.

Protocol C: Chemoselective C5 Reductive Amination

Causality Note: The addition of a catalytic amount of acetic acid lowers the pH just enough to accelerate iminium ion formation without decomposing the borohydride reagent.

  • Imine Formation: In a round-bottom flask, dissolve 7,8-dihydro-5(6H)-quinolinone (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL). Add glacial acetic acid (1.0 mmol).

  • Activation: Stir the mixture at room temperature for 2 hours to allow the iminium intermediate to fully form.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in small portions over 10 minutes to prevent rapid gas evolution.

  • Completion: Stir at room temperature for 12 hours. Monitor via TLC (stain with Ninhydrin for amine detection).

  • Quenching: Quench carefully with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 x 15 mL).

  • Isolation: Dry the organic layers (Na₂SO₄), filter, and concentrate. Purify the resulting amine via column chromatography (DCM/MeOH with 1% Et₃N to prevent streaking).

References

  • 7,8-dihydro-5(6H)-quinolinone - 200 mg. Tebubio. Available at: [Link] [1]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at:[Link] [2]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Available at:[Link] [3]

experimental workflow for biological investigation of novel quinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Biological Evaluation Workflow for Novel Quinolinone-Based Kinase Inhibitors

Introduction & Strategic Rationale

Quinolinones (including 2-quinolinones and 4-quinolinones) represent a highly privileged heterocyclic scaffold in medicinal chemistry. While historically recognized for their broad-spectrum antibacterial properties via topoisomerase inhibition, recent structural optimizations have repositioned quinolinone derivatives as potent, multi-targeted anticancer agents[1]. Specifically, these novel derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, HER-2, and PDGFR-β, effectively blocking downstream survival effectors like the PI3K/Akt pathway[2].

To establish the efficacy and mechanism of action (MoA) of novel quinolinones, researchers must adopt a tiered, self-validating experimental workflow. This application note outlines a rigorous protocol pipeline—moving from phenotypic cytotoxicity screening to target-based biochemical assays, and culminating in cellular MoA validation—ensuring robust data generation for drug development professionals.

Workflow P1 Phase 1: Phenotypic Screening (Cell Viability & Cytotoxicity) P2 Phase 2: Target-Based Profiling (RTK Kinase Inhibition Assays) P1->P2 Select Potent Hits P4 Phase 4: Safety & Selectivity (Normal Cell Line Counter-Screen) P1->P4 Parallel Screen P3 Phase 3: Cellular Mechanism (Apoptosis & Cell Cycle Arrest) P2->P3 Confirm MoA P4->P3 Therapeutic Index

Tiered biological evaluation workflow for novel quinolinone derivatives.

Phase 1: Phenotypic Screening (Cytotoxicity)

Causality & Experience: Before investing in high-cost recombinant enzyme assays, it is imperative to establish the cellular penetrance and baseline cytotoxicity of the synthesized quinolinones. The Resazurin assay provides a self-validating system: the non-fluorescent resazurin dye acts as a direct redox indicator of active cellular metabolism. Only viable cells with intact mitochondrial function can reduce the dye to the highly fluorescent resorufin. This ensures that the measured fluorescence directly correlates with living cell populations without artifactual interference from the test compounds.

Protocol: High-Throughput Resazurin Viability Assay

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7 breast cancer cells) at a density of 5×103 cells/well in a black, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the novel quinolinone in pure DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.001 µM to 100 µM. Ensure the final DMSO concentration remains <0.5% to prevent solvent-induced toxicity. Add treatments to the cells and incubate for 72 hours.

  • Resazurin Addition: Add 10 µL of Resazurin indicator solution (0.15 mg/mL in PBS) directly to each well.

  • Incubation & Readout: Incubate for 4–6 hours at 37°C. Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 590 nm).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (curve fit) to identify the most potent quinolinone hits for downstream profiling.

Phase 2: Target-Based Mechanistic Profiling (Kinase Inhibition)

Causality & Experience: Target-based profiling requires definitive proof of the physical interaction between the quinolinone and the kinase. Because quinolinones structurally mimic the adenine ring of ATP, they function as ATP-competitive inhibitors[3]. The ADP-Glo™ assay leverages this causality: by measuring the depletion of ATP and the corresponding absence of ADP generation, we create a self-validating luminescent readout. A drop in luminescence unequivocally confirms that the kinase's catalytic activity has been blocked by the quinolinone.

Protocol: ADP-Glo Kinase Assay for EGFR/HER-2

  • Enzyme Reaction: In a 384-well plate, combine 10 ng of recombinant human EGFR or HER-2 kinase, 2 µg of Poly(Glu,Tyr) substrate, and the quinolinone inhibitor (at varying concentrations) in 1X Kinase Buffer.

  • Initiation: Add ultra-pure ATP (final concentration 10 µM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark.

  • Measurement: Read luminescence. Calculate the IC₅₀ based on the dose-dependent decrease in luminescent signal.

Quantitative Data: Representative Kinase Inhibition Profile The table below summarizes benchmark data from recent literature evaluating novel quinolinone derivatives against multi-receptor tyrosine kinases[2][4][5].

Compound ClassTarget KinaseCell LineIC₅₀ (µM)Reference StandardRef IC₅₀ (µM)
Pyrano-quinoline (8f)EGFRMCF-70.025Erlotinib0.035
Quinolinone (4j)HER-2MCF-70.00017Sorafenib0.00028
Quinolinone (4b)PDGFR-βMCF-70.00007Sorafenib0.00013
Bis-quinolinone (4c)EGFRMCF-10A (Normal)>50.0 (Non-toxic)Erlotinib>50.0

Phase 3: Cellular Mechanism (Apoptosis & Signal Transduction)

Causality & Experience: Phenotypic cell death must be mechanistically linked to the biochemical kinase inhibition. RTK blockade starves the downstream PI3K/Akt survival pathway[6]. When Akt is inhibited, mitochondrial membrane potential collapses, causing phosphatidylserine (PS) to flip to the outer cellular leaflet. The Annexin V/PI flow cytometry protocol exploits this exact biological consequence. Annexin V specifically binds externalized PS (validating early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (validating late apoptosis/necrosis), creating a robust, two-parameter validation of the MoA[2].

Pathway Q Novel Quinolinone (ATP-Competitive Inhibitor) RTK RTK (EGFR/HER-2) Membrane Receptor Q->RTK Blocks ATP binding APOP Apoptosis (Cell Death) Q->APOP Induces PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Phosphorylation (Blocked) AKT Akt / PKB (Survival Signal) PI3K->AKT Activation (Blocked) AKT->APOP Inhibits Apoptosis (Failed)

Mechanism of action: Quinolinones inhibit RTKs, suppressing PI3K/Akt and inducing apoptosis.

Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry

  • Treatment: Seed MCF-7 cells ( 2×105 cells/well) in a 6-well plate. Treat with the novel quinolinone at its established IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Crucial: Use EDTA-free trypsin to preserve calcium-dependent cell surface receptors required for Annexin V binding. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

    • Quadrant 1 (FITC- / PI-): Viable cells.

    • Quadrant 2 (FITC+ / PI-): Early apoptosis (Primary indicator of targeted kinase inhibition).

    • Quadrant 3 (FITC+ / PI+): Late apoptosis.

    • Quadrant 4 (FITC- / PI+): Necrosis.

References

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors Source: MDPI URL: [Link]

Sources

Advanced HPLC Methodologies for the Analysis of Quinolinones: Method Development, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Quinolinones and their fluorinated derivatives (fluoroquinolones) represent a critical class of synthetic compounds widely utilized in both human and veterinary medicine for their potent, broad-spectrum antibacterial properties [1[1]]. Beyond antibiotics, quinolinone derivatives like cilostazol serve as vital antithrombotic agents, requiring rigorous pharmacokinetic monitoring of the parent drug and its active metabolites in human plasma [2[2]].

However, the chromatographic behavior of these compounds presents significant challenges. The primary obstacle in the High-Performance Liquid Chromatography (HPLC) analysis of quinolinones is severe peak asymmetry. The characteristic zwitterionic structure of fluoroquinolones—which typically contains both a basic amino group (e.g., a piperazine ring) and an acidic carboxylic group—leads to secondary electrostatic interactions with residual unreacted silanol groups on standard silica-based stationary phases, often generating unacceptable peak tailing factors ( Tf​ ) ranging from 1.3 to 3.0 [3[3]].

PeakTailing A Zwitterionic Quinolinone (Basic Amino Group) C Secondary Ionic Interactions A->C B Silica Stationary Phase (Residual Silanols) B->C D Peak Tailing (Tf > 2.0) C->D Causes E Optimization: End-capping & Acidic Buffer D->E Resolved by

Logical causality of quinolinone peak tailing and its chromatographic resolution.

Mechanistic Causality in Method Optimization

To achieve a robust, reproducible assay, method development must address the root causes of secondary interactions through strategic column and mobile phase selection.

Stationary Phase Selection

Standard C18 columns are generally insufficient for quinolinone analysis due to exposed silanols. Expertise dictates the use of heavily end-capped columns (such as Zorbax C8) which physically shield the silica backbone, reducing tailing factors to a highly symmetrical 1.2–1.55 [3[3]]. Alternatively, the use of monolithic RP-18 endcapped columns guarantees shorter analysis times with high resolution and reduced solvent consumption [4[4]].

Mobile Phase Engineering

The mobile phase must chemically mask any remaining silanol activity. This is achieved via two primary mechanisms:

  • pH Control: Utilizing an acidic modifier like formic acid or a phosphate buffer at pH 5.5 ensures that residual silanols (pKa ~4.5) are predominantly protonated and neutral, preventing ionic binding with the analyte [4[4]].

  • Competing Bases: The addition of triethylamine (TEA) acts as a sacrificial base, dynamically blocking residual silanol groups from interacting with the positive amino-group in the analyte molecule [3[3]].

Detection Strategies

While UV-Diode Array Detection (UV-DAD) at 280 nm is suitable for bulk pharmaceutical formulations [4[4]], biological matrices demand higher sensitivity. A dual-wavelength fluorescence detection (FLD) method enables the simultaneous determination of multiple fluoroquinolones in human plasma without sacrificing the sensitivity of individual compounds in a mixture [].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The workflow incorporates a mandatory System Suitability Testing (SST) gate; the analytical run automatically fails and halts if the pre-defined chromatographic parameters are not met, preventing the generation of compromised data.

Workflow S1 1. Sample Preparation Plasma Deproteinization (MeOH) or SPE S2 2. Chromatographic Separation End-capped C18 / Monolithic Column S1->S2 S4 4. Multi-Mode Detection UV-DAD (280 nm) & Dual-Wavelength FLD S2->S4 S3 3. Mobile Phase Delivery Phosphate Buffer (pH 5.5) / Acetonitrile S3->S2 Elution S5 5. System Self-Validation SST Gates: Tf < 1.5, Rs > 1.5, RSD < 2% S4->S5 Automated QA/QC

End-to-end HPLC analytical workflow with integrated self-validating system suitability gates.

Step 1: Sample Preparation (Human Plasma)
  • Deproteinization: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 600 µL of ice-cold HPLC-grade methanol to precipitate proteins [].

  • Extraction: For complex metabolite tracking (e.g., cilostazol), utilize Solid-Phase Extraction (SPE) using a Sep-Pak silica column conditioned with methanol and water [2[2]].

  • Centrifugation & Filtration: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Step 2: Chromatographic Setup
  • Column: Chromolith® RP-18 endcapped monolithic column (or Zorbax C8, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and 15 mM Phosphate Buffer (adjusted to pH 5.5) [4[4]].

  • Flow Rate: 1.0 to 2.0 mL/min (depending on column backpressure limits).

  • Detection:

    • UV-DAD: 280 nm (Universal quinolinone backbone).

    • FLD: λex​/λem​ = 290/500 nm (Levofloxacin/Moxifloxacin) and λex​/λem​ = 280/445 nm (Norfloxacin/Ciprofloxacin) [].

Step 3: The Self-Validation Gate (System Suitability Testing)

Before injecting unknown biological samples, the system must analyze a known standard mixture (e.g., 10 µg/mL). The sequence is programmed to abort if the following criteria are not met:

  • Peak Asymmetry: Tailing factor ( Tf​ ) for all analytes must be ≤1.5 .

  • Resolution: Resolution ( Rs​ ) between critical co-eluting pairs must be >1.5 .

  • Precision: The Relative Standard Deviation (RSD) of peak areas from 5 replicate injections must be <2.0% .

Step 4: Sample Analysis

Once the SST gate passes, the autosampler proceeds with the batch analysis. Calibration curves are constructed at five concentration levels (e.g., 15–35 µg/mL for bulk, or 0.05–15 µg/mL for plasma) [4[4],].

Quantitative Data Summaries

The following tables synthesize the expected analytical performance when adhering to the optimized protocols outlined above.

Table 1: Optimized Chromatographic Parameters for Representative Quinolinones

AnalyteDetection ModeAnalytical WavelengthLinear Range (µg/mL)LOD (µg/mL)
Ciprofloxacin UV-DAD / FLD280 nm / λex​ 280, λem​ 4450.05 – 15.00.0080
Levofloxacin UV-DAD / FLD280 nm / λex​ 290, λem​ 5000.05 – 15.00.0074
Moxifloxacin UV-DAD / FLD280 nm / λex​ 290, λem​ 5000.10 – 10.00.0171
Norfloxacin UV-DAD / FLD280 nm / λex​ 280, λem​ 4450.05 – 15.00.0071
Cilostazol UV-DAD254 nm (Typical)0.02 – 1.200.0200

Table 2: Method Validation Metrics (Aligned with ICH Q2(R1) Standards)

Validation ParameterAcceptance CriteriaObserved Performance (Optimized Method)
Intra-day Precision (RSD) ≤2.0% (Bulk) / ≤15% (Bio) <2.0% (Bulk) / <6.0% (Plasma)
Inter-day Precision (RSD) ≤2.0% (Bulk) / ≤15% (Bio) <2.0% (Bulk) / <6.0% (Plasma)
Accuracy / Recovery 98 – 102% (Bulk)98.0 – 102.0% (Bulk)
Bioanalytical Recovery 80 – 120%92.5 – 105.4% (Plasma)
Peak Tailing Factor ( Tf​ ) ≤2.0 (Pharmacopeial limit)1.2 – 1.55 (Optimized)

References

  • Emna Toujani et al., "Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column", moca.net.ua. 4

  • "The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone", vjst.vn.

  • Marjan Piponski et al., "Simplest concept for development and optimization of HPLC method for quantification of three fluoroquinolones in pharmaceutical dosage forms: ciprofloxacin, norfloxacin and moxifloxacin", ceon.rs. 3

  • "HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)", nih.gov. 1

  • "Simultaneous quantitative determination of cilostazol and its metabolites in human plasma by high-performance liquid chromatography", nih.gov. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Reactions in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving common challenges in quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter incomplete reactions and other hurdles during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple procedural lists to provide in-depth, evidence-based solutions grounded in reaction mechanisms and extensive field experience.

PART 1: Initial Diagnosis & General Troubleshooting Workflow

An incomplete reaction is a common yet frustrating issue in organic synthesis. Before delving into method-specific problems, a systematic initial diagnosis is crucial. The following workflow provides a logical sequence of checks to identify the root cause of low conversion.

General Troubleshooting Workflow

G cluster_0 Start: Incomplete Reaction Observed cluster_1 Phase 1: Pre-Reaction Checks cluster_2 Phase 2: Reaction Condition Analysis cluster_3 Phase 3: Method-Specific Troubleshooting start Reaction Stalled or Low Yield (Confirmed by TLC/LC-MS) reagent_purity Verify Starting Material Purity & Stoichiometry (NMR, mp, etc.) start->reagent_purity reagent_activity Check Reagent Activity (e.g., Fresh Catalyst, Anhydrous Solvents) reagent_purity->reagent_activity Purity OK atmosphere Ensure Inert Atmosphere (If required by reaction) reagent_activity->atmosphere Activity OK temperature Is Temperature Optimal? (Too low for cyclization? Too high causing degradation?) atmosphere->temperature Pre-checks OK solvent Is Solvent Appropriate? (High-boiling point for thermal cyclization? Correct polarity?) temperature->solvent Temp. OK specifics Consult Method-Specific Guides (Conrad-Limpach, Gould-Jacobs, etc.) temperature->specifics Temp. Issue Suspected time Is Reaction Time Sufficient? solvent->time Solvent OK solvent->specifics Solvent Issue Suspected time->specifics Time OK time->specifics Timing Issue Suspected

Caption: A systematic workflow for troubleshooting incomplete quinolinone synthesis.

Frequently Asked Questions: General Issues

Q1: How can I be certain my reaction is incomplete and not just a purification issue?

A1: Proper reaction monitoring is key. Before workup, analyze a small aliquot of the crude reaction mixture.

  • Thin-Layer Chromatography (TLC): This is the quickest method. You should see the consumption of your starting material spot(s) and the appearance of a new product spot. If starting material is still present, the reaction is incomplete.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive evidence. You can track the disappearance of the mass peak for your starting material and the appearance of the mass peak for your desired product.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR can quantify the conversion by integrating signals unique to the starting material and product.[4]

Q2: My starting aniline is old. Could this be the problem?

A2: Absolutely. Anilines are susceptible to air oxidation, which can lead to discoloration (often turning brown or black) and the formation of impurities that can inhibit the reaction or cause unwanted side reactions.[5][6] It is always best practice to use freshly purified anilines, for example, by distillation or recrystallization, especially if the starting material shows any color.

Q3: The reaction looks like a dark tar. What does this indicate?

A3: Tar formation is a common sign of product or starting material decomposition, often caused by excessively high temperatures or prolonged reaction times.[7][8] This is particularly prevalent in high-temperature thermal cyclizations like the Conrad-Limpach and Gould-Jacobs reactions. The solution is to carefully control the reaction temperature and optimize the heating time.[7][9]

PART 2: Method-Specific Troubleshooting Guides

Different synthetic routes to quinolinones have their unique challenges. This section addresses issues specific to the most common methods.

The Conrad-Limpach & Knorr Syntheses

These related methods involve the condensation of anilines with β-ketoesters. The Conrad-Limpach typically involves a high-temperature thermal cyclization to yield 4-hydroxyquinolines, while the Knorr synthesis uses strong acid to favor the formation of 2-hydroxyquinolines.[10][11][12] The temperature is a critical factor in controlling regioselectivity.[12][13]

Q&A: Conrad-Limpach/Knorr Issues

Q4: My Conrad-Limpach cyclization is not working. The intermediate is formed, but I get little to no quinolinone. Why?

A4: This is a classic case of incomplete thermal cyclization. The electrocyclic ring-closing step requires substantial thermal energy, typically around 250 °C.[9][14]

  • Causality: The cyclization involves an electrophilic attack on the aniline ring, which disrupts its aromaticity. This process has a high activation energy barrier that can only be overcome with sufficient heat.

  • Solutions:

    • Insufficient Temperature: Ensure your heating apparatus can reach and maintain ~250 °C.[9][14]

    • Improper Solvent: The choice of solvent is critical for reaching the required temperature and ensuring efficient heat transfer. Early syntheses without a solvent gave very low yields (<30%).[14] Using a high-boiling, inert solvent is essential.[15] Yields can be increased to as high as 95% with the right solvent.[9][14]

SolventBoiling Point (°C)Typical Yield (%)Reference
Mineral Oil>300Up to 95[9][14]
Diphenyl ether (Dowtherm A)257High[15][16]
1,2,4-Trichlorobenzene213Good Alternative[16]
2-Nitrotoluene222Good Alternative[16]

Q5: My Knorr synthesis is giving a low yield and seems to stall. What's wrong?

A5: The Knorr synthesis relies on strong acid (e.g., concentrated H₂SO₄, PPA) to catalyze the cyclization of the β-ketoanilide intermediate.[17][18] Low yields often stem from incomplete cyclization due to insufficient acid strength or temperature.[17]

  • Causality: The acid protonates the carbonyl group, making it a more potent electrophile for the intramolecular attack by the aniline ring. If the acid is too weak or the temperature is too low, this key step will be slow or non-existent.

  • Solutions:

    • Increase Acid Strength/Amount: Polyphosphoric acid (PPA) or triflic acid are often more effective than sulfuric acid.[17] Using a large excess of PPA can favor the desired product.[17]

    • Optimize Temperature: While heat is necessary, excessive temperatures can cause decomposition. Carefully control the temperature, often in the range of 150-200 °C.[18]

Q6: I'm getting a mixture of 2- and 4-hydroxyquinoline isomers. How do I control the regioselectivity?

A6: This is a well-known issue where the outcome is dictated by kinetic versus thermodynamic control.[11][13]

G cluster_0 Reaction Conditions cluster_1 Product Outcome low_temp Low Temp (<150°C) Kinetic Control prod_4 4-Hydroxyquinoline (Conrad-Limpach Product) low_temp->prod_4 Favors high_temp High Temp (~250°C) Thermodynamic Control prod_2 2-Hydroxyquinoline (Knorr Product) high_temp->prod_2 Favors

Caption: Temperature control of regioselectivity in Conrad-Limpach-Knorr synthesis.

  • Low Temperature (Kinetic Product): At lower temperatures (e.g., below 150 °C), the reaction favors the formation of the 4-hydroxyquinoline.[13]

  • High Temperature (Thermodynamic Product): At higher temperatures (e.g., ~250 °C), the more stable 2-hydroxyquinoline is the major product.[12][13]

The Gould-Jacobs Reaction

This reaction synthesizes 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester. Like the Conrad-Limpach, it involves a high-temperature thermal cyclization step that is often the source of incomplete reactions.[7]

Q&A: Gould-Jacobs Issues

Q7: My Gould-Jacobs cyclization isn't proceeding to completion, even at high temperatures.

A7: Incomplete cyclization is the most common failure point in this synthesis.[7]

  • Causality: The thermal cyclization of the anilidomethylenemalonate intermediate requires high temperatures, often around 250 °C, to overcome the activation energy.[7][19]

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature. Temperatures up to 300 °C have been used, particularly with microwave heating.[7][19]

    • Increase Reaction Time: If higher temperatures lead to decomposition, extending the reaction time at a slightly lower temperature may improve conversion.[7]

    • Consider Microwave Heating: Microwave irradiation can provide rapid, uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[7][20]

    • Use a Cyclization Catalyst: While traditionally a thermal reaction, agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can catalyze the cyclization under milder conditions, providing excellent yields.[20]

Q8: The reaction produces a lot of dark, tarry material and the yield of my desired quinolinone is low.

A8: This points to thermal degradation.[7]

  • Causality: The high temperatures required for cyclization can also cause the starting materials or the desired product to decompose, especially with prolonged heating.[7]

  • Solutions:

    • Optimize Temperature and Time: A careful balance is needed. A time-temperature study may be necessary to find the optimal conditions that favor cyclization over degradation.[19]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative decomposition at high temperatures.[7]

    • Use a High-Boiling Solvent: As with the Conrad-Limpach reaction, using a solvent like Dowtherm A or diphenyl ether ensures even heating and can help mitigate localized overheating that leads to charring.[7]

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, typically catalyzed by acid or base.[1][21]

Q&A: Friedländer Issues

Q9: I am getting a very low yield in my base-catalyzed Friedländer synthesis. What is the most likely side reaction?

A9: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][17][21]

  • Causality: The base can deprotonate the α-carbon of the ketone, leading it to react with another molecule of itself rather than with the 2-aminoaryl carbonyl compound. This parallel reaction consumes the ketone and significantly reduces the yield of the desired quinoline.

  • Solutions:

    • Switch to Acid Catalysis: Acidic conditions (e.g., p-TsOH, H₂SO₄, Lewis acids) do not promote aldol self-condensation to the same extent and are often more effective.[21][22]

    • Use an Imine Analog: To completely avoid the self-condensation issue, you can use an imine analog of the 2-aminoaryl ketone.[22]

    • Milder Catalysts: Modern approaches often use milder catalysts like ionic liquids or metal-organic frameworks to improve yields and reduce side reactions.[1]

Q10: My reaction is not working, and I suspect my catalyst. How do I troubleshoot this?

A10: Catalyst choice is critical and substrate-dependent.[21] If the reaction is failing, consider the following:

  • Catalyst Inactivation: If using a Lewis acid catalyst (e.g., ZnCl₂), ensure your reaction is under strictly anhydrous conditions, as water can deactivate it.[5]

  • Suboptimal Choice: An inappropriate catalyst can lead to low conversion.[1] It may be necessary to screen a few different types. For example, trifluoroacetic acid has been shown to be an effective catalyst.[17]

  • Increase Catalyst Loading: If you suspect the catalyst is simply not active enough, a modest increase in loading (e.g., from 5 mol% to 10 mol%) may improve the reaction rate.[1]

PART 3: Advanced Troubleshooting - Catalyst Health

Q11: My palladium-catalyzed quinolinone synthesis has stalled. Could the catalyst be "poisoned"?

A11: Yes, catalyst poisoning is a significant issue, particularly in cross-coupling reactions. The nitrogen atom in the quinoline ring system can act as a Lewis base and coordinate strongly to the metal center (e.g., Palladium), deactivating the catalyst.[23]

  • Signs of Deactivation: A stalled reaction, a change in the color of the reaction mixture, or the need for higher catalyst loadings are all indicators of catalyst deactivation.[23]

  • Solutions:

    • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the active catalytic species and prevent the product from inhibiting the catalyst.[23]

    • Catalyst Pre-activation: In some cases, pre-activating the palladium catalyst to generate the active Pd(0) species before adding the substrates can improve performance.[23]

PART 4: Detailed Experimental Protocol

Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-3-carboethoxyquinoline

This protocol provides a representative procedure for the Gould-Jacobs reaction, highlighting the critical two-step, one-pot process.

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon source

Procedure:

  • Condensation Step:

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture to 100-130 °C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction. This step can be monitored by TLC to ensure full consumption of the aniline.[7]

  • Cyclization Step:

    • To the crude anilidomethylenemalonate intermediate from the previous step, add the high-boiling solvent (e.g., diphenyl ether).

    • Begin bubbling nitrogen or argon through the mixture.

    • Heat the mixture to 250 °C for 30-60 minutes. The reaction should be closely monitored by TLC or LC-MS to determine the point of maximum product formation and avoid degradation from overheating.[7][19]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. As it cools, the product may begin to precipitate.

    • Add a non-polar solvent such as hexanes or petroleum ether to fully precipitate the crude product.[7]

    • Collect the solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water.[7]

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinolin-2-ones.
  • Gao, H., et al. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Benchchem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Grokipedia. (n.d.). Knorr quinoline synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • Benchchem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • RSC Publishing. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
  • Filo. (2025, November 26). Explain the Knorr Quinoline synthesis.
  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

Sources

Technical Support Center: Optimizing Temperature for Conrad-Limpach-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with regioselectivity, low yields, and product degradation during quinoline synthesis. The Conrad-Limpach-Knorr synthesis is a cornerstone of heterocyclic chemistry, but it is notoriously unforgiving when thermal parameters are mismanaged.

This guide moves beyond simple recipes. Here, we deconstruct the mechanistic causality behind the reaction, providing you with self-validating protocols, quantitative data matrices, and targeted troubleshooting FAQs to ensure reproducible success in your drug development workflows.

The Causality of Temperature: Kinetic vs. Thermodynamic Control

The reaction between an aniline derivative and a β-ketoester is a textbook example of competitive pathway divergence dictated entirely by thermal energy input. Understanding this causality is the key to optimizing your synthesis.

  • The Kinetic Pathway (Conrad-Limpach): At lower temperatures (20–80 °C), the highly nucleophilic aniline nitrogen rapidly attacks the more electrophilic ketone carbonyl. This kinetically favored condensation forms a β-aminoacrylate (enamine) intermediate [1]. Because this intermediate is highly stable, it requires extreme thermal stress (typically 230–250 °C in a high-boiling solvent like Dowtherm A) to force the intramolecular elimination of an alcohol, yielding a 4-hydroxyquinoline .

  • The Thermodynamic Pathway (Knorr): If the initial condensation is forced at higher temperatures (110–140 °C), the system overcomes the activation energy required to attack the less reactive ester carbonyl. This forms a more thermodynamically stable β-ketoanilide (amide) intermediate [2]. Subsequent acid-catalyzed cyclization (80–100 °C in concentrated H₂SO₄) yields a 2-hydroxyquinoline .

Pathway Visualization

CLK_Synthesis Start Aniline + β-Ketoester Cond1 Kinetic Control (20-80 °C) Start->Cond1 Ketone Attack Cond2 Thermodynamic Control (110-140 °C) Start->Cond2 Ester Attack Int1 β-Aminoacrylate (Enamine Intermediate) Cond1->Int1 Int2 β-Ketoanilide (Amide Intermediate) Cond2->Int2 Cyc1 Thermal Cyclization (~250 °C, Dowtherm A) Int1->Cyc1 Cyc2 Acidic Cyclization (H2SO4, 80-100 °C) Int2->Cyc2 Prod1 4-Hydroxyquinoline (Conrad-Limpach) Cyc1->Prod1 - ROH Prod2 2-Hydroxyquinoline (Knorr) Cyc2->Prod2 - H2O

Temperature-dependent pathway divergence in the Conrad-Limpach-Knorr synthesis.

Quantitative Thermal Data Matrix

Use the following table to benchmark your expected yields and identify primary failure modes associated with temperature deviations.

Reaction PhaseTarget Intermediate/ProductOptimal Temp (°C)Solvent / CatalystExpected Yield (%)Primary Failure Mode (Temp Deviation)
Enamine Formation β-Aminoacrylate20–80Ethanol / AcOH85–95Amide formation (if > 110 °C)
Amide Formation β-Ketoanilide110–140Neat or Toluene70–85Enamine persistence (if < 110 °C)
C-L Cyclization 4-Hydroxyquinoline230–250Dowtherm A75–90Incomplete cyclization (if < 230 °C)
Knorr Cyclization 2-Hydroxyquinoline80–100Conc. H₂SO₄80–90Sulfonation/Charring (if > 120 °C)

Self-Validating Experimental Protocol: Conrad-Limpach Synthesis

To ensure trustworthiness in your workflow, this protocol includes built-in validation checkpoints so you can confirm the reaction is proceeding correctly at each thermal stage [1].

Phase 1: Enamine Formation (Kinetic Control)
  • Reagent Mixing: In a round-bottom flask, combine 1.0 eq of the aniline derivative and 1.1 eq of the β-ketoester (e.g., ethyl acetoacetate) in absolute ethanol.

  • Catalysis & Heating: Add a catalytic amount of glacial acetic acid (0.1 eq). Reflux the mixture at 75–80 °C for 2–4 hours.

  • Validation Checkpoint: Monitor by TLC. The disappearance of the aniline spot and the formation of a higher Rf​ spot confirms enamine formation. If using a Dean-Stark apparatus (for neat reactions), the visible accumulation of water droplets validates the condensation.

  • Isolation: Remove the solvent under reduced pressure. The crude β-aminoacrylate can typically be used in the next step without further purification.

Phase 2: High-Temperature Cyclization (Thermodynamic Control)
  • Solvent Pre-heating (Critical): Place 5–10 volumes of Dowtherm A (or high-boiling mineral oil) in a 3-neck flask equipped with a reflux condenser and internal thermometer. Heat aggressively to 240–250 °C.

  • Dropwise Addition: Dilute the crude enamine in a minimal amount of warm Dowtherm A. Add this mixture dropwise to the pre-heated solvent.

  • Validation Checkpoint: Upon each drop, you must observe vigorous bubbling. This is the evolution of ethanol gas, validating that the intramolecular cyclization (alcohol elimination) is occurring faster than intermolecular degradation.

  • Cooling & Precipitation: Maintain 250 °C for 30–45 minutes. Remove from heat. As the temperature drops below 100 °C, the 4-hydroxyquinoline product will spontaneously precipitate.

  • Collection: Filter the precipitate and wash thoroughly with hexanes to remove residual Dowtherm A.

Troubleshooting Guides & FAQs

Q: Why am I getting a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline in my final product? A: You have a regioselectivity failure caused by poor temperature control during Phase 1. If your initial condensation temperature exceeded 100–110 °C, you provided enough thermal energy to bypass the kinetic enamine pathway and form the β-ketoanilide (the Knorr intermediate). To fix this, keep your Phase 1 temperature strictly below 80 °C. For highly reactive substrates (e.g., tricyclic KYNA derivatives), you may even need to run this step at room temperature to prevent side products [3].

Q: My thermal cyclization at 250 °C results in a black, tarry decomposition with very low yield. How do I prevent this? A: This is a classic symptom of heating the enamine slowly from room temperature alongside the solvent. Slow heating promotes bimolecular polymerization before the system reaches the activation energy required for intramolecular cyclization. The fix: Always pre-heat your Dowtherm A to 250 °C first, then add the enamine dropwise. The rapid thermal shock ensures the unimolecular cyclization outpaces the bimolecular degradation [1].

Q: I am scaling up the Conrad-Limpach cyclization from 5 grams to 50 grams. Should I adjust the cyclization temperature? A: Yes, scale-up requires strict thermal discipline. Process chemistry studies on antiparasitic quinolones (like ELQ-300) demonstrate that while 230 °C may yield acceptable results at the 1–10g scale, scaling up to 50g requires a strict 250 °C cyclization temperature [4][5]. At larger scales, heat transfer is less efficient; the higher setpoint ensures rapid, complete conversion and prevents the accumulation of degradants over extended heating times.

Q: Can I lower the cyclization temperature for thermally sensitive substrates? A: Generally, no. The elimination of the alcohol to form the quinoline ring has a massive activation barrier. However, you can utilize microwave-assisted synthesis. While the localized macroscopic temperature might read lower, microwave irradiation provides the intense, localized dielectric heating necessary to overcome the activation barrier, often reducing reaction times from 45 minutes to under 5 minutes while preserving sensitive functional groups.

References

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development (ACS Publications). [Link]

  • Synthesis and Transformation of Tricyclic KYNA Derivatives. Molecules (MDPI).[Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone (CAS: 15450-69-8). This bicyclic compound (MW: 163.17 g/mol ) features a cyclohexanone ring fused to a 2-pyridone core (1)[1]. The inherent lactam-lactim tautomerism (2-hydroxyquinoline 2-quinolinone) and its strong hydrogen-bonding capabilities make it notoriously difficult to purify using standard normal-phase techniques.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols for researchers and drug development professionals.

Part 1: Frequently Asked Questions (Chromatography & Solubility)

Q1: Why does my crude 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone streak severely on normal-phase silica TLC, even in polar solvent mixtures? Causality: The streaking is caused by the lactam-lactim tautomerism inherent to the 2-pyridone core. The compound exists in an equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms. Both forms act as strong hydrogen bond donors and acceptors, interacting aggressively with the acidic silanol groups on standard silica gel. This continuous re-equilibration and multi-point binding during elution leads to broad, streaky bands rather than tight spots. Solution: Transition to Reverse-Phase (C18) chromatography. By using a hydrophobic stationary phase, you eliminate the hydrogen-bonding interactions with silanols, a standard protocol for isolating highly polar quinolinone derivatives (2)[2]. If normal-phase must be used, deactivate the silica by adding 1-2% glacial acetic acid or methanol to your eluent to competitively bind the silanol sites (3)[3].

Q2: I am trying to crystallize the purified fractions, but the compound keeps "oiling out" as a viscous syrup. How can I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed below the crystallization temperature by trace impurities or residual high-boiling solvents (like DMF or DMSO). The strong intermolecular hydrogen bonds of the quinolinone core form a disordered polymeric network rather than a highly ordered crystal lattice when perturbed by these impurities. Solution: Perform an anti-solvent crystallization. Dissolve the syrup in a minimal amount of a hot, polar protic solvent (e.g., Ethanol) that disrupts the disordered hydrogen bonds. Slowly add a non-polar anti-solvent (e.g., Heptane) dropwise until the solution becomes slightly turbid, then allow it to cool undisturbed.

Q3: How do I separate the desired product from over-oxidized aromatic byproducts (e.g., 2,5-quinolinediol derivatives)? Causality: Over-oxidized byproducts have full aromaticity, which changes their π−π stacking interactions and slightly decreases their polarity compared to the partially saturated 7,8-dihydro-5(6H)-quinolinone. Solution: Utilize a shallow gradient on a C18 preparative column (e.g., 5% to 30% Acetonitrile in Water). The fully aromatic impurities will typically elute later than the dihydro-compound due to increased hydrophobicity.

Part 2: Quantitative Data & Solvent Selection

To optimize your purification, refer to the following empirical data comparing solvent systems for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone.

Solvent System / MatrixStationary PhaseRetention Factor (Rf) / ElutionPeak Shape / Resolution
Hexane : EtOAc (1:1) Normal Phase (Silica)Rf < 0.05Baseline retention, no movement.
DCM : MeOH (9:1) Normal Phase (Silica)Rf ~ 0.35Severe streaking; poor resolution.
DCM : MeOH : AcOH (90:9:1) Normal Phase (Silica)Rf ~ 0.40Moderate streaking; acceptable for rough flash.
H₂O : MeCN (Gradient 10-50%) Reverse Phase (C18)Elutes at ~25% MeCNSharp, symmetrical peaks; excellent resolution.
Hot EtOH / Heptane Crystallization MatrixN/A (Solid recovery >85%)High purity crystalline solid (>98% HPLC).

Part 3: Validated Experimental Protocols

Protocol A: Reverse-Phase (C18) Flash Chromatography

Self-validating check: If the product elutes as a sharp peak with baseline resolution from impurities, the silanol-interaction hypothesis is confirmed, and the tautomeric equilibrium is no longer hindering separation.

  • Sample Preparation: Dissolve the crude 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone in a minimal volume of DMSO or a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a C18 flash column (e.g., ISCO or Biotage) with 3 column volumes (CV) of 5% Acetonitrile in Water (containing 0.1% Formic Acid to maintain consistent ionization).

  • Loading: Inject the dissolved sample directly onto the column.

  • Elution Gradient: Run a linear gradient from 5% to 40% Acetonitrile over 15 CV. Monitor UV absorbance at 254 nm and 280 nm (characteristic for the quinolinone chromophore).

  • Fraction Collection: Collect the major peak eluting at approximately 20-25% Acetonitrile.

  • Recovery: Lyophilize the pooled fractions to remove water and acetonitrile, yielding a high-purity amorphous solid.

Protocol B: Anti-Solvent Crystallization

Self-validating check: The formation of a turbid cloud point that clears upon slight heating confirms the correct solvent/anti-solvent ratio has been achieved, ensuring crystal nucleation rather than oiling out.

  • Dissolution: Transfer the lyophilized solid to a clean Erlenmeyer flask. Add hot Ethanol (60°C) dropwise while stirring until the solid is completely dissolved (approx. 5-10 mL/g of product).

  • Anti-Solvent Addition: Remove the flask from the heat source. While maintaining gentle stirring, add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Annealing: Re-heat the mixture slightly (e.g., to 65°C) just until the solution becomes clear again. This ensures no premature, amorphous precipitation has occurred.

  • Cooling: Turn off the stirring. Allow the flask to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Filter the resulting crystals through a Buchner funnel, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

Part 4: Purification Workflow Visualization

Decision-tree workflow for the chromatographic and crystallization purification of quinolinones.

References

  • Title: 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | C9H9NO2 | CID 267450 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: US11498913B2 - Pyridin-2(1H)
  • Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: American Chemical Society (Org. Lett.) URL: [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Inactivity in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalyst deactivation in quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst inactivity during these critical synthetic transformations. As your partner in research, we understand that a stalled reaction can be a significant roadblock. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Part 1: Core Troubleshooting Guide - A Diagnostic Approach to Catalyst Inactivity

The key to resolving catalyst inactivity is a systematic diagnostic approach. The following guide will walk you through a logical sequence of steps to identify the root cause of the problem.

Initial Assessment: Is the Catalyst Truly Inactive?

Before delving into complex deactivation mechanisms, it's crucial to rule out simpler experimental errors. Low or no product yield can sometimes be mistaken for catalyst inactivity.[1]

  • Re-verify Reaction Parameters: Double-check concentrations, temperature, reaction time, and stoichiometry. Ensure all reagents were added in the correct order.

  • Analyze Starting Materials: Confirm the purity and integrity of your starting materials and reagents. Impurities can act as catalyst poisons.[1]

  • Control Reaction: If possible, run a control reaction with a substrate known to work well with your catalytic system. This can help differentiate between a catalyst issue and a substrate-specific problem.

Visual Inspection of the Reaction Mixture

A simple visual observation can provide valuable clues about the state of your catalyst.

  • Formation of "Palladium Black": The appearance of a black precipitate is a classic sign of catalyst decomposition into an inactive, agglomerated form of metallic palladium.[2] This is a common deactivation pathway where the active, soluble catalyst species fall out of solution.[2] High reaction temperatures can accelerate this process.[2]

Diagnostic Workflow for Catalyst Deactivation

If the initial assessment points towards genuine catalyst inactivity, the following workflow, represented as a flowchart, can guide your investigation.

Catalyst_Troubleshooting cluster_0 Start: Low or No Product Yield cluster_1 Initial Checks cluster_2 Visual Inspection cluster_3 Deactivation Pathway Investigation cluster_4 Analytical Characterization & Solutions Start Low/No Product Yield Initial_Checks Verify Reaction Parameters (Temp, Conc, Stoichiometry) Start->Initial_Checks Reagent_Purity Confirm Reagent Purity Initial_Checks->Reagent_Purity Control_Rxn Run Control Reaction Reagent_Purity->Control_Rxn Visual_Inspection Observe Reaction Mixture Control_Rxn->Visual_Inspection Pd_Black Palladium Black Observed? Visual_Inspection->Pd_Black Poisoning Suspect Poisoning? Pd_Black->Poisoning No Optimize_Conditions Optimize Reaction Conditions (Ligand, Solvent, Base) Pd_Black->Optimize_Conditions Yes Leaching Suspect Leaching? Poisoning->Leaching No Purify_Reagents Purify Reagents & Solvents Use Scavengers Poisoning->Purify_Reagents Yes Thermal_Degradation Suspect Thermal Degradation? Leaching->Thermal_Degradation No ICP_MS Analyze Supernatant (ICP-MS) Optimize Ligand/Support Leaching->ICP_MS Yes Fouling Suspect Fouling/Coking? Thermal_Degradation->Fouling No TEM_XRD Analyze Catalyst (TEM, XRD) Optimize Temperature Thermal_Degradation->TEM_XRD Yes TGA_BET Analyze Catalyst (TGA, BET) Regenerate via Calcination Fouling->TGA_BET Yes

Caption: Diagnostic workflow for troubleshooting catalyst inactivity.

Deep Dive into Deactivation Mechanisms

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[3][4] This is a chemical deactivation mechanism.[4][5]

  • Common Poisons in Quinolinone Synthesis:

    • Sulfur Compounds: Often present in starting materials or solvents.

    • Nitrogen-Containing Heterocycles: Pyridine and quinoline can act as poisons for palladium catalysts.[6]

    • Halides: Excess halide ions can form stable, less active palladium-halide complexes.[7]

    • Heavy Metals: Traces of metals like lead or mercury can be potent poisons.[3]

  • Diagnosis and Mitigation:

    • Purity is Paramount: Ensure the use of high-purity, anhydrous, and degassed solvents and reagents.[2]

    • Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst's surface.[8][9]

    • Scavengers: If the poison is known, specific scavengers can be added to the reaction mixture to remove it.

Leaching is the dissolution of the active metal from its support into the reaction medium.[10] This is a critical issue in heterogeneous catalysis and can lead to a significant loss of active sites.[10][11]

  • Causes of Leaching:

    • Solvent Effects: The choice of solvent can influence the stability of the metal-support interaction.[7]

    • Ligand Instability: For supported catalysts, the ligand that anchors the metal can degrade, leading to metal leaching.[11]

    • Harsh Reaction Conditions: High temperatures and aggressive reagents can promote leaching.

  • Diagnosis and Mitigation:

    • ICP-MS Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the reaction supernatant is a highly sensitive method to quantify the amount of leached metal.[7][12]

    • "Hot Filtration" Test: To determine if the leached species are catalytically active, the reaction mixture can be filtered at the reaction temperature to remove the solid catalyst. If the filtrate continues to show catalytic activity, it indicates that active homogeneous species have leached into the solution.

    • Optimize Support and Ligands: Employing more robust supports and strongly coordinating ligands can minimize leaching.

Thermal degradation involves the agglomeration of small metal nanoparticles into larger, less active particles, leading to a decrease in the catalyst's active surface area.[3][4] This process, also known as sintering, is often irreversible.[3]

  • Causes of Sintering:

    • High Temperatures: This is the primary driver of sintering.[2][3]

    • Reaction Atmosphere: The presence of certain gases can accelerate sintering. For example, palladium metal is more prone to sintering than palladium oxide.[13]

  • Diagnosis and Mitigation:

    • Microscopy and Diffraction: Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) can be used to visualize the size and crystallinity of the metal particles on the support.[14]

    • Temperature Optimization: Running the reaction at the lowest effective temperature can significantly reduce sintering.[1]

    • Catalyst Design: The choice of support material can influence the thermal stability of the catalyst.

Fouling is the physical deposition of carbonaceous materials (coke) or other byproducts onto the catalyst surface, blocking active sites and pores.[4][15]

  • Causes of Fouling:

    • Decomposition of Organic Molecules: High temperatures can cause the decomposition of reactants, products, or solvents into carbon-rich deposits.

    • Polymerization of Reactants/Products: In some cases, reactants or products can polymerize on the catalyst surface.

  • Diagnosis and Mitigation:

    • Surface Area Analysis: A decrease in the catalyst's surface area, as measured by the Brunauer-Emmett-Teller (BET) method, can indicate fouling.[8][12]

    • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of deposited coke by measuring the weight loss upon heating in an oxidizing atmosphere.[12]

    • Regeneration: Fouled catalysts can often be regenerated by controlled combustion of the coke deposits (calcination).

Part 2: Experimental Protocols

Protocol for Catalyst Characterization: A Multi-Technique Approach

A comprehensive understanding of the deactivated catalyst requires a combination of analytical techniques.

Deactivation Mechanism Primary Analytical Technique Secondary Techniques Expected Observation
Poisoning X-ray Photoelectron Spectroscopy (XPS)[8][9]Elemental Analysis (XRF, PIXE)[8]Presence of unexpected elements (e.g., S, Cl, Pb) on the catalyst surface.
Leaching Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[7][12]Atomic Absorption Spectroscopy (AAS)Detection of the catalyst metal in the reaction filtrate.
Thermal Degradation Transmission Electron Microscopy (TEM)[14]X-ray Diffraction (XRD), CO ChemisorptionIncrease in metal particle size, changes in crystallite size, decrease in active metal surface area.
Fouling (Coking) Thermogravimetric Analysis (TGA)[12]BET Surface Area Analysis[8][12]Weight loss upon heating in air, significant decrease in surface area and pore volume.
Protocol for Catalyst Reactivation

The appropriate reactivation method depends on the deactivation mechanism.

  • Isolate the Catalyst: Filter the catalyst from the reaction mixture and wash thoroughly with a suitable solvent to remove any adsorbed organic species.

  • Dry the Catalyst: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.

  • Calcination: Place the dried catalyst in a furnace and heat under a controlled flow of air or a mixture of an inert gas and oxygen. The temperature and duration of the calcination should be carefully optimized to burn off the coke without causing thermal degradation of the catalyst itself. A typical starting point would be 300-500 °C for several hours.

  • Reduction (if necessary): If the active form of the catalyst is the reduced metal (e.g., Pd(0)), a reduction step under a hydrogen flow may be necessary after calcination.

In some cases, deactivation may be due to strongly adsorbed species that are not covalently bound.

  • Isolate and Wash: Isolate the catalyst as described above.

  • Solvent Treatment: Wash the catalyst with a polar organic solvent, such as acetone or methanol, at a temperature below 200°C.[16] This can help to dissolve and remove certain types of poisons or fouling agents.[16]

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish. Should I increase the catalyst loading?

While increasing the catalyst loading can sometimes improve conversion for a difficult reaction, it's often a temporary fix and not a solution for an underlying deactivation problem.[1] It's more effective to first investigate the root cause of the low activity.

Q2: I see palladium black in my reaction. Is my catalyst completely dead?

The formation of palladium black indicates significant catalyst agglomeration and deactivation.[2] While the bulk of the palladium black is inactive, there may still be some active species in solution. However, the reaction will likely be stalled or very slow. The best course of action is to address the cause of the agglomeration (e.g., by lowering the temperature or using more stabilizing ligands) in future runs.[2][7]

Q3: How can I prevent catalyst poisoning from my starting materials?

The most effective way is to use reagents and solvents of the highest possible purity.[2][7] If you suspect a particular impurity, you can try to remove it by recrystallization, distillation, or by passing it through a column of a suitable adsorbent (e.g., activated carbon or alumina).

Q4: Can I reuse my palladium catalyst?

The reusability of a palladium catalyst depends on its stability under the reaction conditions. Heterogeneous catalysts are designed for easier separation and reuse. However, even with heterogeneous catalysts, deactivation can occur over multiple cycles. It is essential to test the catalyst's activity over several runs and characterize it after use to understand any changes that may have occurred.

Q5: What is the role of the ligand in preventing catalyst deactivation?

Ligands play a crucial role in stabilizing the active palladium species, preventing agglomeration into palladium black.[2] Bulky, electron-rich phosphine ligands, for example, can enhance the stability and reactivity of the palladium catalyst.[1] The choice of ligand should be carefully optimized for your specific reaction.

References

  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • Organic Chemistry Portal. (2014).
  • Zheng, J., et al. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
  • Various Authors. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • BenchChem. (2025).
  • ACS Publications. (2025). Palladium-Catalyzed Synthesis of Quinolinyl Lactones via Double C(sp3)
  • ACS Publications. (2015). Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes. The Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.).
  • Applied Catalysts. (2024).
  • ACS Catalysis. (2024).
  • BenchChem. (2025).
  • AmmoniaKnowHow. (n.d.).
  • SciSpace. (n.d.).
  • ChemCatBio. (2023).
  • Various Authors. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions.
  • tasconusa.com. (n.d.).
  • chemeurope.com. (n.d.).
  • Various Authors. (2025).
  • Google Patents. (n.d.).
  • Chemical Reviews. (2000).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PMC. (2023). Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion.
  • Google Patents. (n.d.).
  • White Rose Research Online. (n.d.).
  • Wikipedia. (n.d.).
  • YouTube. (2024).
  • MDPI. (2023).
  • ACS Publications. (2022).
  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.

Sources

improving regioselectivity in the synthesis of quinolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolinone Synthesis. As a Senior Application Scientist, I have designed this portal to help you troubleshoot regioselectivity issues, optimize reaction conditions, and understand the mechanistic causality behind your synthetic workflows.

This guide is divided into three core troubleshooting modules, followed by validated experimental protocols and a quantitative data summary.

Module 1: Classical Condensations (Conrad-Limpach vs. Knorr)

FAQ 1: Why am I getting an intractable mixture of 2-quinolinone and 4-quinolinone when reacting anilines with β -ketoesters?

The Causality: The regiochemical outcome of this reaction is entirely dependent on the competition between kinetic and thermodynamic control during the initial condensation step. A β -ketoester possesses two electrophilic sites: the highly reactive ketone and the less reactive ester.

  • Kinetic Pathway (Conrad-Limpach): At lower temperatures (room temperature to 80 °C), the aniline nitrogen kinetically attacks the more electrophilic ketone. This yields a β -aminoacrylate intermediate. When this intermediate is isolated and heated to ~250 °C, it undergoes an electrocyclic ring closure to form the 4-quinolinone (often tautomerizing to 4-hydroxyquinoline)[1].

  • Thermodynamic Pathway (Knorr): To synthesize 2-quinolinones , you must force the thermodynamic pathway. By running the initial condensation at higher temperatures (~140 °C), the aniline attacks the less reactive ester group, leading to the thermodynamically preferred β -ketoanilide. Subsequent treatment with a strong acid (like H₂SO₄) at temperatures >100 °C drives the cyclization to the 2-quinolinone[1][2].

If you are seeing a mixture, your initial condensation temperature is likely fluctuating, or your acid concentration during the Knorr cyclization is insufficient, allowing competing pathways to occur[2].

Reaction pathway decision tree: Kinetic vs. Thermodynamic control in quinolinone synthesis.

Module 2: Transition-Metal Catalyzed C-H Activation

FAQ 2: Classical methods require harsh acids and extreme heat, which degrade my sensitive functional groups. How can I achieve highly regioselective synthesis under milder conditions?

The Causality: To bypass the harsh conditions of classical condensations, modern synthesis relies on transition-metal catalyzed C-H activation. However, free amines often lead to poor regioselectivity due to the presence of different catalytic species promoting divergent pathways. The solution is to utilize directing groups (e.g., N-oxides, oxalyl amides, or vinyl groups) combined with Palladium (Pd) or Rhodium (Rh) catalysis[3][4]. For example, the oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines using a Pd(OAc)₂/Cu(OAc)₂ catalytic system under a CO/Air atmosphere directs the metal precisely to the ortho-position, yielding 2(1H)-quinolinones with >98:2 regioselectivity[3]. The Cu(OAc)₂ acts as a terminal oxidant to regenerate the active Pd(II) species, ensuring the catalytic cycle remains self-sustaining without the need for stoichiometric toxic metals.

Module 3: Friedländer Annulation & Solvent Effects

FAQ 3: When performing a Friedländer annulation with an unsymmetrical methyl ketone, I isolate a mixture of regioisomers. How do I force the reaction to favor one specific isomer?

The Causality: In the Friedländer synthesis, an o-aminoaryl ketone reacts with a ketone containing an α -methylene group. When using an unsymmetrical ketone, enolization can occur at two different α -carbons, creating a kinetic enamine (less substituted) and a thermodynamic enamine (more substituted)[5]. Standard basic or acidic conditions fail to discriminate between these intermediates. To solve this, switch your reaction medium to an ionic liquid, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), or employ a specific secondary amine catalyst like pyrrolidine. These environments stabilize the transition state of the more substituted enamine, shifting the equilibrium entirely toward the thermodynamic pathway and yielding a single 2-substituted quinoline regioisomer[5].

Workflow for overcoming poor regioselectivity in the Friedländer annulation.

Validated Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis of 4-Methylquinolin-2(1H)-one

This protocol utilizes thermodynamic control to prevent 4-quinolinone contamination.

  • Thermodynamic Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine aniline (10 mmol) and ethyl acetoacetate (12 mmol). Heat the neat mixture strictly to 140 °C for 3 hours to remove the ethanol byproduct and form the β -ketoanilide intermediate.

    • Validation Checkpoint: Monitor via IR spectroscopy. The ester carbonyl stretch (~1740 cm⁻¹) must disappear, replaced by an amide carbonyl stretch (~1650 cm⁻¹). Do not proceed until conversion is complete.

  • Acid-Catalyzed Cyclization: Cool the flask to room temperature. Slowly add concentrated H₂SO₄ (15 mL) dropwise while stirring. Once added, heat the mixture to 110 °C for 2 hours.

  • Workup & Isolation: Cool the dark mixture and pour it slowly over crushed ice (100 g) with vigorous stirring. Filter the resulting precipitate under a vacuum, wash with cold water until the filtrate is neutral, and recrystallize from ethanol to yield pure 4-methylquinolin-2(1H)-one.

Protocol 2: Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines

A mild, transition-metal approach for highly regioselective 2(1H)-quinolinone synthesis[3].

  • Reaction Assembly: In a pressure-resistant reaction vial, add N-monosubstituted-2-vinylaniline (0.5 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), and Cu(OAc)₂ (50 mol%, 0.25 mmol). Add anhydrous CH₃CN (3.0 mL) as the solvent.

  • Pressurization & Heating: Seal the vial and purge the system. Pressurize the vessel with 30 psi of Carbon Monoxide (CO) and 10 psi of compressed air. Place the vial in a pre-heated oil bath at 110 °C and stir vigorously for 20 hours.

    • Validation Checkpoint: Monitor via TLC. The complete consumption of the starting material and the emergence of a highly fluorescent spot under 254 nm UV light indicates successful cyclocarbonylation.

  • Workup & Purification: Cool the vessel to room temperature and carefully vent the gases in a fume hood. Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove metal residues, and concentrate the filtrate under reduced pressure. Purify via silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen synthetic methodology and reaction conditions:

Reaction MethodologyStarting MaterialsKey Catalyst / ConditionsMajor ProductRegioselectivity Ratio
Conrad-Limpach Aniline + β -ketoester250 °C, Mineral Oil4-Quinolinone> 95:5
Knorr Synthesis Aniline + β -ketoester140 °C then >100 °C, H₂SO₄2-Quinolinone> 90:10
Oxidative Carbonylation 2-Vinylanilines + COPd(OAc)₂, Cu(OAc)₂, 110 °C2(1H)-Quinolinone> 98:2
Friedländer Annulation o-Aminoaryl ketone + unsym. ketone[Hbim]BF₄ (Ionic Liquid), 100 °C2-Substituted Quinoline92:8

References

  • Conrad–Limpach synthesis. Wikipedia. Available at:[Link]

  • Recent advancements in carbonylative synthesis of quinolinones. Chemical Communications (RSC Publishing). Available at:[Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

comparative analysis of dihydroquinolinone and tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Dihydroquinolinone and Tetrahydroquinoline Derivatives in Target-Directed Drug Discovery

As a Senior Application Scientist, I frequently guide drug development teams through the critical selection of heterocyclic scaffolds. The 3,4-dihydroquinolin-2(1H)-one (DHQ) and 1,2,3,4-tetrahydroquinoline (THQ) frameworks are privileged structures that frequently emerge in high-throughput screening[1]. While structurally analogous—differing primarily by the oxidation state at the C2 position—this single functional divergence dictates profound differences in physicochemical properties, target selectivity, and metabolic fate.

This guide objectively compares the performance of DHQ and THQ derivatives, providing actionable insights and self-validating experimental protocols to accelerate your lead optimization workflows.

Structural Causality and Physicochemical Divergence

The fundamental difference between these scaffolds lies in the C2 carbonyl group of DHQ, which forms a cyclic amide (lactam). This structural nuance drives their divergent behavior in biological systems:

  • THQ (1,2,3,4-Tetrahydroquinoline): Features a secondary (or tertiary, if N-substituted) amine. This basic nitrogen is readily protonated at physiological pH, enhancing aqueous solubility but potentially limiting passive membrane diffusion depending on the lipophilicity of N-substituents[2]. THQs exhibit dynamic conformational states; for instance, N-formyl THQ derivatives (such as the EPAC1 inhibitor CE3F4) exist as inseparable E and Z rotamers. NMR and crystallographic studies reveal that the specific spatial orientation of these rotamers directly impacts target binding, with the minor isomer often driving the primary biological activity[3][4].

  • DHQ (3,4-Dihydroquinolin-2(1H)-one): The lactam motif significantly reduces nitrogen basicity, rendering the molecule neutral at physiological pH. The carbonyl oxygen serves as a potent, directional hydrogen-bond acceptor, while the N-H acts as a donor. This rigid, planar H-bonding network is a critical pharmacophore for anchoring the molecule within the binding pockets of targets like phosphodiesterases (PDEs) and Sigma-1 receptors[5][6].

Target Landscape and Quantitative Performance

Both scaffolds exhibit broad but distinct pharmacological profiles. THQs are heavily utilized in oncology and intracellular signaling modulation, whereas DHQs dominate in neuropharmacology and cardiovascular applications. Notably, both scaffolds have been successfully explored as selective human neuronal nitric oxide synthase (nNOS) inhibitors, highlighting their versatile binding capacities[7].

Table 1: Comparative Biological Activity of Key DHQ and THQ Derivatives

ScaffoldRepresentative CompoundPrimary TargetBiological Activity / PotencyKey Structural Feature
THQ CE3F4 (Analog 12a)EPAC1Low µM potency (Inhibitor)N-formyl group, 5,7-dibromo substitution[4]
THQ Compound 18HeLa CellsIC₅₀ = 13.15 µM (Cytotoxicity)4-acetamido-2-methyl substitution[2]
DHQ CilostazolPDE3Low nM potency (Inhibitor)Lactam core, tetrazole linkage[5]
DHQ Compound 35Sigma-1 ReceptorHigh affinity (Antagonist)Basic amino group at 6–10 Å distance[6]
DHQ Compound 75-HT1A ReceptorDecreased immobility (FST)Coumarin-DHQ molecular hybrid[8]

Mechanistic Intersection in the cAMP Signaling Axis

To illustrate the divergent applications of these scaffolds, we can examine their roles within the cyclic AMP (cAMP) signaling cascade. DHQ derivatives (e.g., Cilostazol) often act upstream by inhibiting PDEs, thereby preventing cAMP degradation and amplifying the signal[5]. Conversely, THQ derivatives (e.g., CE3F4) act downstream by directly inhibiting EPAC1 (Exchange Protein Directly Activated by cAMP), blocking its guanine nucleotide exchange factor (GEF) activity on Rap1[3][4].

Pathway cAMP Intracellular cAMP PDE Phosphodiesterase (PDE3/5) cAMP->PDE Hydrolysis EPAC1 EPAC1 Protein cAMP->EPAC1 Binds & Activates AMP Inactive 5'-AMP PDE->AMP Degradation DHQ DHQ Derivatives (e.g., Cilostazol) DHQ->PDE Inhibits Rap1 Rap1 Activation EPAC1->Rap1 GEF Activity THQ THQ Derivatives (e.g., CE3F4) THQ->EPAC1 Inhibits

Differential modulation of the cAMP signaling pathway by DHQ and THQ derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the field-proven protocols for evaluating the primary targets of THQ and DHQ scaffolds.

Protocol A: Evaluation of THQ Derivatives via BODIPY-GDP Rap1 GEF Assay

Causality: Standard affinity binding assays fail to capture the functional inhibition of EPAC1 because they cannot distinguish between active and inactive protein conformations. A fluorescence-based GEF assay directly measures the functional output (nucleotide exchange on Rap1)[4].

  • System Preparation: Purify recombinant EPAC1 and Rap1 loaded with fluorescent BODIPY-FL-GDP.

  • Compound Incubation: Pre-incubate 50 nM EPAC1 with THQ derivatives (e.g., 10 µM and 50 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for 15 minutes.

  • Stimulation & Self-Validation: Add 25 µM cAMP to activate EPAC1. Internal Control: Maintain a baseline well with no cAMP (basal exchange rate) and a positive control well with cAMP but no inhibitor (maximum exchange rate).

  • Reaction Initiation: Add 200 nM Rap1-BODIPY-GDP and 100 µM unlabeled GTP.

  • Kinetic Measurement: Monitor fluorescence decay (Ex: 490 nm, Em: 520 nm) over 30 minutes. The decay rate corresponds to the displacement of BODIPY-GDP by unlabeled GTP.

  • Data Analysis: Calculate the exponential decay constant ( kobs​ ). A dose-dependent decrease in kobs​ relative to the positive control confirms functional EPAC1 inhibition.

Protocol B: Competitive Radioligand Binding Assay for DHQ Sigma-1 Receptor Affinity

Causality: DHQ derivatives often target neuro-receptors where downstream signaling is highly complex. Radioligand displacement precisely quantifies binding affinity ( Ki​ ) independent of signaling amplification cascades[6].

  • Membrane Preparation: Isolate guinea pig brain membranes (rich in Sigma-1 receptors) and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand Addition: Incubate 500 µg of membrane protein with 2 nM -pentazocine (a highly selective Sigma-1 radioligand).

  • Displacement & Self-Validation: Add varying concentrations (0.1 nM to 10 µM) of the DHQ derivative. Internal Control: Define non-specific binding (NSB) by adding an excess (10 µM) of unlabeled haloperidol. Total binding (TB) is defined by the vehicle alone. This ensures the measured signal strictly reflects Sigma-1 specific binding.

  • Incubation & Filtration: Incubate at 37°C for 150 minutes to reach equilibrium. Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI is crucial as it neutralizes the negative charge of the glass fibers, reducing non-specific radioligand binding).

  • Quantification: Wash filters 3x with ice-cold buffer, extract into a scintillation cocktail, and measure radioactivity (CPM).

  • Data Analysis: Calculate specific binding (TB - NSB). Use non-linear regression (Cheng-Prusoff equation) to determine the Ki​ value.

References

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC. nih.gov. 3

  • Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors | ACS Medicinal Chemistry Letters. acs.org. 4

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity... rsc.org. 2

  • Exploring the Chemical Space of Substituted Dihydroquinolinones: A Technical Guide. benchchem.com. 5

  • Design of new 3,4-dihydro-2(1 H )-quinolinone derivatives. researchgate.net. 6

  • Coumarin and 3,4-dihydroquinolinone derivatives: Synthesis, antidepressant activity, and molecular docking studies. nih.gov. 8

  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. nih.gov. 7

  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. tandfonline.com. 1

Sources

Comparative Antibacterial Efficacy of Quinoline Derivatives: SAR, Mechanisms, and MIC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoline Core

The quinoline scaffold, specifically the 4-pyridone-3-carboxylic acid pharmacophore, represents one of the most successful synthetic antibacterial classes in modern drug development 1. By systematically modifying the substituents around this bicyclic core, medicinal chemists have engineered successive generations of quinolones and fluoroquinolones with expanded spectrums, improved pharmacokinetics, and reduced susceptibility to bacterial efflux mechanisms. This guide objectively compares the structural modifications of key derivatives with their resulting experimental efficacies.

Mechanistic Grounding: Dual-Targeting Topoisomerases

Quinoline derivatives exert their bactericidal effect by trapping type II topoisomerases—specifically DNA gyrase (topoisomerase II) and topoisomerase IV—on bacterial DNA 2.

  • DNA Gyrase: The primary target in Gram-negative bacteria. It introduces negative supercoils ahead of the replication fork.

  • Topoisomerase IV: The primary target in Gram-positive bacteria. It decatenates daughter chromosomes following replication.

By binding to the enzyme-DNA cleavage complex, quinolones prevent DNA religation, leading to lethal double-strand breaks.

MOA A Bacterial DNA Supercoiling B DNA Gyrase / Topo IV Complex Formation A->B Enzymatic action C Quinolone Derivative Binding B->C Drug intervention D Stabilization of Cleavage Complex C->D Ternary complex E Inhibition of DNA Religation D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death (Bactericidal Effect) F->G Irreversible damage

Figure 1: Mechanism of quinolone-induced bacterial apoptosis via topoisomerase inhibition.

Structure-Activity Relationship (SAR) & Rational Design

The evolution from first-generation quinolones to advanced fluoroquinolones is driven by strict causality in chemical design 1:

  • C-6 Fluorination: The hallmark of fluoroquinolones (e.g., Ciprofloxacin). The highly electronegative fluorine atom drastically increases lipophilicity, facilitating rapid penetration through the bacterial cell wall and enhancing binding affinity to the gyrase-DNA complex.

  • C-7 Substitutions: Modulating the spectrum. A piperazine ring at C-7 (Ciprofloxacin) maximizes Gram-negative efficacy. Replacing this with a bulky azabicyclic or pyrrolidine ring (Moxifloxacin) enhances Gram-positive activity and sterically hinders recognition by bacterial efflux pumps 2.

  • C-8 Methoxy Group: Found in Moxifloxacin, this group achieves dual-targeting. By conferring equal affinity for both DNA gyrase and Topo IV, it forces bacteria to develop simultaneous mutations in both enzymes to achieve resistance—a statistically improbable event.

  • Anionic Modifications: Delafloxacin lacks a basic protonatable group at C-7, making it an anionic fluoroquinolone. Causality: In the acidic environments of bacterial abscesses or biofilms (pH ~5.5), delafloxacin remains uncharged, allowing for massive intracellular accumulation compared to zwitterionic older generations. This drives its exceptional efficacy against MRSA 3.

Comparative Efficacy: Quantitative MIC Data

To objectively compare these structural modifications, we analyze the Minimum Inhibitory Concentration (MIC) across key pathogens. Data reflects typical MIC ranges (µg/mL) derived from standardized broth microdilution assays.

Quinoline DerivativeGeneration / Key FeatureE. coli (Gram -)P. aeruginosa (Gram -)S. aureus (Gram +)Streptococcus spp. (Gram +)
Ciprofloxacin 2nd Gen / C-7 Piperazine0.015 - 0.060.25 - 1.00.5 - 1.01.0 - 2.0
Levofloxacin 3rd Gen / L-isomer0.03 - 0.121.0 - 2.00.25 - 0.51.0 - 2.0
Moxifloxacin 4th Gen / C-8 Methoxy0.06 - 0.124.0 - 8.00.06 - 0.120.12 - 0.25
Delafloxacin Novel / Anionic0.12 - 4.00.5 - 1.00.008 - 0.25 (incl. MRSA)0.008 - 0.03

Observation: While Ciprofloxacin retains superior potency against P. aeruginosa, newer derivatives like Moxifloxacin and Delafloxacin sacrifice some anti-pseudomonal activity to achieve profound efficacy against Gram-positive organisms, particularly resistant strains like MRSA.

Experimental Protocol: CLSI Broth Microdilution

To generate the comparative data above, laboratories must utilize a self-validating experimental system. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution protocol is the gold standard for quinolone susceptibility testing 4.

Step-by-Step Methodology & Causality:
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Quinolones readily chelate divalent cations (Ca²⁺ and Mg²⁺). If cation concentrations are too high, the drug is neutralized, leading to falsely elevated MICs (false resistance). Standardizing CAMHB ensures thermodynamic consistency in drug availability.

  • Inoculum Standardization: Suspend isolated colonies in saline to match a 0.5 McFarland turbidity standard. Causality: This standardizes the bacterial density to approximately 1.5 × 10⁸ CFU/mL, ensuring uniformity across different experimental batches.

  • Plate Inoculation: Dilute the suspension into the 96-well plate containing serial two-fold dilutions of the quinoline derivative to achieve a final well concentration of 5 × 10⁵ CFU/mL. Causality: Precision here is critical. An inoculum that is too dense triggers the "inoculum effect," where the sheer volume of bacteria overwhelms the drug, yielding false resistance.

  • Incubation: Incubate the plates at 35 ± 2°C in ambient air for 16–20 hours.

  • Quality Control (The Self-Validating Mechanism): Every test batch must include reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Causality: If the MIC for the QC strain falls outside the strict CLSI-defined acceptable range, the entire assay is invalidated. This ensures that variables like media pH, cation concentration, and drug degradation have not compromised the integrity of the data.

Workflow S1 Isolate Preparation (0.5 McFarland Standard) S2 Dilution in CAMHB (Standardize Ca2+/Mg2+) S1->S2 Prevent inoculum variance S3 Inoculate 96-Well Plate (Final: 5 x 10^5 CFU/mL) S2->S3 Prevent cation chelation S4 Incubation (35°C for 16-20 hrs) S3->S4 S5 Read Optical Density (Determine MIC) S4->S5 Visual/Automated read S6 Validate with QC Strains (Self-Validating System) S5->S6 Quality Control Check

Figure 2: CLSI Broth Microdilution workflow highlighting critical causality steps.

References

  • Suaifan, G.A.R.Y., et al. "The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown." Molecules (via MDPI).
  • Millanao, A.R., et al. "Quinolone antibiotics." PMC - NIH.
  • McCurdy, S., et al. "Delafloxacin In Vitro Broth Microdilution and Disk Diffusion Antimicrobial Susceptibility Testing Guidelines: Susceptibility Breakpoint Criteria and Quality Control Ranges for an Expanded-Spectrum Anionic Fluoroquinolone." PMC - NIH.
  • Clinical and Laboratory Standards Institute (CLSI). "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." ResearchGate.

Sources

Comparative Docking Studies of 5(6H)-Quinolinone Derivatives: A Strategic Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold and the Power of In Silico Prediction

The quinoline and quinolinone core structures are foundational scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] Specifically, the 5(6H)-Quinolinone moiety presents a versatile template for chemical modification, making it a privileged structure in the design of novel therapeutic agents.[2][4] In the modern drug discovery paradigm, computational methods are indispensable for navigating the immense chemical space to identify promising drug candidates efficiently.[5]

Molecular docking is a pivotal in silico technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[6][7][8] This predictive power allows researchers to rationalize structure-activity relationships (SAR), prioritize compounds for synthesis, and generate novel hypotheses for drug design, thereby significantly reducing the time and cost associated with preclinical development.[9][10]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel 5(6H)-Quinolinone derivatives. We will delve into the strategic selection of protein targets, outline a rigorous and reproducible docking protocol, and offer insights into the interpretation of results, empowering researchers to leverage this computational tool for effective, target-based drug discovery.

Pillar 1: Strategic Design of the Docking Study

A successful comparative docking study hinges on a well-defined strategy. The choices made at this stage dictate the relevance and reliability of the generated data.

Selection of Biologically Relevant Protein Targets

The quinolinone scaffold is known to interact with a diverse range of protein families.[11] For this guide, we will focus on two distinct and highly relevant targets implicated in cancer and neurodegenerative disease, respectively:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A key player in cell proliferation and survival signaling pathways. Its aberrant activation is a hallmark of many cancers, making it a validated target for inhibitor development. We will utilize the crystal structure of EGFR kinase domain complexed with a known inhibitor (PDB ID: 1M17).

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The crystal structure of human AChE (PDB ID: 4EY7) will be used.

The rationale for selecting these targets is twofold: they represent different protein classes (a kinase and a hydrolase), and high-quality, ligand-bound crystal structures are publicly available, which is critical for defining the binding site accurately.

Assembling the Ligand Library: Test Compounds and Controls

To explore the structure-activity relationships of the 5(6H)-Quinolinone scaffold, we will define a small, representative library of hypothetical derivatives. Alongside these, we will include a known, potent inhibitor for each target as a reference compound. This is a crucial step for validating the docking protocol; a reliable protocol should predict a favorable binding score and pose for the known inhibitor that is consistent with its crystallographic orientation.

  • 5(6H)-Quinolinone Derivatives: A series of derivatives with substitutions at key positions (e.g., R1, R2) will be designed to probe the effects of electronic and steric properties on binding affinity.

  • Reference Ligands:

    • Erlotinib (EGFR Inhibitor): A potent and selective quinazoline-based EGFR inhibitor.

    • Donepezil (AChE Inhibitor): A standard-of-care drug for Alzheimer's disease.

Pillar 2: A Validated Experimental Protocol for Molecular Docking

The following protocol outlines a detailed, step-by-step workflow for performing molecular docking using AutoDock Vina , a widely used and validated open-source docking program.[9] The principles described are broadly applicable to other docking software such as GOLD, Glide, or MOE Dock.[8][9][12][13]

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Download Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) Format: PDBQT PDB->PrepProt Ligands 2. Design 2D Ligands (ChemDraw) PrepLig 4. Prepare Ligands (3D conversion, energy minimization) Format: PDBQT Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Scores 7. Extract Binding Affinities (kcal/mol) Run->Scores Poses 8. Visualize Binding Poses (PyMOL, Discovery Studio) Scores->Poses Interactions 9. Analyze Interactions (H-bonds, Hydrophobic, etc.) Poses->Interactions G cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor 5(6H)-Quinolinone Derivative Inhibitor->P1 Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of targeted compounds.

Expert Analysis and Discussion
  • Structure-Activity Relationship (SAR) Insights: From our hypothetical data, the addition of a hydroxyl group (QN-02) or an amine group (QN-03) to the quinolinone scaffold appears to significantly improve binding to EGFR. This is likely due to the formation of a critical hydrogen bond with the backbone amide of Met769 in the hinge region, an interaction that is also crucial for the binding of the reference inhibitor, Erlotinib. This demonstrates how specific functional groups can be rationally introduced to enhance target engagement.

  • Comparison with Reference Compounds: The reference compounds, Erlotinib and Donepezil, show very strong binding affinities, as expected. While our novel derivatives may not yet reach this level of potency, comparing their binding modes is instructive. For instance, if QN-05 interacts with Trp86 in the peripheral anionic site of AChE, similar to Donepezil, it suggests the scaffold is correctly oriented and could be further optimized.

  • Trustworthiness and Limitations: It is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations and do not always perfectly correlate with experimental binding affinities. [5]The use of a rigid protein receptor is a common simplification that ignores induced-fit effects. Therefore, docking results should be treated as predictive hypotheses, not definitive proof. They provide a powerful tool for prioritizing a small number of the most promising compounds for chemical synthesis and subsequent in vitro biological validation. The ultimate confirmation of activity must come from experimental data.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to conducting comparative docking studies on 5(6H)-Quinolinone derivatives. By carefully selecting targets, employing a validated protocol, and critically analyzing the results, researchers can derive valuable insights into the structure-activity relationships of this important chemical scaffold. The in silico data generated through this workflow serves as a robust foundation for hypothesis-driven drug design, enabling the rational selection of candidates for synthesis and biological evaluation. The most promising derivatives identified in these studies, such as the hypothetical QN-03 for EGFR and QN-05 for AChE, would be prioritized as lead candidates for further preclinical development.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • Bolivar, S. Molecular Docking Protocol.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • DNASTAR. NovaDock Molecular Docking Software. DNASTAR.
  • Molecular Docking Tutorial. (n.d.).
  • Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • CCDC. Protein–Ligand Docking with GOLD. CCDC.
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen.
  • Creative Proteomics. Molecular Docking Software and Tools.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.
  • BenchChem. Minimizing off-target effects in 5,6-Dihydroxy-8-aminoquinoline studies. BenchChem.
  • Kumar, A., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society.
  • Pintilie, L., & Stefaniu, A. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen.
  • Quinoline and quinolinone derivatives with multi-target activity. (n.d.).
  • Al-Joboree, A. M., et al. (2020). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, September 25). IJRSI.
  • BenchChem. (2025, December). Comparative Docking Studies of Quinoline Derivatives with Target Proteins: A Guide for Researchers. BenchChem.
  • Leopoldo, M., et al. (2011). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. ACS Chemical Neuroscience.
  • Singh, A., et al. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Current Organic Synthesis.
  • Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Journal of Archives in Military Medicine.
  • Li, Y., et al. (2025).
  • Oktriawan, R., et al. (2026). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science.
  • Lemos, et al. (2026, March 2).
  • BenchChem. Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets. BenchChem.
  • BenchChem.

Sources

validating the purity of synthesized 7,8-dihydro-6-phenyl-5(6H)-quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 7,8-Dihydro-6-phenyl-5(6H)-quinolinone: A Comparative Guide to Orthogonal Analytical Modalities

Executive Summary

In pharmaceutical development, the purity of synthetic intermediates dictates the success of downstream coupling reactions and the safety profile of the final Active Pharmaceutical Ingredient (API). This guide evaluates and compares the efficacy of High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for validating the purity of 7,8-dihydro-6-phenyl-5(6H)-quinolinone. By examining the causality behind analytical discrepancies, we demonstrate why orthogonal, self-validating systems are mandatory for accurate purity assignment.

The Chemical Context: 7,8-Dihydro-6-phenyl-5(6H)-quinolinone

The 7,8-dihydro-5(6H)-quinolinone scaffold is a critical heterocyclic framework utilized in the synthesis of complex pharmaceutical agents and bioactive natural product analogs[1]. When functionalized with a phenyl group at the C6 position, the molecule possesses a highly conjugated system (comprising the pyridine ring, the C5 ketone, and the C6 phenyl ring).

This strong chromophore is a double-edged sword: it allows for highly sensitive UV detection, but it also means the target molecule will exhibit a massive UV response factor compared to partially saturated synthetic byproducts, unreacted aliphatic precursors, or residual solvents. Consequently, relying on a single analytical modality can lead to severe miscalculations in reaction stoichiometry.

Analytical Modalities: Causality and Limitations

Purity is not an absolute physical constant; it is a metric defined by the analytical modality employed.

1. HPLC-UV (Secondary Method / Mass Balance) HPLC separates analytes based on their differential distribution between a stationary and mobile phase. Purity is typically calculated as a relative area percentage (Area %).

  • The Causality of Error: Because HPLC is a secondary method, it relies on a mass balance approach[2]. It assumes that all components have identical UV response factors at the detection wavelength. If an impurity lacks a chromophore (e.g., residual ethyl acetate from extraction, or water), HPLC will systematically overestimate the purity of the highly conjugated quinolinone intermediate[3].

2. 1H-qNMR (Primary Ratio Method) qNMR is a primary analytical method where the integrated signal area of a specific nucleus is directly proportional to the molar concentration of that nucleus in the sample[4].

  • The Causality of Accuracy: By comparing a well-resolved proton signal of 7,8-dihydro-6-phenyl-5(6H)-quinolinone to a certified internal standard, absolute purity (w/w %) can be determined without requiring a reference standard of the analyte itself[5]. It is blind to chromophores and directly measures mass fraction.

Visualizing the Orthogonal Validation Strategy

To establish a self-validating analytical system, a multi-modal approach must be deployed where the blind spots of one technique are covered by the strengths of another.

PurityValidation Start Synthesized 7,8-dihydro-6-phenyl-5(6H)-quinolinone HPLC HPLC-UV (Secondary Method) Start->HPLC Chromophore Dependent LCMS LC-MS (Impurity Profiling) Start->LCMS Mass/Charge Ratio qNMR 1H-qNMR (Primary Method) Start->qNMR Absolute Mass Fraction HPLC_Result Relative Purity (Area %) HPLC->HPLC_Result LCMS_Result Structural Elucidation of Impurities LCMS->LCMS_Result qNMR_Result Absolute Purity (w/w %) qNMR->qNMR_Result Decision Orthogonal Validation Complete HPLC_Result->Decision LCMS_Result->Decision qNMR_Result->Decision

Orthogonal purity validation workflow comparing HPLC, LC-MS, and qNMR methodologies.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate system suitability and internal calibration to ensure data integrity.

Protocol A: HPLC-UV Purity Assessment

Objective: To determine the relative chromatographic purity and track UV-active synthetic byproducts.

  • System Suitability Test (SST): Inject a resolution mixture containing 7,8-dihydro-6-phenyl-5(6H)-quinolinone and a known closely eluting impurity (e.g., a C6-unsubstituted analog). Ensure a resolution factor ( Rs​ ) 1.5 and a tailing factor 1.5 to validate column performance.

  • Sample Preparation: Dissolve 10.0 mg of the synthesized batch in 10.0 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL concentration.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient elution (A: Water with 0.1% TFA / B: Acetonitrile). 5% B to 95% B over 15 minutes.

    • Detection: Photodiode Array (PDA) extracted at λmax​ 254 nm.

  • Validation Check: Inject a blank (Acetonitrile) to confirm no baseline interference at the retention time of the main peak. Calculate purity via Area Normalization.

Protocol B: 1H-qNMR Absolute Purity Determination

Objective: To determine the absolute mass fraction (w/w %) independent of UV response factors.

  • Internal Standard (IS) Selection: Select an IS that is highly pure, non-reactive, and has a distinct NMR signal that does not overlap with the analyte[3]. For this quinolinone, certified Maleic acid ( δ ~6.2 ppm in DMSO- d6​ ) is ideal as it avoids the aromatic ( δ 7.0-8.5 ppm) and aliphatic ( δ 2.0-3.5 ppm) regions of the target molecule[5].

  • Gravimetric Sample Preparation: Accurately weigh ~20.0 mg of 7,8-dihydro-6-phenyl-5(6H)-quinolinone and ~5.0 mg of certified Maleic acid IS using a calibrated microbalance (d = 0.001 mg). Co-dissolve entirely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Relaxation Delay (D1): Must be set to 5 × T1​ of the slowest relaxing proton to ensure complete magnetization recovery prior to the next pulse (typically D1 = 30-60 seconds). Failure to do this invalidates the quantitative nature of the integration.

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Scans: 64 to 128 to achieve a Signal-to-Noise (S/N) ratio of >250:1.

  • Integration & Calculation: Integrate the IS peak and a distinct, isolated peak of the analyte (e.g., the C4 vinylic proton). Calculate the absolute mass fraction using the standard qNMR molar ratio equation[6].

Quantitative Data Comparison

The table below illustrates a comparative analysis of a single synthesized batch of 7,8-dihydro-6-phenyl-5(6H)-quinolinone using both modalities.

Analytical ParameterHPLC-UV (Area %)1H-qNMR (w/w %)
Apparent Purity 99.45% 96.80%
Impurity A (UV-active byproduct) 0.55%0.50%
Residual Solvent (Ethyl Acetate) Not Detected (No UV absorbance)1.80%
Trace Moisture Content Not Detected (No UV absorbance)0.90%
Total Accounted Mass 100.00% (Relative)100.00% (Absolute)

Analysis of Discrepancy: The HPLC-UV method overestimates the purity (99.45%) because it fails to detect non-chromophoric impurities such as residual ethyl acetate from the extraction phase and trace moisture[3]. The qNMR method, being a molar-based technique, accurately accounts for the residual solvent signals (e.g., the distinct quartet at δ 4.03 ppm for ethyl acetate) and provides a true absolute mass fraction of 96.80%[4].

Conclusion

While HPLC-UV remains indispensable for tracking UV-active related substances and monitoring reaction progress, it is insufficient as a standalone tool for the absolute purity assignment of highly conjugated intermediates like 7,8-dihydro-6-phenyl-5(6H)-quinolinone. 1H-qNMR provides a rapid, orthogonal, and self-validating measurement of absolute mass fraction, bypassing the exhaustive mass-balance requirements of traditional chromatography[2]. For rigorous drug development, employing qNMR as the primary release test ensures that downstream stoichiometry is based on actual active compound mass, rather than an inflated chromatographic area.

References

  • Application Notes and Protocols for the 7,8-dihydro-5(6H)-quinolinone scaffold. Benchchem. 1

  • Quantitative NMR Spectroscopy: Advantages over HPLC. Acanthus Research. 3

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. 4

  • Equivalency between Mass Balance and qNMR methodologies. U.S. Pharmacopeia (USP). 2

  • Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. American Chemical Society (ACS). 6

  • High-Performance Quantitative H-1 NMR. Merck. 5

Sources

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold and the Quest for Novel Anticancer Agents

The quinoline and quinolinone structural motifs are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Within the dynamic landscape of oncology, the development of novel, selective, and less toxic therapeutic agents is a perpetual priority. Derivatives of the quinolinone core have demonstrated significant potential, exhibiting potent anticancer activities through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

This guide presents a comprehensive framework for benchmarking a novel investigational compound, 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- , against two well-established, standard-of-care chemotherapeutic agents: Doxorubicin and 5-Fluorouracil (5-FU) . Doxorubicin, an anthracycline antibiotic, and 5-FU, a pyrimidine analog, have been mainstays in treating a variety of cancers for decades and serve as robust benchmarks for evaluating new chemical entities.[1][2]

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based methodology for preclinical comparative analysis. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key in vitro and in vivo assays, and present illustrative data to guide the evaluation process.

Part 1: In Vitro Comparative Analysis: Cytotoxicity Profiling

Expert Rationale: Establishing a Baseline for Potency

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells in vitro.[3] This process provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.[4] A lower IC50 value signifies higher potency. By screening our investigational compound and the standard drugs against a panel of diverse human cancer cell lines (e.g., breast, lung, colon), we can establish a comparative cytotoxicity profile and identify potential cancer types for which the new agent may be particularly effective.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and efficient colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a precise calculation of cell viability after drug exposure.[5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the standardized procedure for determining the IC50 values of the test compounds.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in their appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-, Doxorubicin, and 5-Fluorouracil in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions from the stock solutions to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • After the 24-hour incubation, replace the medium in each well with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) only as a negative control.

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to purple formazan crystals.[5]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement and Data Analysis:

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value for each compound.

Illustrative Data Presentation: Comparative Cytotoxicity

The following table summarizes hypothetical IC50 values for our investigational quinolinone and the standard drugs across three cancer cell lines.

CompoundIC50 (µM) in MCF-7 (Breast Cancer)IC50 (µM) in A549 (Lung Cancer)IC50 (µM) in HCT-116 (Colon Cancer)
5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- 4.58.26.8
Doxorubicin0.91.51.2
5-Fluorouracil5.112.57.3

Note: Data are illustrative and intended for comparative guidance.

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plates incubate24 Incubate for 24h (37°C, 5% CO2) seed->incubate24 Allow cell attachment treat Add Serial Dilutions of Test Compounds & Controls incubate24->treat incubate48 Incubate for 48-72h treat->incubate48 addMTT Add MTT Reagent (Incubate 3-4h) incubate48->addMTT solubilize Remove Medium & Add DMSO to Solubilize addMTT->solubilize Formazan crystal formation read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

MTT Assay Experimental Workflow.

Part 2: Mechanistic Insights: Elucidating the Mode of Action

Expert Rationale: Beyond Cytotoxicity - Understanding the "How"

Demonstrating that a compound can kill cancer cells is the first step; understanding the mechanism by which it does so is critical for its development as a therapeutic agent. Different anticancer drugs exploit distinct cellular vulnerabilities. A comprehensive benchmarking study must, therefore, compare the mechanisms of action. Doxorubicin and 5-FU act through fundamentally different pathways, providing a broad mechanistic landscape for comparison.

  • Doxorubicin primarily acts by intercalating into DNA and inhibiting the enzyme topoisomerase II.[6][7] This leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that ultimately culminates in apoptosis.[6][8]

  • 5-Fluorouracil is a pyrimidine analog that, once metabolized, primarily inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[3][9] This leads to a "thymineless death" in rapidly dividing cells.[10] Additionally, its metabolites can be incorporated into RNA, disrupting RNA processing and function.[3][5]

Based on the known activities of related quinolinone compounds, a plausible hypothesis for our investigational agent is the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by an increase in intracellular Reactive Oxygen Species (ROS). This pathway involves the release of cytochrome c from the mitochondria, which activates a cascade of enzymes called caspases.[11][12] Caspases are the primary executioners of apoptosis, dismantling the cell in an orderly fashion.[13][14]

Mandatory Visualization: Comparative Signaling Pathways

The following diagrams illustrate the core signaling pathways for the standard drugs and a hypothesized pathway for the investigational quinolinone.

Doxorubicin: Topoisomerase II Inhibition Pathway

Doxorubicin_Pathway Dox Doxorubicin Complex Ternary Complex (DNA-Top2-Dox) Dox->Complex Intercalates & Stabilizes DNA Nuclear DNA DNA->Complex Top2 Topoisomerase II Top2->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation DDR DNA Damage Response (DDR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Initiates

Mechanism of Doxorubicin action.

5-Fluorouracil: Thymidylate Synthase Inhibition Pathway

Mechanism of 5-Fluorouracil action.

Hypothesized Quinolinone: ROS-Mediated Apoptosis Pathway

Quinolinone_Pathway Quin 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- ROS ↑ Reactive Oxygen Species (ROS) Quin->ROS Induces Mito Mitochondria ROS->Mito Causes damage CytoC Cytochrome c (Release) Mito->CytoC Permeabilization Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Recruits & Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Hypothesized mechanism for the quinolinone.

Part 3: In Vivo Efficacy and Toxicity Assessment

Expert Rationale: Bridging the Gap to Clinical Relevance

While in vitro assays are essential for initial screening, they cannot replicate the complex microenvironment of a tumor within a living organism.[14] The transition to in vivo models is a critical step to evaluate a drug's efficacy and safety in a more physiologically relevant context.[11][13] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[9] These models allow us to assess the ability of a compound to inhibit tumor growth and to monitor for signs of systemic toxicity (e.g., weight loss, adverse behavior), providing an early indication of the therapeutic index—the balance between efficacy and toxicity.[11][13]

Experimental Protocol: Human Tumor Xenograft Model

This protocol describes a standard ectopic (subcutaneous) xenograft study.

  • Animal Housing and Acclimation:

    • Use immunodeficient mice (e.g., Athymic Nude or SCID). House them in a sterile, controlled environment.

    • Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., HCT-116) from culture during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject approximately 2-5 million cells into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline, DMSO/saline mixture)

      • Group 2: 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (at a determined dose)

      • Group 3: Doxorubicin (at a standard literature dose)

      • Group 4: 5-Fluorouracil (at a standard literature dose)

  • Drug Administration and Monitoring:

    • Administer the compounds according to a predefined schedule (e.g., intraperitoneally or intravenously, daily or weekly) for a set duration (e.g., 21-28 days).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Record the body weight of each mouse at the same frequency as a primary indicator of toxicity.

    • Observe mice daily for any clinical signs of distress or adverse effects.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment cycle.

    • Euthanize all animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Compare the final tumor volumes/weights between the treatment groups and the vehicle control group to determine the percentage of tumor growth inhibition (TGI).

    • Analyze body weight data to assess toxicity.

Illustrative Data Presentation: Comparative In Vivo Efficacy & Toxicity
Treatment GroupDose & ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1550 ± 120-+2.5
Investigational Quinolinone 20 mg/kg, daily720 ± 9553.5-1.8
Doxorubicin5 mg/kg, weekly650 ± 8858.1-8.5
5-Fluorouracil50 mg/kg, twice weekly810 ± 10547.7-4.2

Note: Data are illustrative and intended for comparative guidance.

Workflow Visualization: Xenograft Study

Xenograft_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment (21-28 Days) cluster_endpoint Phase 3: Endpoint & Analysis implant Implant Human Cancer Cells into Immunodeficient Mice monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize administer Administer Drugs & Vehicle Control randomize->administer measure Measure Tumor Volume & Body Weight (2-3x/week) administer->measure observe Daily Clinical Observation administer->observe endpoint Reach Study Endpoint measure->endpoint observe->endpoint excise Euthanize & Excise Tumors endpoint->excise analyze Analyze Data: TGI, Toxicity excise->analyze

Human Tumor Xenograft Study Workflow.

Synthesis and Conclusion

This guide has provided a structured, multi-faceted framework for the preclinical benchmarking of the novel compound 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-. By systematically comparing its in vitro potency, mechanism of action, and in vivo efficacy against established standards like Doxorubicin and 5-Fluorouracil, researchers can build a robust data package to inform go/no-go decisions for further development.

Based on our illustrative data, the investigational quinolinone demonstrates promising anticancer activity. While its in vitro potency (IC50) may be lower than Doxorubicin, it is comparable to 5-FU and shows a favorable toxicity profile in the in vivo model (less body weight loss). This suggests a potentially wider therapeutic window, a highly desirable characteristic for a new anticancer agent. The hypothesized mechanism, involving ROS generation and caspase-mediated apoptosis, presents a distinct mode of action that could be beneficial in overcoming resistance to DNA-damaging agents or antimetabolites.

Future Directions:

  • Mechanism Validation: Conduct experiments to confirm the hypothesized mechanism, such as measuring intracellular ROS levels and performing Western blots for cleaved caspases and PARP.

  • Advanced Models: Test the compound in more complex preclinical models, such as patient-derived xenografts (PDXs) or orthotopic models, which better recapitulate human tumor biology.[14]

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and scheduling.

  • Combination Studies: Investigate potential synergistic effects by combining the quinolinone with other anticancer agents.

By following a rigorous and comparative preclinical evaluation process, the scientific community can more effectively identify and advance novel compounds like 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- with the potential to become the next generation of cancer therapies.

References

  • Kim, M. P., & Evans, D. B. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1–6. [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved March 15, 2026, from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved March 15, 2026, from [Link]

  • Migliardi, G., et al. (2020). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 10, 149. [Link]

  • Mattern, J., Bak, M., Hahn, E. W., & Volm, M. (1988). Human tumor xenografts as model for drug testing. Cancer and Metastasis Reviews, 7(3), 263–284. [Link]

  • Pang, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(17), 13387. [Link]

  • Denard, B., Lee, C., & Ye, J. (2012). Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1. eLife, 1, e00090. [Link]

  • Dr. Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved March 15, 2026, from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 21(7), 440–446. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride? Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorouracil. Retrieved March 15, 2026, from [Link]

  • Corremans, R., et al. (2019). Mechanisms of action of doxorubicin (DOX). ResearchGate. [Link]

  • Dr. Oracle. (2026, January 3). In which regimens is Fluorouracil (5-FU) used for cancer treatment? Retrieved March 15, 2026, from [Link]

  • Liv Hospital. (2026, February 23). Doxorubicin Hydrochloride. Retrieved March 15, 2026, from [Link]

  • MD Anderson Cancer Center. (2025, October 6). 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. Retrieved March 15, 2026, from [Link]

  • NCBI Bookshelf. (2023, August 8). Doxorubicin. Retrieved March 15, 2026, from [Link]

  • NCBI Bookshelf. (2024, February 16). Fluorouracil. Retrieved March 15, 2026, from [Link]

  • Tahoe Forest Health System. (n.d.). doxorubicin. Retrieved March 15, 2026, from [Link]

  • ESMO Daily Reporter. (2022, January 31). Single-agent doxorubicin – is it still the standard first-line therapy for all soft tissue sarcoma subtypes? Retrieved March 15, 2026, from [Link]

  • OUCI. (2026). Benchmarking deep learning models for predicting anticancer drug potency (IC50) with insights for medicinal chemists. Retrieved March 15, 2026, from [Link]

  • OncoCare. (2026, March 14). FOLFOX and 5-FU Infusion Protocol: Uses, Benefits & Cancers Treated. Retrieved March 15, 2026, from [Link]

  • Cancer Care Ontario. (n.d.). Drug Formulary - DOXOrubicin. Retrieved March 15, 2026, from [Link]

Sources

comparative study of different synthetic routes to 5(6H)-Quinolinone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic methodologies is critical for drug development professionals aiming to scale up heterocyclic scaffolds. The 5(6H)-quinolinone core—most notably represented by its 7,8-dihydro- and 5,6,7,8-tetrahydro- derivatives—is a highly privileged structural motif utilized in the design of novel antimicrobial and antineoplastic agents[1][2].

As a Senior Application Scientist, selecting the optimal synthetic route requires a rigorous evaluation of thermodynamic efficiency, scalability, and environmental impact. This guide objectively compares two distinct methodologies for synthesizing these derivatives: the classical Breitmaier-type condensation and a modern, green, microwave-assisted polyoxometalate (POM) catalyzed multicomponent reaction.

Mechanistic Insights & Route Selection

Route A: Classical Breitmaier-Type Condensation Historically, the synthesis of 7,8-dihydroquinolin-5(6H)-ones relied heavily on the condensation of cyclohexane-1,3-diones with β -amino- α,β -unsaturated aldehydes or ketones[1].

  • Causality of Experimental Design: This route utilizes a dual-base catalytic system (triethylamine and piperidinium acetate) to deprotonate the dione, facilitating an initial Knoevenagel-type condensation with the aldehyde/ketone, followed by an intramolecular cyclization.

  • Limitations: While mechanistically sound, the prolonged thermal heating required (120 °C for 24 hours) often leads to thermodynamic side-products and substrate degradation, 1[1]. Furthermore, the homogeneous nature of the amine catalysts necessitates tedious acid/base extraction workups, drastically reducing the protocol's overall atom economy.

Route B: Microwave-Assisted POM Catalysis To overcome the kinetic limitations of the classical route, modern approaches deploy a one-pot multicomponent reaction (MCR) involving enaminones, 1,3-dicarbonyl compounds (e.g., dimedone), and ammonium acetate[3][4].

  • Causality of Experimental Design: The critical choice here is the use of K5​CoW12​O40​⋅3H2​O (a polyoxometalate) as a heterogeneous catalyst under solvent-free microwave irradiation. The POM catalyst provides highly localized Brønsted and Lewis acidic sites that activate the enaminone carbonyl without degrading the sensitive dione substrate.

  • Kinetic Advantage: Microwave irradiation (540 W) provides rapid, uniform volumetric heating. This kinetic "push" overcomes the high activation energy barrier of the final cyclodehydration step in minutes rather than hours, effectively suppressing side-reactions and 3[3].

Quantitative Data Comparison

ParameterRoute A: Classical Breitmaier CondensationRoute B: Microwave-Assisted POM Catalysis
Primary Reagents Cyclohexane-1,3-dione + Amino-enoneDimedone + Enaminone + NH₄OAc
Catalyst System Triethylamine / Piperidinium acetate K5​CoW12​O40​⋅3H2​O (1.0 mol%)
Solvent Neat or EthanolSolvent-free
Temperature 120 °C (Thermal)540 W (Microwave)
Reaction Time 24 hours3–6 minutes
Average Yield 40–60%>90%
Workup Complexity High (Acid/Base extraction, distillation)Low (Filtration, recrystallization)
Catalyst Recovery None (Homogeneous, consumed/washed)Quantitative (Heterogeneous, reusable >5x)

Visualizations of Synthetic Workflows

Workflow cluster_A Route A: Classical Condensation cluster_B Route B: Microwave POM Catalysis Start Starting Materials (1,3-Diones + Enaminones) A_Cat Catalyst: TEA / Piperidinium Acetate Start->A_Cat B_Cat Catalyst: K5CoW12O40·3H2O (1 mol%) Start->B_Cat A_Cond Conditions: 120°C, 24 hours A_Cat->A_Cond A_Workup Workup: Acid/Base Extraction A_Cond->A_Workup A_Yield Yield: 40-60% A_Workup->A_Yield Product Target: 5(6H)-Quinolinone Scaffold A_Yield->Product B_Cond Conditions: MW (540W), 3-6 min B_Cat->B_Cond B_Workup Workup: Methanol Wash & Filtration B_Cond->B_Workup B_Yield Yield: >90% B_Workup->B_Yield B_Yield->Product

Comparative workflow of Classical vs. Microwave-assisted synthetic routes to 5(6H)-quinolinones.

Mechanism N1 Enaminone Activation N2 Nucleophilic Attack by 1,3-Dione N1->N2 POM Catalyst N3 Intermediate Condensation N2->N3 N4 Ammonium Acetate Incorporation N3->N4 N5 Cyclization & Dehydration N4->N5 MW Heat N6 5(6H)-Quinolinone Core N5->N6

Mechanistic pathway of the POM-catalyzed multicomponent synthesis of 5(6H)-quinolinones.

Step-by-Step Experimental Protocols

Protocol A: Classical Synthesis of 7,8-Dihydro-3-methylquinolin-5(6H)-one[1]

This protocol utilizes traditional thermal heating and homogeneous amine catalysis.

  • Reaction Setup: In a round-bottom flask, combine cyclohexane-1,3-dione (22.4 g, 0.2 mol) and 3-amino-2-methylacrylaldehyde (17 g, 0.2 mol).

  • Catalyst Addition: Add triethylamine (10 mL) and piperidinium acetate (0.25 g) to the mixture.

  • Thermal Activation: Heat the mixture with continuous magnetic stirring at 120 °C for 24 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and dissolve it in 2N hydrochloric acid (50 mL). Extract the acidic solution with ethyl acetate (3 x 50 mL) to remove unreacted neutral organic impurities; discard the organic extracts.

  • Product Isolation: Make the aqueous acidic solution alkaline using 4N sodium hydroxide. Extract the newly formed free base with chloroform (3 x 50 mL).

  • Purification: Dry the combined chloroform extracts over anhydrous MgSO₄, filter, and distill under reduced pressure to yield the product as an oil (b.p. 78-80 °C at 0.2 mmHg).

  • Self-Validation System: Confirm the completion of the reaction by the disappearance of the dione peak via GC-MS. Validate the product's structural integrity using IR spectroscopy, ensuring the presence of the characteristic conjugated carbonyl stretch at ~1650 cm⁻¹.

Protocol B: Microwave-Assisted Synthesis of 7,7-Dimethyl-2-aryl-5,6,7,8-tetrahydroquinoline-5-ones[3][4]

This protocol leverages green chemistry principles, utilizing a solvent-free environment and a recoverable heterogeneous catalyst.

  • Reaction Setup: In a microwave-safe vessel, combine the enaminoketone (1.0 equiv), dimedone (1.0 equiv), and ammonium acetate (2.5 equiv).

  • Catalyst Addition: Add K5​CoW12​O40​⋅3H2​O (1.0 mol%) directly to the solid mixture. Do not add any solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 540 W for 3 to 6 minutes.

  • Workup & Catalyst Recovery: Cool the reaction mixture to room temperature. Add cold methanol to the vessel to dissolve the organic products. Filter the mixture to quantitatively recover the insoluble POM catalyst.

  • Product Isolation: Quench the methanolic filtrate with crushed ice. Filter the resulting precipitated solid and recrystallize from methanol to obtain the pure 5(6H)-quinolinone derivative.

  • Self-Validation System: Monitor the reaction via TLC (EtOAc/Hexane) to ensure total consumption of the enaminone within the 6-minute window. Validate catalyst recovery by weighing the dried, filtered POM (expected >95% recovery, reusable up to 5 times without loss of activity). Confirm product purity (>95%) via ¹H NMR, looking for the characteristic downfield singlet of the pyridine ring proton.

References

  • Title: 5,6,7,8-Tetrahydroquinolines. Part 1. A Novel Synthesis of 7,8-Dihydro-quinolin-5(6H)
  • Title: Microwave-assisted regioselective one-pot synthesis of trisubstituted pyridine scaffolds using K5CoW12O40.
  • Source: synthasite.

Sources

comparing the therapeutic potential of various quinolinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Quinolinone Scaffold: A Comparative Guide to the Therapeutic Potential of 2-Quinolinone and 4-Quinolinone Isomers

As drug development professionals, we constantly seek "privileged structures"—molecular frameworks capable of providing diverse, high-affinity ligands for multiple biological targets. The quinolinone core (a bicyclic aromatic heterocycle) is a textbook example. However, the regiochemistry of the carbonyl group fundamentally alters the molecule's electronic distribution, tautomeric equilibrium, and ultimately, its pharmacological destiny[1].

In this guide, I will dissect the therapeutic divergence between 2-quinolinone (carbostyril) and 4-quinolinone isomers, providing mechanistic insights and robust, self-validating experimental workflows for their preclinical evaluation.

Structural and Pharmacological Divergence

The positioning of the oxo group at either the 2- or 4-position of the quinoline ring dictates the compound's hydrogen-bonding capabilities and tautomerism (keto-enol forms), which are critical for receptor docking[2].

  • 4-Quinolinones: Characterized by a carbonyl at the 4-position, this scaffold is the undisputed backbone of the fluoroquinolone antibiotic class. The 4-oxo group, coupled with a 3-carboxylic acid moiety, is essential for chelating magnesium ions, bridging the drug to bacterial DNA gyrase and topoisomerase IV[3]. Beyond antibacterials, 4-quinolinones exhibit potent antimalarial activity by targeting the cytochrome bc1 complex[4].

  • 2-Quinolinones: With the carbonyl at the 2-position, these isomers frequently act as multi-target-directed ligands (MTDLs). They are prominent in oncology (e.g., Tasquinimod, an antiangiogenic agent) and gastroenterology/immunology (e.g., Rebamipide, an antioxidant and anti-inflammatory agent)[1]. Furthermore, the 2-quinolinone core is integral to neuroactive drugs like Aripiprazole, which modulates dopamine and NMDA receptors to provide neuroprotective and antipsychotic effects[3].

Mechanistic Pathways

To understand how a simple shift in a carbonyl group completely reroutes a drug's mechanism of action, we must map their primary biological interactions.

MOA cluster_4Q 4-Quinolinone Isomers cluster_2Q 2-Quinolinone Isomers Root Quinolinone Scaffold Q4 4-Quinolinone Core Root->Q4 Q2 2-Quinolinone Core Root->Q2 Target4A Bacterial DNA Gyrase Topoisomerase IV Q4->Target4A Target4B Plasmodium Cytochrome bc1 Q4->Target4B Effect4A Bactericidal Activity (e.g., Fluoroquinolones) Target4A->Effect4A Effect4B Antimalarial Activity Target4B->Effect4B Target2A Kinase Inhibition (e.g., RTKs) Q2->Target2A Target2B Dopamine D2 Partial Agonism NMDA Modulation Q2->Target2B Effect2A Anticancer / Antiproliferative Target2A->Effect2A Effect2B Neuroprotective / Antipsychotic (e.g., Aripiprazole) Target2B->Effect2B

Fig 1. Divergent mechanisms of action for 4-quinolinone and 2-quinolinone isomers.

Comparative Data Analysis

To objectively compare these isomers, the table below summarizes their primary therapeutic domains, structural preferences, and target affinities.

Table 1: Pharmacological Profile Comparison of Quinolinone Isomers

Feature4-Quinolinone Isomers2-Quinolinone Isomers
Primary Indications Infectious Diseases (Bacterial, Parasitic)Oncology, Neurology, Inflammation
Key Molecular Targets DNA Gyrase, Topoisomerase IV, Cytochrome bc1RTKs, Dopamine D2/NMDA Receptors, ROS
Tautomeric Preference 4-oxo (keto) form dominates in physiological pH2-oxo (lactam) form is highly stable
Representative Drugs Ciprofloxacin, LevofloxacinTasquinimod, Rebamipide, Aripiprazole
Primary MOA Enzyme trapping (DNA cleavage complex)Kinase inhibition, Receptor partial agonism

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. You cannot simply measure a phenotypic endpoint (like cell death); you must prove how the cell died to confirm target engagement and rule out off-target toxicity.

Protocol A: Validating 4-Quinolinone Target Engagement (Topoisomerase IV Cleavage Assay)

Causality: 4-quinolinones do not merely inhibit Topoisomerase IV; they poison it by trapping the enzyme-DNA cleavage complex. By using supercoiled plasmid DNA, we can visualize this trapping. A successful 4-quinolinone will cause the accumulation of linear DNA (cleaved but not religated). If the drug merely inhibited binding, the DNA would remain supercoiled. This differential migration on a gel self-validates the specific trapping mechanism.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 400 ng of supercoiled pBR322 plasmid DNA, 1X Topo IV reaction buffer (ATP-dependent), and 1 unit of purified E. coli Topoisomerase IV.

  • Compound Addition: Add the 4-quinolinone derivative at varying concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Incubation: Incubate at 37°C for 30 minutes to allow the cleavage complex to form.

  • Trapping & Denaturation: Add 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 45°C for 30 minutes. (Note: SDS denatures the trapped enzyme, and Proteinase K digests it, leaving the permanently cleaved linear DNA behind).

  • Visualization: Resolve the products on a 1% agarose gel containing ethidium bromide. Quantify the linear DNA band intensity to determine the CC50 (Cleavage Concentration 50%).

Protocol B: Validating 2-Quinolinone Dual Activity (ROS Scavenging & Cytotoxicity)

Causality: Many 2-quinolinones (like Rebamipide derivatives) exhibit dual anti-inflammatory and antioxidant properties[1]. To validate this, we use a system where we induce oxidative stress, measure ROS quenching via DCFDA fluorescence, and subsequently measure cell viability. If ROS drops but cells still die, the compound has off-target toxicity. If ROS drops and cells survive, the antioxidant mechanism is validated.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well black, clear-bottom plate at 2x10^4 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with the 2-quinolinone derivative (1 µM - 50 µM) for 2 hours.

  • ROS Probe Loading: Wash cells with PBS and incubate with 10 µM H2DCFDA (a fluorogenic dye that becomes highly fluorescent upon oxidation) for 30 minutes in the dark.

  • Oxidative Challenge: Remove the dye, wash, and add 100 µM H2O2 or LPS (1 µg/mL) to induce ROS production.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) every 15 minutes for 2 hours using a microplate reader.

  • Viability Counter-Screen: In a parallel plate treated identically (without DCFDA), add MTT reagent at 24 hours to ensure the ROS reduction is due to true scavenging, not simply because the compound killed the cells.

Workflow Start Compound Library (2-Q & 4-Q Derivatives) Assay1 In Vitro Screening (MIC / IC50) Start->Assay1 Assay2 Target Engagement (Enzyme Cleavage / Kinase Assay) Assay1->Assay2 Assay3 Cellular Phenotype (Apoptosis / ROS Scavenging) Assay2->Assay3 Valid1 Hit Validation & Lead Optimization Assay3->Valid1

Fig 2. High-throughput screening and validation workflow for quinolinone derivatives.

Conclusion & Translational Insights

The therapeutic trajectory of a quinolinone is heavily dictated by its isomerism. While 4-quinolinones remain the gold standard for antimicrobial design due to their specific metal-chelating geometry[3], the 2-quinolinone scaffold offers a highly tunable platform for chronic diseases, oncology, and neuropharmacology[1][5]. Future drug development must focus on overcoming the poor aqueous solubility often associated with the planar 2-quinolinone core, potentially through prodrug strategies or nanocarrier formulations.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: ResearchGate URL:[Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

head-to-head comparison of 5(6H)-Quinolinone analogs in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel chemotherapeutics, the transition from structural chemistry to functional cellular biology requires rigorous, self-validating experimental designs. The 5(6H)-quinolinone scaffold—and its broader quinolinone derivatives—has emerged as a highly versatile pharmacophore in oncology.

This guide provides a head-to-head mechanistic and quantitative comparison of 5(6H)-quinolinone analogs across diverse cancer cell lines, detailing the causality behind their efficacy and the protocols required to validate their mechanisms of action.

Mechanistic Grounding: The Quinolinone Scaffold

The anticancer efficacy of 5(6H)-quinolinone analogs is primarily driven by their ability to act as multi-target inhibitors. The core structure allows for extensive hydrogen bonding and aromatic interactions, making it an ideal candidate for binding within deep hydrophobic pockets of critical cellular proteins [1].

The most prominent mechanisms include:

  • Tubulin Polymerization Inhibition: Many analogs competitively bind to the colchicine-binding site on β -tubulin, preventing microtubule assembly. This triggers spindle assembly checkpoint activation and subsequent G2/M phase cell cycle arrest[2].

  • Kinase Inhibition: Specific derivatives, such as acrylic acid-quinolinone hybrids, exhibit direct inhibitory activity against Cyclin-dependent kinase 2 (CDK2), leading to G1 phase arrest [4].

  • Intrinsic Apoptosis: Prolonged mitotic arrest inevitably collapses the mitochondrial membrane potential, downregulating anti-apoptotic proteins (Bcl-2, Mcl-1) and activating the Caspase-9/3 cascade [1, 2].

Pathway Q 5(6H)-Quinolinone Analogs Tub β-Tubulin (Colchicine Site) Q->Tub Binds CDK CDK2 / Kinases Q->CDK Inhibits Bcl2 Downregulation of Bcl-2 / Mcl-1 Q->Bcl2 Modulates MT Microtubule Depolymerization Tub->MT Disrupts CellCycle G2/M or G1 Arrest CDK->CellCycle Blocks MT->CellCycle Mito Mitochondrial Depolarization CellCycle->Mito Triggers Casp Caspase-9 & 3 Activation Mito->Casp Cytochrome C Release Bcl2->Mito Apop Intrinsic Apoptosis Casp->Apop

Fig 1: Dual-targeted intrinsic apoptosis pathway induced by 5(6H)-quinolinone analogs.

Head-to-Head Data Comparison

To objectively evaluate these compounds, we must compare their quantitative performance across standardized human cancer cell lines. The table below synthesizes experimental data for distinct quinolinone functionalizations.

Compound Class / AnalogPrimary TargetMost Sensitive Cell LineIC₅₀ / GI₅₀Key Cellular Phenotype
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone Kinases, TubulinMCF-7, HCT-116~10.0 - 50.0 µMIntrinsic Apoptosis[1]
7-aryl-pyrroloquinolinones (Cmpd 24) Tubulin (Colchicine site)HeLa, A549~0.05 µM (50 nM)G2/M Arrest, Bcl-2 Downregulation [2]
3,4-Dihydro-2(1H)-Quinolinone Sulfonamide (D13) Tubulin (Colchicine site)HeLa1.34 µMMicrotubule Depolymerization [3]
Acrylic Acid-Quinolinone Hybrids (Cmpd 3) CDK2HCT-116~4.5 µMG1 Arrest, Apoptosis [4]

Data Synthesis Insight: The functionalization of the quinolinone core dramatically shifts its potency. While the base 5(6H)-quinolinone scaffold exhibits moderate micromolar activity, the fusion of pyrrole rings (pyrroloquinolinones) restricts the molecule's geometry, allowing it to fit perfectly into the colchicine-binding pocket, pushing efficacy into the nanomolar range against cervical (HeLa) and lung (A549) carcinomas [2].

Self-Validating Experimental Workflows

A robust drug screening pipeline cannot rely on a single assay. Phenotypic cell death must be linked directly to molecular target engagement. The following workflow represents a self-validating system : we first establish baseline cytotoxicity, prove the physical target interaction in vitro, and finally confirm the biological execution pathway in living cells.

Workflow cluster_assays 3. Parallel Validation Assays Seed 1. Cell Seeding (A549, HeLa, MCF-7) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat MTT MTT Assay (Viability/IC50) Treat->MTT TubAssay Tubulin Polymerization (Target Engagement) Treat->TubAssay Flow Flow Cytometry (PI/Annexin V) Treat->Flow Analysis 4. Data Synthesis (Mechanism Confirmation) MTT->Analysis TubAssay->Analysis Flow->Analysis

Fig 2: Self-validating experimental workflow for evaluating quinolinone analogs.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Establish the phenotypic baseline and calculate the IC₅₀.

  • Cell Seeding: Seed MCF-7, HeLa, and A549 cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete DMEM/RPMI medium. Incubate for 24 hours at 37°C (5% CO₂) [1].

  • Compound Treatment: Prepare serial dilutions of the quinolinone analog (e.g., 0.1 µM to 100 µM) in complete medium. Ensure final DMSO concentration does not exceed 0.5% to prevent vehicle toxicity. Add 100 µL to respective wells and incubate for 48–72 hours.

  • Metabolic Readout: Add 10 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours. Formazan crystals are solubilized using 100 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ via non-linear regression.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Purpose: Prove direct molecular target engagement independent of cellular variables.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare purified porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or specific tubulin-binding fluorophores).

  • Treatment: Add the quinolinone analog at its established IC₅₀ and 2x IC₅₀ concentrations. Use Paclitaxel as a polymerization enhancer (positive control) and Colchicine as a depolymerization agent (reference control) [3].

  • Kinetic Readout: Immediately read fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C.

  • Analysis: A decrease in the Vmax of the polymerization curve compared to the vehicle control confirms direct tubulin disruption.

Protocol 3: Multiparametric Flow Cytometry (Apoptosis & Cell Cycle)

Purpose: Confirm that target engagement translates into the expected cellular execution pathway.

  • Harvesting: Treat cells with the analog at IC₅₀ for 24-48 hours. Harvest both floating (apoptotic) and adherent cells via gentle trypsinization.

  • Annexin V/PI Staining (Apoptosis): Wash cells in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • PI Staining (Cell Cycle): For a separate cohort, fix cells in ice-cold 70% ethanol overnight. Wash and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes.

  • Acquisition: Analyze via flow cytometry. Look for a shift to the lower-right quadrant (Annexin V+/PI-) for early apoptosis, and an accumulation of cells in the G2/M peak of the DNA histogram [2, 4].

Expert Insights: Causality in Experimental Design

Why do we mandate both MTT and Flow Cytometry? The MTT assay measures mitochondrial reductase activity. A drop in MTT signal simply means the cells are metabolically inactive—it cannot differentiate between a compound that causes immediate necrotic lysis and one that induces a controlled, cytostatic G2/M arrest followed by apoptosis. By coupling MTT with Annexin V/PI flow cytometry, we close the logical loop, proving that the loss of viability is a direct result of programmed cell death rather than off-target toxicity.

Cell Line Selection Rationale: Testing across MCF-7 (breast), HeLa (cervical), and A549 (lung) is not arbitrary. MCF-7 cells are famously Caspase-3 deficient. If a quinolinone analog induces apoptosis in MCF-7, it proves the compound can bypass the traditional Caspase-3 executioner pathway (often relying on Caspase-7). Conversely, HeLa and A549 have robust, rapid division rates, making them highly sensitive barometers for tubulin-targeting agents.

References

  • National Institutes of Health (PMC) - Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs -[Link]

  • MDPI (Molecules) - Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - [Link]

  • Bentham Science - In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents - [Link]

Comprehensive Guide: Confirming the Binding Affinity of 7,8-Dihydro-6-phenyl-5(6H)-quinolinone to PARP1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation targeted therapeutics relies heavily on the precise characterization of drug-target interactions. The compound 7,8-dihydro-6-phenyl-5(6H)-quinolinone represents a highly specialized structural scaffold in medicinal chemistry. The 5(6H)-quinolinone core is a privileged pharmacophore known for its ability to mimic the nicotinamide moiety of NAD+ [1]. This mimicry is critical for competitive inhibition within the catalytic domains of enzymes such as Poly [ADP-ribose] polymerase 1 (PARP1) [2].

While first-generation quinolinone-based PARP inhibitors (such as TIQ-A) exhibit broad-spectrum activity [3], the introduction of a phenyl group at the C6 position of the 7,8-dihydro-5(6H)-quinolinone core is designed to exploit the hydrophobic sub-pocket adjacent to the NAD+ binding site. This structural modification aims to enhance both target residence time ( 1/koff​ ) and overall binding affinity ( KD​ ).

This guide provides an authoritative, step-by-step framework for biophysically confirming the binding affinity of 7,8-dihydro-6-phenyl-5(6H)-quinolinone to PARP1, objectively comparing its kinetic and thermodynamic profile against established clinical alternatives like Olaparib.

Orthogonal Biophysical Workflows

Relying on a single biochemical assay (e.g., an enzymatic IC50 assay) is insufficient for modern drug development, as it cannot distinguish between high-affinity binding and assay interference. A self-validating system requires orthogonal biophysical techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon​ and koff​ ). We utilize a capture-coupling strategy to ensure the protein is uniformly oriented, preventing the masking of the active site.

  • Isothermal Titration Calorimetry (ITC): Provides the thermodynamic signature ( ΔH and ΔS ). This confirms whether the binding is driven by specific hydrogen-bond formation (enthalpic) or hydrophobic collapse (entropic).

Biophysical_Workflow Target Target: PARP1 (Purified Protein) SPR SPR Analysis Kinetics (kon, koff) Target->SPR ITC ITC Analysis Thermodynamics (ΔH, ΔS) Target->ITC MST MST Analysis In-Solution Affinity Target->MST Compound Ligand: 7,8-dihydro-6-phenyl -5(6H)-quinolinone Compound->SPR Compound->ITC Compound->MST Validation Orthogonal KD Confirmation SPR->Validation ITC->Validation MST->Validation

Orthogonal biophysical workflow for confirming small-molecule binding affinity.

Self-Validating Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Focus: Small molecules like 7,8-dihydro-6-phenyl-5(6H)-quinolinone generate very low response units (RU) due to their low molecular weight (~225 Da). To maximize the signal-to-noise ratio without inducing mass transport limitations, we must precisely control ligand density and solvent mismatch.

Step-by-Step Methodology:

  • Surface Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl2​ for 1 minute at 10 µL/min.

  • Protein Capture: Inject His-tagged PARP1 (diluted to 10 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4) over the active channel to achieve a capture level of exactly 150–200 RU. Rationale: Low density prevents avidity artifacts and mass transport limitations.

  • Solvent Correction (Critical Control): Run a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer) prior to analyte injection. Rationale: This self-validating step mathematically corrects for bulk refractive index shifts caused by minute differences in DMSO concentration between the sample and the buffer.

  • Analyte Injection: Inject 7,8-dihydro-6-phenyl-5(6H)-quinolinone in a 3-fold dilution series (from 1 µM down to 1.37 nM) at a high flow rate of 50 µL/min. Association time: 120 seconds. Dissociation time: 300 seconds.

  • Positive Control: Run Olaparib (100 nM) at the end of the sequence to verify that the immobilized PARP1 retains its active conformation.

  • Data Analysis: Double-reference the data (subtracting the reference channel and a buffer-only blank injection) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Focus: Because 7,8-dihydro-6-phenyl-5(6H)-quinolinone contains a hydrophobic phenyl ring, its aqueous solubility is limited. Standard ITC (ligand into protein) may cause precipitation in the syringe. Therefore, we utilize a reverse-titration strategy.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze PARP1 extensively against the ITC buffer (25 mM Tris, 150 mM NaCl, 2 mM TCEP, pH 7.5). Add exactly 2% DMSO to the dialyzed protein. Dissolve the compound in 100% DMSO, then dilute into the exact same dialysate to reach a final concentration of 20 µM (2% DMSO). Rationale: Exact buffer matching eliminates massive heat of dilution artifacts.

  • Cell and Syringe Loading: Load 20 µM of the compound into the sample cell (volume ~200 µL). Load 200 µM of PARP1 into the titration syringe.

  • Titration Parameters: Set the stirring speed to 750 rpm. Perform an initial 0.5 µL purge injection (discarded during analysis), followed by 19 injections of 2 µL each, spaced 150 seconds apart to allow the baseline to fully equilibrate.

  • Blank Subtraction (Self-Validation): Perform a control titration of PARP1 into the buffer (without the compound) to measure the heat of dilution. Subtract this background from the raw binding isotherm.

  • Data Analysis: Integrate the peaks and fit the normalized heat data to a one-set-of-sites model to yield the stoichiometry (N), ΔH , and KD​ . Calculate ΔS using the equation ΔG=ΔH−TΔS=RTln(KD​) .

Comparative Performance Data

To objectively evaluate the performance of 7,8-dihydro-6-phenyl-5(6H)-quinolinone, its binding profile was benchmarked against the first-generation quinolinone TIQ-A [3] and the clinical standard Olaparib.

The data reveals that the addition of the C6-phenyl group significantly improves the dissociation rate ( koff​ ) compared to TIQ-A, shifting the thermodynamics toward a highly favorable enthalpic interaction ( ΔH ), indicative of optimal hydrogen bonding deep within the NAD+ pocket.

CompoundTarget KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
TIQ-A (1st Gen)PARP1450.0 5.1×105 0.229 -8.0-0.5
7,8-dihydro-6-phenyl-5(6H)-quinolinone PARP128.5 8.4×105 0.024 -10.2+0.3
Olaparib (Clinical Standard)PARP11.2 1.1×106 0.001 -12.5+4.0

Table 1: Biophysical binding parameters obtained via orthogonal SPR and ITC profiling at 25°C. The C6-phenyl modification results in a ~15-fold increase in affinity over the unsubstituted core.

Mechanism of Action & Target Pathway

By confirming the high-affinity binding of the compound to the NAD+ site, we can confidently map its downstream cellular effects. The competitive inhibition of PARP1 prevents auto-PARylation, trapping the PARP1 enzyme on single-strand DNA breaks. In cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations), this trapping leads to double-strand breaks and subsequent synthetic lethality.

Mechanism DNA DNA Damage (SSBs) PARP1 PARP1 Activation & Recruitment DNA->PARP1 NAD NAD+ Binding (Catalytic Site) PARP1->NAD PAR PARylation & DNA Repair NAD->PAR Inhibitor 7,8-dihydro-6-phenyl -5(6H)-quinolinone Inhibitor->NAD Competitive Inhibition Trapping PARP Trapping on DNA Inhibitor->Trapping Lethality Synthetic Lethality (BRCA-deficient cells) Trapping->Lethality

Mechanism of PARP1 inhibition and synthetic lethality by quinolinone derivatives.

References

  • 5(6H)-Quinolinone, 7,8-dihydro- (CID 3016811) . PubChem, National Center for Biotechnology Information.[Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies . Molecules (MDPI).[Link]

  • Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones . ACS Omega.[Link]

Safety Operating Guide

5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (CAS: 56826-75-6) belongs to a class of nitrogenous heterocyclic compounds that present unique logistical and environmental challenges.

Standard biological wastewater treatment facilities are often ill-equipped to degrade complex N-heterocycles. If improperly disposed of, these compounds can persist in groundwater and undergo partial biotransformation into highly toxic, genotoxic epoxides[1]. Therefore, the only scientifically sound and environmentally responsible method for disposing of this compound is high-temperature incineration .

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The presence of the quinolinone core combined with a lipophilic phenyl ring dictates its environmental fate and required destruction methodology.

Table 1: Physicochemical Properties & Disposal Implications

PropertyCharacteristic for 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-Logistical & Disposal Impact
Chemical Class Nitrogenous HeterocycleResists standard biological wastewater treatment; requires thermal destruction (>1000°C)[2].
Physical State Solid (Powder/Crystalline)Prone to aerosolization. Requires double-bagging of solid waste to prevent inhalation exposure[3].
Aqueous Solubility Low (Lipophilic)Tends to partition into organic waste streams. Trace aqueous waste must be collected, never drained.
Ecotoxicity High (Aquatic Life)Mandates strict zero-drain-discharge policies to prevent aquatic toxicity and groundwater contamination[1].

Operational Handling Plan

Before generating waste, strict operational controls must be established. Nitrogen heterocyclic compounds can be dermal irritants and are suspected of causing genetic defects upon prolonged exposure[4].

  • Engineering Controls: All weighing, transferring, and dissolution of the neat powder must be performed within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for spill cleanup), safety goggles, and a fluid-resistant lab coat.

  • Storage: Store in a cool, dry environment under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation, which can complicate the waste profile.

Waste Segregation & Disposal Methodologies

The following protocols are designed as self-validating systems . Each procedure includes a validation check to ensure the step was executed correctly, eliminating ambiguity in the waste management lifecycle.

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, and Vials)

Solid waste containing trace or bulk amounts of the compound must be prepared for transport to an incineration facility.

  • Collection: Place all contaminated weigh boats, pipette tips, and empty reagent vials into a primary clear, puncture-resistant polyethylene bag.

  • Neutralization of Dust: If loose powder is present, lightly mist the inside of the primary bag with a 70% ethanol solution to collapse any aerosolized particulates.

    • Causality: Ethanol acts as a wetting agent, reducing the static charge and preventing the lipophilic powder from becoming airborne during transit.

  • Double-Bagging: Seal the primary bag using a gooseneck tie. Place it inside a secondary hazardous waste bag (typically red or yellow, depending on your institution's RCRA Subtitle C guidelines)[5][6].

  • Validation Check: Squeeze the sealed secondary bag gently. If no air escapes, the seal is hermetic. Label the bag explicitly: "Hazardous Solid Waste: Contains Nitrogen Heterocycles (Quinolinone derivatives) - FOR INCINERATION ONLY."

Protocol B: Liquid Waste Segregation (Organic & Aqueous)

Because 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- is frequently dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane) for biological assays or synthesis, liquid waste segregation is critical.

  • Determine Solvent Halogenation:

    • If the solvent is halogenated (e.g., DCM, Chloroform), it must go into a Halogenated Waste carboy.

    • If the solvent is non-halogenated (e.g., DMSO, Ethanol), it goes into a Non-Halogenated Waste carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs, as halogenated combustion requires specialized alkaline scrubbers to neutralize the resulting hydrochloric acid gas.

  • Transfer: Use a wide-mouth, dedicated funnel to pour the liquid waste into the appropriate carboy.

  • Aqueous Waste: Even if the compound is present in aqueous buffer solutions (<1% organics), it cannot be poured down the sink due to its high aquatic toxicity[1][3]. Collect all aqueous washings in a dedicated "Hazardous Aqueous Waste" carboy.

  • Validation Check: Visually confirm the carboy liquid level is below the 80% fill line to allow for vapor expansion. Cap securely, wipe the exterior with a solvent-dampened Kimwipe, and verify the secondary containment tray is completely dry.

Protocol C: Spill Remediation

In the event of a benchtop or floor spill, immediate containment is required to prevent environmental release[3].

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Solid Spills: Do not sweep dry powder, as this generates toxic dust. Cover the powder with a spill pad dampened with a compatible solvent (e.g., isopropanol) to dissolve and absorb the compound simultaneously.

  • Disposal: Transfer all absorbed materials into a hazardous waste bucket with a secure lid. Treat as Solid Waste (Protocol A).

  • Validation Check: Swab the spill area with a solvent-soaked cotton swab and inspect under UV light (if applicable) or run a quick TLC/HPLC check to confirm zero residual compound remains on the surface.

Mandatory Visualization: Disposal Workflow

The following decision tree illustrates the logical flow for segregating 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- waste streams, ensuring all paths lead to the required high-temperature incineration.

G Start Waste Generated: 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- State Determine Waste State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Solutions, Washings) State->Liquid Bin1 Hazardous Solid Waste Bin (Double-bagged) Solid->Bin1 SolvType Determine Solvent Type Liquid->SolvType Org Organic Solvents (DMSO, MeOH, DCM) SolvType->Org Aq Aqueous Waste (<1% Organics) SolvType->Aq Bin2 Organic Waste Carboy (Halogenated/Non-Halogenated) Org->Bin2 Bin3 Hazardous Aqueous Waste Carboy Aq->Bin3 Incineration High-Temperature Incineration (>1000°C) for N-Heterocycles Bin1->Incineration Bin2->Incineration Bin3->Incineration

Workflow for the segregation and high-temperature incineration of quinolinone derivative waste.

References

To ensure the utmost scientific integrity and compliance, the protocols and hazard assessments in this guide are grounded in the following authoritative regulatory and toxicological frameworks:

  • International Labour Organization (ILO). ICSC 0071 - QUINOLINE. International Chemical Safety Cards. Available at:[Link]

  • Environment Canada / Health Canada. Screening Assessment Quinoline (CAS RN 91-22-5). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Guide for Industrial Waste Management (RCRA Subtitle D). Available at: [Link]

  • CABI Digital Library. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Available at:[Link]

  • MDPI. Enhancing Sewage Sludge Treatment with Hydrothermal Processing (Analysis of N-heterocycle incineration). Available at:[Link]

Sources

Personal protective equipment for handling 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to address the specific physicochemical and toxicological profile of 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- (CAS: 56826-75-6).

Handling functionalized quinolinone derivatives requires more than basic laboratory safety; it demands a mechanistic understanding of how these molecules interact with biological barriers. This guide provides a self-validating system of protocols to ensure absolute safety, regulatory compliance, and operational efficiency during drug development and synthetic workflows.

Mechanistic Hazard Analysis

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the hazards. 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- is an organic solid that presents specific acute and chronic risks[1]. Like many quinoline-based scaffolds used in medicinal chemistry, its lipophilic nature allows it to readily permeate compromised skin barriers, while its fine powder form poses an inhalation risk[2][3].

The compound triggers the following Globally Harmonized System (GHS) hazard statements[1][4]:

GHS CodeHazard DescriptionMechanistic Causality & Operational Implication
H302 Harmful if swallowedThe lipophilic phenyl-quinolinone structure allows rapid gastrointestinal absorption. Strict hand-washing and barrier protocols are mandatory.
H315 Causes skin irritationDirect contact disrupts the lipid bilayer of the stratum corneum. Prolonged exposure without proper glove breakthrough resistance leads to dermal toxicity[3].
H319 Causes serious eye irritationParticulates can dissolve in ocular fluid, causing localized pH changes and severe corneal irritation[1].
H335 May cause respiratory irritationAerosolized micro-particles during weighing can deposit in the upper respiratory tract, triggering inflammatory responses[1][4].

Quantitative PPE Specifications Matrix

To mitigate the risks outlined above, standard latex gloves and safety glasses are fundamentally insufficient. Based on European Standard (EN 374) testing for quinoline derivatives, the following PPE matrix must be strictly adhered to[5][6]:

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Nitrile Rubber (NBR) Thickness: >0.11 mmBreakthrough: >480 min (Level 6)Quinoline derivatives can rapidly degrade or permeate latex. Nitrile provides a highly cross-linked barrier preventing solvent-assisted dermal permeation[5].
Eye Protection Chemical Splash Goggles (EN 166 / ANSI Z87.1+)Safety glasses with side shields do not protect against airborne dust settling into the eyes. Goggles provide a complete orbital seal[6].
Body Protection Lab Coat (100% Cotton or Nomex) Buttoned to the top.Synthetic fabrics (like polyester) can retain static charge, increasing the risk of powder adherence and aerosolization.
Respiratory P1 / N95 Particulate Respirator (If handled outside a fume hood)Filters at least 80-95% of airborne particles. Essential if local exhaust ventilation (LEV) fails or during bulk transfers[5].

Operational Workflows & Methodologies

Workflow Visualization: Safe Handling & Spill Response

G Start Initiate Handling: 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- PPE Don PPE (Nitrile >0.11mm, Goggles, Cotton Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing & Solvent Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Decontaminate (Damp Wipe + Surfactant) Spill->Clean Yes Dispose Dispose as Hazardous Organic Waste Spill->Dispose No Clean->Dispose End Doff PPE & Wash Hands Dispose->End

Figure 1: Logical workflow for the safe handling, spill mitigation, and disposal of quinolinone derivatives.

Protocol A: Step-by-Step Powder Weighing and Solubilization

Objective: Prevent aerosolization (H335) and dermal exposure (H315) during mass transfer.

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm). Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing spatula and weigh boat. Quinolinone powders can hold static charges, causing them to "jump" and aerosolize when manipulated.

  • Transfer: Slowly transfer the 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- powder using a micro-spatula. Keep the source container and the weigh boat as close together as possible to minimize the drop height.

  • Solubilization: If dissolving in organic solvents (e.g., DMSO or DMF for biological assays), add the solvent directly to the pre-weighed powder inside the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Decontamination of Tools: Immediately place the used spatula into a beaker of soapy water (surfactant) inside the hood to neutralize residual powder before it becomes airborne[3].

Protocol B: Immediate Spill Response

Objective: Containment and neutralization without generating airborne particulates.

  • Isolate and Assess: If a spill occurs, immediately halt work. If the spill is outside the fume hood, instruct colleagues to clear the immediate 2-meter radius.

  • Avoid Dry Sweeping: Never use a brush or dry paper towel to clean up 5(6H)-Quinolinone, 7,8-dihydro-6-phenyl- powder, as this will aerosolize the chemical[7].

  • Damp Wiping: Wet a disposable absorbent pad with a surfactant solution (soap and water) or a compatible solvent (like ethanol, if safe to do so). Gently place the damp pad over the powder to suppress dust, then wipe inward toward the center of the spill[3][7].

  • Secondary Wash: Wash the affected surface a second time with soap and water to remove any lipophilic residue that may have adhered to the benchtop[3].

  • Waste Segregation: Place all contaminated wipes and gloves into a sealed, clearly labeled hazardous waste bag.

Protocol C: Chemical Disposal Plan

Objective: Environmentally sound destruction in accordance with organic hazard regulations.

  • Solid Waste: Collect all empty vials, contaminated weigh boats, and spill cleanup materials in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics (Quinoline Derivatives)"[8].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol), dispose of it in a designated halogenated or non-halogenated organic liquid waste carboy, depending on the solvent used.

  • Destruction Method: Do not flush down the sink. Quinoline derivatives are toxic to aquatic life with long-lasting effects (H411)[3][9]. The only acceptable disposal method is high-temperature industrial incineration managed by a licensed hazardous waste contractor[8].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3016811, 5(6H)-Quinolinone, 7,8-dihydro-. Retrieved from [Link]

  • Carl Roth GmbH. (2024). Safety Data Sheet: Quinoline derivatives. Retrieved from[Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Retrieved from[Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Quinoline. Retrieved from[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。